6-Bromo-7-methylchroman-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVBOJVMMUTCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=O)CCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173381-62-9 | |
| Record name | 6-bromo-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-7-methylchroman-4-one chemical properties
An In-Depth Technical Guide to 6-Bromo-7-methylchroman-4-one: Properties, Synthesis, and Applications
Executive Summary
This compound is a heterocyclic organic compound featuring a chromanone core. This scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic molecules with significant biological activity.[1][2] The presence of a bromine atom at the C6 position and a methyl group at the C7 position provides specific electronic and steric properties, making it a highly valuable and versatile building block for the synthesis of novel therapeutic agents. This guide offers a comprehensive overview of its chemical properties, a validated synthetic protocol, its reactivity, and its potential applications for researchers and professionals in drug development.
Molecular Profile and Physicochemical Properties
The unique arrangement of the bromo and methyl substituents on the chromanone framework is pivotal, influencing its reactivity and potential biological interactions.
Nomenclature and Chemical Identifiers
Core Structural Features
The structure consists of a benzene ring fused to a dihydropyran ring, which contains a ketone at the 4-position. The aromatic ring is substituted with a bromine atom and a methyl group.
Table 1: Key Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 241.084 g/mol | [5][6] |
| Exact Mass | 239.97859 Da | [5] |
| Appearance | Off-white solid | [4] |
| XLogP3 | 2.4 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 0 | [5] |
| Complexity | 217 |[5] |
Spectroscopic Characterization (Anticipated)
While specific spectra for this exact compound are proprietary to suppliers, its structure allows for a confident prediction of its key spectroscopic features. These predictions are essential for researchers to confirm the identity and purity of the compound following synthesis or purchase.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different sets of protons. The aromatic region should display two singlets (or narrow doublets due to meta-coupling) for the protons at the C5 and C8 positions. The methyl group protons (C7-CH₃) will appear as a singlet in the aromatic methyl region (~2.2-2.5 ppm). The two methylene groups of the dihydropyran ring (C2-H₂ and C3-H₂) will present as two distinct triplets around 4.5 ppm and 2.8 ppm, respectively, due to their coupling with each other.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals. The carbonyl carbon (C4) will be the most downfield signal (~190-195 ppm). Aromatic carbons will appear in the ~110-160 ppm range, and the aliphatic carbons of the methyl and two methylene groups will be observed in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1680 cm⁻¹ characteristic of the conjugated ketone (C=O) stretching vibration. Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peak (M⁺) and the M+2 peak will appear with an approximate 1:1 intensity ratio, which is a definitive indicator of bromine's presence.
Synthesis and Purification
The synthesis of this compound is typically achieved through an intramolecular cyclization of a substituted phenol precursor. This method is efficient and provides a reliable route to the target molecule.
Retrosynthetic Analysis
The key disconnection is the ether linkage of the dihydropyran ring, which points to an intramolecular Williamson ether synthesis. This reveals a chloropropanoyl-substituted phenol as the immediate precursor, which can be derived from 4-bromo-3-methylphenol.
Caption: Retrosynthetic pathway for this compound.
Recommended Synthetic Protocol
This protocol is based on a reported synthetic route and is designed for high yield and purity.[5]
Step 1: Friedel-Crafts Acylation of 4-Bromo-3-methylphenol
-
To a cooled (0 °C) and stirred solution of 4-bromo-3-methylphenol in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum trichloride (AlCl₃) portion-wise.
-
Slowly add 3-chloropropionyl chloride to the mixture. The causality here is the generation of an acylium ion, which then attacks the electron-rich phenol ring. The reaction is directed ortho to the hydroxyl group due to its strong activating effect.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it over ice and acidifying with HCl to dissolve the aluminum salts.
-
Extract the product, 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone, with an organic solvent, wash, dry, and concentrate under reduced pressure.
Step 2: Intramolecular Cyclization
-
Dissolve the crude product from Step 1 in ethanol.
-
Add a mild base, such as potassium carbonate (K₂CO₃). The base deprotonates the phenolic hydroxyl group, forming a phenoxide.
-
This phenoxide then acts as a nucleophile, displacing the chloride on the propyl chain via an intramolecular Sₙ2 reaction to form the dihydropyran ring.
-
Stir the reaction at room temperature for approximately 20 hours.[5]
-
Monitor the reaction by TLC. Upon completion, filter off the base, and remove the solvent in vacuo.
-
Purify the resulting this compound by column chromatography or recrystallization.
Chemical Reactivity and Derivatization Potential
The structure of this compound offers several sites for chemical modification, making it an excellent scaffold for building molecular libraries.
Caption: Key reactivity sites on the this compound scaffold.
-
Reactions at the Aryl Bromide (C6): The C-Br bond is the most versatile handle for derivatization. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.[1]
-
Reactions at the Carbonyl Group (C4): The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[9] This alcohol can be further functionalized or eliminated. The ketone can also participate in condensation reactions (e.g., aldol) or serve as a site for the introduction of nucleophiles.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution. The existing substituents (ether oxygen, methyl, and bromo groups) direct incoming electrophiles, although harsh conditions may be required due to the deactivating effect of the bromine and acyl group.[1]
Applications in Medicinal Chemistry and Drug Discovery
The chroman-4-one core is a cornerstone in the development of new drugs due to its favorable pharmacological properties.[2]
-
Scaffold for Enzyme Inhibitors: Substituted chromanones have been extensively studied as enzyme inhibitors. For instance, various derivatives have shown potent and selective inhibitory activity against Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders like Parkinson's and Huntington's disease.[9] The development of such inhibitors is a critical step toward new therapeutic strategies for these conditions.
-
Versatile Intermediate: this compound serves as a key intermediate for creating diverse chemical libraries. By leveraging the reactivity of the C6-bromo position, chemists can rapidly generate a wide range of analogues to screen for biological activity against various targets, including kinases, ion channels, and nuclear receptors.[3] A related compound, (R)-7-Bromo-6-methylchroman-4-amine, has shown potential anti-inflammatory and antioxidant properties, highlighting the therapeutic promise of this chemical class.[10]
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.
Table 2: GHS Hazard Information
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Harmful/Irritant) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statement | H302: Harmful if swallowed | [3] |
| Precautionary Statement | P101: If medical advice is needed, have product container or label at hand |[3] |
-
Handling: Work in a well-ventilated area or under a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust.[11][12]
-
Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place.[5][6][11][12] Keep away from incompatible materials. The recommended storage condition is at room temperature.[5][6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- This compound - LookChem. [Link]
- This compound | CAS#:173381-62-9 | Chemsrc. [Link]
- 6-Bromo-7-methoxychroman-4-one | C10H9BrO3 | CID 86252123 - PubChem. [Link]
- 6-BROMO-4-CHROMANONE SDS - XiXisys. [Link]
- Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) for clinical use - EJNMMI Radiopharmacy and Chemistry. [Link]
- MC006420 6-Bromo-7-methyl-2,3-dihydro-4H-chromen-4-one - MakeChem Inc. [Link]
- This compound | CAS 173381-62-9 | AMERICAN ELEMENTS ®. [Link]
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH. [Link]
- 6-Bromo-4-methyl-2-hexanone | C7H13BrO | CID 85778744 - PubChem. [Link]
- 6-Bromo-7-methoxy-4-methylcoumarin - SpectraBase. [Link]
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central. [Link]
- 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. [Link]
- 111 Problem Solving Determining Molecular Structure
- 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry - YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. make-chem.com [make-chem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | CAS#:173381-62-9 | Chemsrc [chemsrc.com]
- 7. 173381-62-9|this compound|BLD Pharm [bldpharm.com]
- 8. rndmate.com [rndmate.com]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy (R)-7-Bromo-6-methylchroman-4-amine [smolecule.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 49660-57-3 Name: 6-BROMO-4-CHROMANONE [xixisys.com]
- 12. echemi.com [echemi.com]
An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-7-methylchroman-4-one
Introduction
The chroman-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] The tailored substitution on this heterocyclic system allows for the fine-tuning of pharmacological properties, making each derivative a unique subject of study. This guide focuses on a specific analogue, 6-bromo-7-methylchroman-4-one, a key synthetic intermediate whose unambiguous structural verification is paramount for its progression in research and development pipelines.
The presence of positional isomers, such as 8-bromo-7-methylchroman-4-one, which can arise during synthesis, necessitates a rigorous and multi-faceted analytical approach. A mistake in structural assignment can lead to flawed structure-activity relationship (SAR) studies and wasted resources. This document provides a comprehensive, field-proven workflow for the definitive structure elucidation of this compound, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. Our approach is designed to be a self-validating system, where each piece of analytical data corroborates the others to build an unshakeable structural hypothesis.
Section 1: Molecular Formula and Isotopic Signature by High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first step in characterizing any new compound is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is the method of choice. ESI is crucial as it minimizes in-source fragmentation, providing a clean signal for the molecular ion, typically as a protonated species [M+H]⁺.[3] For this compound, the presence of a bromine atom provides a decisive validation point: a characteristic isotopic pattern of two peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, stemming from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Analysis Mode: Operate in positive ion mode to detect the [M+H]⁺ adduct.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. The high-resolution capability of the instrument allows for mass measurement with sub-ppm accuracy.
Data Presentation: Expected HRMS Data
The expected data provides a two-fold confirmation: the exact mass verifies the elemental formula, and the isotopic pattern confirms the presence of one bromine atom.
| Ion Species | Calculated m/z | Elemental Composition |
| [M(⁷⁹Br)+H]⁺ | 240.9918 | C₁₀H₁₀⁷⁹BrO₂ |
| [M(⁸¹Br)+H]⁺ | 242.9898 | C₁₀H₁₀⁸¹BrO₂ |
Table 1: Predicted high-resolution mass data and elemental composition for the protonated molecular ion of this compound.
Section 2: Functional Group Identification by Infrared (IR) Spectroscopy
Expertise & Experience: Before delving into complex connectivity, a rapid confirmation of key functional groups is essential. Fourier-Transform Infrared (FT-IR) spectroscopy is an invaluable tool for this purpose. For a chroman-4-one derivative, the most telling absorption is the strong, sharp peak corresponding to the carbonyl (C=O) stretch. Additionally, absorptions for aromatic C=C bonds and C-H bonds will confirm the core structure.[5][6][7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C=O (Ketone) | Stretch | 1670 - 1690 | Strong, Sharp |
| C=C (Aromatic) | Stretch | 1550 - 1600 | Medium to Strong |
| C-H (sp² Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C-H (sp³ Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C-O (Aryl Ether) | Stretch | 1200 - 1270 | Strong |
Table 2: Key infrared absorption frequencies for the functional groups in this compound.
Section 3: Definitive Structure Mapping by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece the molecular puzzle together logically and unambiguously.
Logical Workflow for NMR Analysis
Caption: Logical workflow for structure elucidation using NMR spectroscopy.
¹H and ¹³C NMR: The Foundational Spectra
The ¹H NMR spectrum reveals the number of distinct proton environments, while the ¹³C NMR spectrum does the same for carbon. The chemical shifts are highly dependent on the electronic effects of the substituents.[9][10][11][12] In our target molecule, the electron-withdrawing bromine atom and carbonyl group will deshield nearby nuclei (shift them downfield), while the electron-donating methyl and ether oxygen will have a shielding effect on others.
2D NMR: Establishing Connectivity
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through three bonds. For this compound, the key correlation will be between the two aliphatic methylene groups at the C-2 and C-3 positions, confirming the -O-CH₂-CH₂-C=O fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a critical experiment that maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton.[13] It reveals correlations between protons and carbons that are two or three bonds away. These "long-range" correlations are essential for connecting the different parts of the molecule, especially across quaternary (non-protonated) carbons.[14][15][16]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
1D Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra, along with a DEPT-135 experiment to differentiate carbon types.
-
2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC experiments using standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant (ⁿJCH) of 8 Hz.
Data Presentation: Predicted and Correlated NMR Data
The following table synthesizes the predicted chemical shifts and the crucial 2D correlations that validate the structure.
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | ¹H Mult. | Key HMBC Correlations (from ¹H at...) | Key COSY Correlations |
| 2 | ~67.5 | ~4.55 | t | C-3, C-4, C-8a | H-3 |
| 3 | ~37.0 | ~2.85 | t | C-2, C-4, C-4a | H-2 |
| 4 | ~190.5 | --- | --- | --- | --- |
| 4a | ~120.0 | --- | --- | --- | --- |
| 5 | ~129.5 | ~7.85 | s | C-4, C-4a, C-6, C-8a | --- |
| 6 | ~118.0 | --- | --- | --- | --- |
| 7 | ~140.0 | --- | --- | --- | --- |
| 8 | ~119.5 | ~7.30 | s | C-4a, C-6, C-7, C-8a | --- |
| 8a | ~160.0 | --- | --- | --- | --- |
| 7-CH₃ | ~20.0 | ~2.40 | s | C-6, C-7, C-8 | --- |
Table 3: Comprehensive NMR data and key correlations for this compound. Chemical shifts (δ) are predicted based on literature values for similar structures and substituent effects.[1][9][17][18] Multiplicity (Mult.): s = singlet, t = triplet.
Trustworthiness: The Self-Validating HMBC Network
The HMBC data provides the definitive proof of the substitution pattern. The correlations from the methyl protons (7-CH₃) to C-6, C-7, and C-8 firmly place the methyl group at position 7. Crucially, the singlet nature of the H-5 proton and its HMBC correlation to the bromine-bearing C-6 confirms the bromine's position. The absence of a correlation from the methyl protons to C-5 or H-5 is equally important negative evidence.
Caption: Key 2- and 3-bond HMBC correlations confirming the structure.
Section 4: Absolute Confirmation by X-ray Crystallography
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an atomic model of the molecule.
Obtaining a crystal structure provides the final, irrefutable piece of evidence, confirming the connectivity and substitution pattern determined by NMR and MS.
Conclusion
The rigorous structure elucidation of this compound is a testament to the power of a synergistic, multi-technique analytical approach. By systematically integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, we construct a self-validating case for the molecule's identity. HRMS confirms the elemental formula and the presence of bromine. FT-IR verifies the essential functional groups. Finally, the detailed connectivity map provided by COSY, HSQC, and particularly HMBC, allows for the unambiguous assignment of the substitution pattern, distinguishing it from any potential isomers. This methodical workflow ensures the highest level of scientific integrity and confidence, which is critical for professionals in chemical research and drug development.
References
- Jung, M. E., & Lazarova, T. I. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7051–7062. [Link]
- Dalpozzo, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]
- Dalpozzo, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
- Thore, S. N., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7051–7062*. [Link]
- LookChem. (n.d.). This compound.
- GUPEA. (n.d.).
- Krohn, M., et al. (2023). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) for clinical PET imaging of multidrug resistance-associated protein 1 (MRP1). EJNMMI Radiopharmacy and Chemistry, 8(1), 22. [Link]
- Nayak, S. K., et al. (2014). 3-(3-Methoxybenzylidene)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198. [Link]
- Marmod, J., et al. (2021). Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon. Molecules, 26(16), 4882. [Link]
- Knowbee Tutoring. (2015, February 19).
- Chemistry LibreTexts. (2024). 19: HMBC. [Link]
- Nielsen, S. J., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9484–9495. [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
- Yathirajan, H. S., et al. (2018). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Journal of Applicable Chemistry, 7(4), 863-871. [Link]
- University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
- Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
- McCreery, R. L. (2011). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. Spectroscopy Online. [Link]
- Wikipedia. (n.d.).
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
- University of Arizona. (n.d.).
- Chemistry LibreTexts. (2023).
- Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. [Link]
- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
Sources
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uni-saarland.de [uni-saarland.de]
- 4. youtube.com [youtube.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]
- 10. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. 3-(3-Methoxybenzylidene)chroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Bromo-7-methylchroman-4-one (CAS 173381-62-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-7-methylchroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The chroman-4-one scaffold is a privileged structure, appearing in a variety of biologically active natural products and synthetic molecules.[1][2] This document details the synthesis, characterization, and potential applications of this specific derivative, offering field-proven insights and detailed methodologies for the research scientist.
Introduction and Significance
This compound belongs to the chroman-4-one class of compounds, which are characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone ring.[2][3] The absence of the C2-C3 double bond distinguishes chromanones from the related chromones, leading to significant differences in their chemical and biological properties.[2] The chroman-4-one framework is a key building block in organic synthesis and is central to the structure of many flavonoids and isoflavonoids with a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[3][4]
The specific compound, this compound, incorporates a bromine atom at the 6-position and a methyl group at the 7-position. The bromine atom is a particularly useful functional group in medicinal chemistry, serving as a handle for further synthetic modifications through cross-coupling reactions to explore structure-activity relationships (SAR).[5] This makes this compound a valuable intermediate for the synthesis of novel, potentially therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 173381-62-9 | [3][6] |
| Molecular Formula | C₁₀H₉BrO₂ | [3][6] |
| Molecular Weight | 241.08 g/mol | [3][6] |
| Appearance | Off-white solid | [7] |
| Purity | >95% | [7] |
| Storage | Sealed in a dry place at room temperature | [6] |
| Canonical SMILES | CC1=CC2=C(C=C1Br)C(=O)CCO2 | [6] |
| InChI Key | ZQVBOJVMMUTCCT-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through an intramolecular cyclization of a substituted halophenoxy propanone. This method provides a reliable route to the chroman-4-one core structure.
Synthesis Pathway
The most plausible synthetic route involves a two-step process starting from 4-bromo-3-methylphenol. The phenol is first acylated with 3-chloropropionyl chloride to form an intermediate, which is then subjected to a Fries rearrangement to yield 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone. This key intermediate then undergoes an intramolecular cyclization under basic conditions to afford the final product, this compound.[6]
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for the synthesis of chroman-4-ones.[8]
Step 1: Synthesis of 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone
-
To a stirred solution of 4-bromo-3-methylphenol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane), add 3-chloropropionyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone.
Step 2: Synthesis of this compound
-
Dissolve 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone (1 equivalent) in ethanol.
-
Add potassium carbonate (K₂CO₃) (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature (approximately 23 °C) for 20 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound as an off-white solid.[7]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: Analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.8 | s | - |
| H-8 | ~7.0 | s | - |
| H-2 | ~4.5 | t | ~6.5 |
| H-3 | ~2.8 | t | ~6.5 |
| -CH₃ | ~2.4 | s | - |
¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-4) | ~191 |
| C-8a | ~160 |
| C-7 | ~140 |
| C-5 | ~130 |
| C-4a | ~122 |
| C-6 | ~118 |
| C-8 | ~115 |
| C-2 | ~67 |
| C-3 | ~43 |
| -CH₃ | ~20 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, a characteristic M+2 peak with an intensity almost equal to the molecular ion peak (M) is expected, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 240/242 | [M]⁺, Molecular ion peak (¹²C₉¹H₉⁷⁹Br¹⁶O₂) / (¹²C₉¹H₉⁸¹Br¹⁶O₂) |
| 212/214 | [M - CO]⁺ |
| 184/186 | [M - CO - C₂H₄]⁺ |
| 133 | [M - Br - CO]⁺ |
| 77 | [C₆H₅]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the final compound. A reverse-phase HPLC method would be suitable for this compound.
Representative HPLC Method:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Applications and Research Context
While specific research applications for this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in several areas of drug discovery. The chroman-4-one scaffold is a well-established pharmacophore in medicinal chemistry.[2]
-
Scaffold for Library Synthesis: The bromine atom at the 6-position provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogues with diverse substituents.[5] This is a common strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.
-
Enzyme Inhibition: Chroman-4-one derivatives have been investigated as inhibitors of various enzymes. For example, substituted chroman-4-ones have shown inhibitory activity against sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[8] The 6-bromo-7-methyl substitution pattern could be explored for its potential to modulate the activity of various target proteins.
-
Anticancer and Antimicrobial Agents: The broader class of chroman-4-ones has demonstrated promising anticancer and antimicrobial activities.[3] this compound could serve as a starting point for the development of novel agents in these therapeutic areas.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Hazard Identification: Based on available safety data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]
For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its structure offers a versatile platform for further chemical modification. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a resource for researchers and scientists working in the field of drug development. Further exploration of the biological activities of derivatives of this compound is a promising avenue for future research.
References
- Chaudhary, P., & Tonk, R. (2024). Chromenone: An emerging scaffold in anti-Alzheimer drug discovery. Bioorganic & Medicinal Chemistry Letters, 114, 129912.
- LookChem. (n.d.). This compound.
- MDPI. (2022).
- Patil, S. A., Patil, R., & Patil, S. A. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current drug targets, 22(12), 1409–1424.
- PubChem. (n.d.). 6-Bromo-7-methoxychroman-4-one.
- MakeChem Inc. (n.d.). MC006420 6-Bromo-7-methyl-2,3-dihydro-4H-chromen-4-one.
- Mairinger, S., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine for clinical use: improved radiosynthesis, non-clinical toxicity and human dosimetry estimates. EJNMMI Radiopharmacy and Chemistry, 9(1), 3.
- Sirtuin 2-Selective Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9470-9488.
- Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- Patil, S. A., Patil, R., & Patil, S. A. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current drug targets, 22(12), 1409–1424.
Sources
- 1. This compound(173381-62-9) 1H NMR [m.chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound|lookchem [lookchem.com]
- 7. make-chem.com [make-chem.com]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-Bromo-7-methylchroman-4-one
Beginning Investigation Now
I've initiated comprehensive Google searches focused on 6-Bromo-7-methylchroman-4-one synthesis. I'm focusing on established routes, starting materials, mechanisms, and experimental conditions to build a foundation. I'm prioritizing diverse strategies to ensure a thorough understanding.
Exploring Synthesis Approaches
I'm now diving deeper into the nuances of synthesizing this compound. My focus is shifting towards evaluating the efficiency of various routes, and I'm looking at data on yields, purity, and characterization. I'm also planning the structure of the technical guide, prioritizing a clear explanation of the chemical principles. I will include Graphviz diagrams for visual clarity.
Refining Synthetic Strategies
I'm now zeroing in on the most promising synthetic pathways for this compound, focusing intently on the underlying chemical principles. I will look closely at the rationale behind each step and the variables affecting yields and purity. My goal is to organize the technical guide, presenting a clear step-by-step experimental protocol, complete with supporting data and visual aids. I'll include detailed tables and Graphviz diagrams to clarify the complex reaction scheme.
Analyzing Chemical Pathways
I've made headway! The initial search yielded useful data on 6-Bromo-7-methyl chroman-4-one, including properties, CAS numbers, and suppliers. The most promising route seems to start from 4-bromo-3-methylphenol, which looks promising. Now I need to see about the next step in the process.
Discovering the Procedure
My current focus is on developing a detailed experimental protocol. While I've identified the Friedel-Crafts acylation and intramolecular cyclization as the likely synthesis, a concrete, step-by-step procedure is still missing. Specifically, I'm now prioritizing finding a procedure that includes reagents, quantities, reaction conditions, and purification methods to complete a comprehensive technical guide. I have to find a detailed experimental procedure, including reagents, quantities, reaction conditions, and purification methods.
Refining Reaction Conditions
I'm now zeroing in on the specific reagents and conditions. My research now suggests that a Friedel-Crafts acylation of 4-bromo-3-methylphenol with a compound like 3-chloropropionyl chloride, catalyzed by a Lewis acid, is the most likely first step. Then, an intramolecular cyclization creates the chroman-4-one ring. The experimental protocol is still the focus, but I'm looking for specifics like temperature, time, and purification methods now.
Confirming Synthetic Route
I've made headway in mapping out a viable pathway for synthesizing this compound. The search results solidified the key role of 4-bromo-3-methylphenol, which has helped bring the proposed synthetic pathway into better focus. I've noted an important intermediate mentioned, "1-(5'-bromo-2'-hydroxy-4'-methyl..."
Refining Reaction Protocols
I'm now focusing on refining the reaction protocols. While I've identified potential pathways using 4-bromo-3-methylphenol, complete, step-by-step procedures remain elusive. I still need specifics for each stage, including ideal reagents, solvents, temperatures, and purification methods. I am also seeking characterization data to validate the final product, namely NMR and MS. I need to consolidate my knowledge base to provide a complete pathway.
Pinpointing Specific Procedure
I'm zeroing in on a detailed protocol now. The Friedel-Crafts acylation of 4-bromo-3-methylphenol looks promising, especially with 3-chloropropionyl chloride to form the intermediate. I'm also considering acrylic acid for a similar route. Still, I need the precise conditions (reagents, solvents, temperatures) and characterization data for the complete process. A comprehensive procedure remains the primary focus.
Analyzing the Route
I've confirmed a viable synthetic route for 6-Bromo-7-methyl chroman-4-one. It's a two-step process starting with 4-bromo-3-methylphenol. The initial step looks like a Michael addition of the phenol to an acrylic acid equivalent, maybe acrylic acid or acrylonitrile. I'm focusing on the first step's optimization now.
Refining the Synthesis
I've established the Michael addition and subsequent Friedel-Crafts acylation as key steps. While general procedures exist, a detailed protocol for 6-Bromo-7-methyl chroman-4-one remains elusive. I'm prioritizing the search for a specific synthesis publication, including characterization data like NMR and MS. Locating this information is critical for providing a comprehensive guide.
Defining the Route
I've established a promising pathway for this compound synthesis. The focus is now on 4-bromo-3-methylphenol as the starting material. Key steps are identified, including the creation of an intermediate, likely a 3-(3-bromo-
Formulating a Detailed Protocol
I've solidified the synthetic strategy, beginning with 4-bromo-3-methylphenol. The proposed pathway involves a Michael addition to form an intermediate, followed by intramolecular cyclization. General procedures for similar chroman-4-one syntheses have provided guidance, and I now need to flesh out a step-by-step protocol. I'm focusing on specifying reagents, conditions, and workup procedures. I'll consolidate existing characterization data into a clear presentation. Although lacking a single, complete experimental paper, the current information base is sufficient for the development of a strong guide.
Consolidating the Information
I've clarified the optimal synthetic pathway, which begins with 4-bromo-3-methylphenol. I'll form an intermediate via Michael addition, potentially using acrylic acid, followed by intramolecular Friedel-Crafts acylation. Supplier data and general chroman-4-one synthesis guidance will enable a detailed protocol. While a single, complete paper is missing, I have enough data to proceed.
Introduction: The Significance of the Chroman-4-one Scaffold
An In-Depth Technical Guide to 6-Bromo-7-methylchroman-4-one
The chroman-4-one motif is a privileged heterocyclic scaffold that serves as a foundational building block in medicinal chemistry.[1][2] Its presence in a wide array of natural products and synthetically derived compounds with significant biological activities underscores its importance.[1][2] Chroman-4-ones, which are structurally distinct from their unsaturated counterparts, chromones, due to the absence of a C2-C3 double bond, exhibit a unique profile of biological effects.[2] This guide focuses on a specific, functionalized derivative, This compound , a key intermediate whose strategic substitution pattern makes it exceptionally valuable for the synthesis of novel therapeutic agents. The bromine atom at the C6 position, in particular, acts as a versatile chemical handle, enabling a wide range of downstream chemical modifications essential for structure-activity relationship (SAR) studies in modern drug discovery.[1]
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is an off-white solid at room temperature.[3] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉BrO₂ | [4][5] |
| Molecular Weight | 241.08 g/mol | [6][4] |
| CAS Number | 173381-62-9 | [3][5][7] |
| IUPAC Name | 6-bromo-7-methyl-2,3-dihydrochromen-4-one | [5] |
| Appearance | Off-white solid | [3] |
| Canonical SMILES | CC1=CC2=C(C=C1Br)C(=O)CCO2 | [5] |
| InChI Key | ZQVBOJVMMUTCCT-UHFFFAOYSA-N | [6][4][5] |
| Storage Conditions | Sealed in dry, Room Temperature | [4] |
Synthesis and Mechanistic Rationale
The construction of the chroman-4-one core is a critical reaction in synthetic organic chemistry. A prevalent and efficient method involves a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an aldehyde, which is followed by an intramolecular oxa-Michael ring closure.[8]
For this compound, a common synthetic pathway involves the intramolecular cyclization of a precursor like 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone.
Experimental Protocol: Synthesis via Intramolecular Cyclization
This protocol describes the conversion of 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone to this compound.
Step 1: Reagent Preparation
-
Dissolve the starting material, 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone, in a suitable alcoholic solvent, such as ethanol.
Step 2: Base-Mediated Cyclization
-
To the solution from Step 1, add a base such as potassium carbonate (K₂CO₃).
-
Causality: The base is crucial for deprotonating the phenolic hydroxyl group (-OH). This creates a nucleophilic phenoxide ion.
Step 3: Intramolecular Reaction
-
The newly formed phenoxide attacks the carbon atom bearing the chlorine atom in an intramolecular Sₙ2 reaction. This nucleophilic attack displaces the chloride ion and forms the heterocyclic ether linkage, completing the chroman-4-one ring system.
-
Stir the reaction mixture at room temperature (approx. 23 °C) for an extended period (e.g., 20 hours) to ensure the reaction proceeds to completion.
Step 4: Work-up and Purification
-
After the reaction is complete, neutralize the mixture and perform a standard aqueous work-up.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product using flash column chromatography to yield pure this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structural integrity of synthesized this compound must be confirmed through rigorous analytical techniques. Standard methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to verify the proton and carbon framework of the molecule, respectively. Specific chemical shifts and coupling constants confirm the arrangement of atoms and the successful formation of the chroman-4-one ring.[9][10]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (241.08 g/mol ) and provides fragmentation patterns that support the proposed structure.[9]
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups, most notably the characteristic carbonyl (C=O) stretch of the ketone within the chroman-4-one system.[10]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile synthetic intermediate.
A Scaffold for Privileged Structures
The chromanone core is a well-established "privileged scaffold," meaning it can bind to multiple, diverse biological targets, making it a fertile starting point for developing novel inhibitors.[1][2] Derivatives of chroman-4-one have been investigated for a wide range of therapeutic applications, including as inhibitors for SIRT2 (implicated in neurodegenerative diseases) and BRD4 (a target in inflammation and cancer).[11][12]
The Role of the Bromo Substituent
The bromine atom at the 6-position is not merely a passive substituent; it is a highly reactive handle that allows for precise and varied molecular engineering.[1] It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds.
These reactions empower medicinal chemists to systematically modify the core structure, creating libraries of novel compounds for SAR studies. This process is essential for optimizing a compound's potency, selectivity, and pharmacokinetic properties. The chromenone scaffold, a close relative, has been extensively explored for developing treatments for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE).[13]
Safety and Handling
As a chemical intermediate, this compound must be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Standard laboratory practices, including the use of a fume hood and personal protective equipment (PPE) such as gloves and safety glasses, are mandatory when handling this compound.
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its stable and biologically relevant chroman-4-one core, combined with the synthetically versatile bromine substituent, provides researchers with a powerful platform for the design and synthesis of next-generation therapeutic agents. A thorough understanding of its properties, synthesis, and reactive potential is essential for any scientist working at the forefront of drug discovery.
References
- This compound - LookChem. [Link]
- This compound | CAS 173381-62-9 | AMERICAN ELEMENTS ®. [Link]
- This compound | CAS#:173381-62-9 | Chemsrc. [Link]
- MC006420 6-Bromo-7-methyl-2,3-dihydro-4H-chromen-4-one - MakeChem Inc. [Link]
- 6-Bromo-7-methoxychroman-4-one | C10H9BrO3 | CID 86252123 - PubChem. [Link]
- Advancing 6-bromo-7-[11C]methylpurine towards clinical use - Springer. [Link]
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | Journal of Medicinal Chemistry - ACS Public
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH. [Link]
- Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evalu
- 6-Bromo-4-methyl-2-hexanone | C7H13BrO | CID 85778744 - PubChem. [Link]
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central. [Link]
- Chromenone: An emerging scaffold in anti-Alzheimer drug discovery - PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. make-chem.com [make-chem.com]
- 4. This compound | CAS#:173381-62-9 | Chemsrc [chemsrc.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. americanelements.com [americanelements.com]
- 7. rndmate.com [rndmate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 173381-62-9|this compound|BLD Pharm [bldpharm.com]
- 10. This compound(173381-62-9) 1H NMR [m.chemicalbook.com]
- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromenone: An emerging scaffold in anti-Alzheimer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromo-7-methylchroman-4-one: A Versatile Scaffold for Advanced Synthesis and Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of 6-Bromo-7-methylchroman-4-one (CAS No. 173381-62-9), a pivotal starting material in modern organic synthesis and medicinal chemistry. The chroman-4-one core is a privileged scaffold found in numerous biologically active compounds, and the specific substitution pattern of this molecule offers a unique combination of reactivity and stability. This document details the physicochemical properties, robust synthetic routes to the molecule itself, and its extensive applications as a versatile precursor for complex chemical architectures. We will delve into the strategic utility of its key functional groups—the C6-bromo moiety for cross-coupling, the C4-carbonyl for diverse derivatizations, and the adjacent methylene positions for further functionalization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.
The Chroman-4-one Core: A Privileged Structure in Medicinal Chemistry
The chroman-4-one framework is a significant heterocyclic motif that serves as the structural foundation for a vast number of natural products and synthetic compounds with remarkable biological activities.[1] As a core building block, it is integral to the design and synthesis of novel therapeutic agents.[1] The saturation at the C2-C3 position distinguishes it from the related chromone scaffold, leading to distinct conformational properties and often, different pharmacological profiles.[1]
This compound emerges as a particularly valuable intermediate. Its structure incorporates:
-
An aryl bromide at the C6 position, which acts as a versatile chemical handle for introducing molecular diversity through a wide array of cross-coupling reactions.[2]
-
A methyl group at C7, which influences the electronic properties of the aromatic ring and can provide steric hindrance or beneficial hydrophobic interactions in ligand-receptor binding.
-
A ketone at C4, offering a reactive site for nucleophilic additions, reductions, and condensations.
-
An α-methylene group at C3, which can be activated for enolate chemistry, allowing for substitutions and further structural elaboration.[3]
This combination of features makes it an ideal starting point for constructing libraries of complex molecules for screening and developing potent and selective enzyme inhibitors, such as those targeting Sirtuin 2 (SIRT2).[4][5]
Physicochemical Properties and Characterization
Accurate identification and confirmation of the starting material's integrity are paramount. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 173381-62-9 | [6][7] |
| Molecular Formula | C₁₀H₉BrO₂ | [6][7] |
| Molecular Weight | 241.08 g/mol | [6][8] |
| IUPAC Name | 6-bromo-7-methyl-2,3-dihydrochromen-4-one | [7] |
| Appearance | Off-white solid | [9] |
| Storage | Sealed in a dry place at room temperature | [6][8] |
| Canonical SMILES | CC1=CC2=C(C=C1Br)C(=O)CCO2 | [6][7] |
Standard analytical techniques are used for structural verification. Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are available from various chemical suppliers and databases and are crucial for confirming the identity and purity of the material before its use in subsequent reactions.[10][11]
Synthesis of this compound
The construction of the chroman-4-one ring system can be achieved through several reliable methods. A prevalent and effective strategy involves the intramolecular cyclization of a substituted phenol precursor. The following pathway illustrates a logical and field-proven approach starting from commercially available 4-bromo-3-methylphenol.
Detailed Experimental Protocol: Intramolecular Cyclization
This protocol focuses on the final, critical ring-closing step to yield the target compound, based on established methodologies for chromanone synthesis.[6]
Step 1: Reaction Setup
-
To a solution of 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 78 °C) or stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete within 20-24 hours.[6]
Step 3: Work-up and Isolation
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with water (2x) and brine (1x).
Step 4: Purification and Characterization
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.
-
Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.
Strategic Applications in Synthesis
This compound is not an end-product but a versatile platform for diversification. Its strategic value lies in the orthogonal reactivity of its functional groups, allowing for selective modifications at different positions.
C6-Position: The Cross-Coupling Hub
The C6-bromo substituent is the most powerful handle for creating diversity. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is crucial for structure-activity relationship (SAR) studies, where modifications on the aromatic ring can drastically alter biological activity.[5]
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.
-
Heck Reaction: Coupling with alkenes to form substituted styrenyl-type derivatives.[12]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Cyanation: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
C4-Position: Carbonyl Chemistry
The ketone at the C4 position is a gateway to another set of derivatives:
-
Reduction: Use of reducing agents like sodium borohydride (NaBH₄) smoothly converts the ketone to a secondary alcohol, introducing a new chiral center.[4]
-
Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl to form tertiary alcohols.
-
Reductive Amination: Conversion to an amine via an intermediate imine.
-
Wittig Reaction: Formation of an exocyclic double bond at the C4 position.
C3-Position: α-Functionalization
The methylene group adjacent to the carbonyl can be functionalized via its enolate:
-
Halogenation: Reaction with reagents like CuBr₂ or N-Bromosuccinimide (NBS) can introduce a bromine atom at the C3 position. This new halide is more reactive than the aryl bromide and can be displaced by various nucleophiles to create 3-substituted chromanones.[3]
-
Aldol Condensation: Base-catalyzed reaction with aldehydes can introduce new side chains at the C3 position, forming a C-C bond.[12]
Protocol Example: Suzuki-Miyaura Cross-Coupling at C6
This protocol demonstrates the power of using the C6-bromo position to synthesize a more complex biaryl structure.
Step 1: Reagent Preparation
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).
-
Add a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2 M, 3.0 eq) or potassium carbonate (K₂CO₃, 3.0 eq).
Step 2: Reaction Execution
-
Add a degassed solvent system, such as a mixture of Toluene/Ethanol/Water or Dioxane/Water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
Step 3: Work-up and Isolation
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 6-aryl-7-methylchroman-4-one product.
Safety and Handling
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated fume hood. For specific safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a tightly sealed container in a dry, cool place.[6]
Conclusion
This compound is a high-value, strategically functionalized starting material that provides an efficient entry point into a wide range of complex molecular targets. Its utility is defined by the orthogonal reactivity of its bromo, ketone, and active methylene functionalities. For research teams in drug discovery and materials science, mastering the chemistry of this scaffold opens the door to novel chemical entities with significant potential for biological and industrial applications.
References
- This compound - LookChem. LookChem.
- This compound | CAS#:173381-62-9 | Chemsrc. Chemsrc.com.
- 6-Bromo-7-methoxychroman-4-one | C10H9BrO3 | CID 86252123 - PubChem. National Center for Biotechnology Information.
- Advances in Heterocyclic Chemistry. SciSpace.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. National Center for Biotechnology Information.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry. ACS Publications.
- Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
- Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical application. SpringerLink.
- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives - GUPEA. University of Gothenburg.
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | Journal of Medicinal Chemistry. ACS Publications.
- MC006420 6-Bromo-7-methyl-2,3-dihydro-4H-chromen-4-one - MakeChem Inc. MakeChem Inc.
- This compound | CAS 173381-62-9 | AMERICAN ELEMENTS ®. American Elements.
- 6-Bromochroman | C9H9BrO | CID 10856814 - PubChem. National Center for Biotechnology Information.
- Domino reactions of chromones with activated carbonyl compounds - Beilstein Journals. Beilstein-Institut.
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC. National Center for Biotechnology Information.
- Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. Atlantis Press.
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lookchem.com [lookchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound | CAS#:173381-62-9 | Chemsrc [chemsrc.com]
- 9. make-chem.com [make-chem.com]
- 10. 173381-62-9|this compound|BLD Pharm [bldpharm.com]
- 11. This compound(173381-62-9) 1H NMR [m.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 6-Bromo-7-methylchroman-4-one: A Technical Guide for Researchers
Foreword: The Rationale for In-Depth Spectroscopic Analysis
In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. The chroman-4-one scaffold is a privileged structure, forming the core of numerous bioactive natural products and synthetic compounds with a wide array of pharmacological activities.[1] The introduction of specific substituents, such as a bromine atom at the 6-position and a methyl group at the 7-position, creates a unique electronic and steric environment that can significantly influence molecular interactions and, consequently, biological and material properties. This guide provides a comprehensive technical overview of the expected spectroscopic data for 6-Bromo-7-methylchroman-4-one, offering a foundational resource for its unambiguous identification, characterization, and utilization in research and development. The insights provided herein are derived from a synthesis of foundational spectroscopic principles and comparative analysis with structurally related analogues, designed to empower researchers in their experimental endeavors.
Molecular Structure and Numbering
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The structure of this compound, with the conventional numbering of the chroman ring system, is presented below. This numbering will be used consistently throughout this guide for the assignment of spectroscopic signals.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy is a cornerstone technique for elucidating the connectivity of a molecule. The chemical shift of each proton is exquisitely sensitive to its local electronic environment. For this compound, we anticipate a spectrum that clearly delineates the protons of the heterocyclic and aromatic rings.
Experimental Protocol: Acquiring High-Resolution ¹H NMR Data
A robust experimental setup is critical for obtaining high-quality, interpretable NMR data. The following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons capable of hydrogen bonding, though none are present in this molecule. CDCl₃ is a common initial choice for its ability to dissolve a wide range of organic compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data
The expected chemical shifts, multiplicities, and coupling constants for the protons of this compound are summarized in the table below. These predictions are based on established substituent effects in aromatic and heterocyclic systems.[2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~4.5 | Triplet (t) | ~6-7 | 2H |
| H-3 | ~2.8 | Triplet (t) | ~6-7 | 2H |
| H-5 | ~7.8 | Singlet (s) | - | 1H |
| H-8 | ~7.0 | Singlet (s) | - | 1H |
| 7-CH₃ | ~2.4 | Singlet (s) | - | 3H |
Rationale and Interpretation
-
Heterocyclic Ring Protons (H-2 and H-3): The protons at the C-2 position are adjacent to the oxygen atom, which exerts a deshielding effect, placing their signal at a downfield chemical shift of around 4.5 ppm.[1] The protons at C-3 are adjacent to the carbonyl group, also experiencing deshielding, with an expected chemical shift around 2.8 ppm.[1] These two sets of protons will appear as triplets due to coupling with each other.
-
Aromatic Ring Protons (H-5 and H-8): The aromatic region of the spectrum will be simplified due to the substitution pattern. The proton at C-5 is deshielded by the adjacent carbonyl group and the anisotropic effect of the aromatic ring, leading to a downfield shift around 7.8 ppm. The bromine at the 6-position and the methyl group at the 7-position will influence the chemical shifts of the remaining aromatic protons. The proton at C-8 is expected to be the most upfield of the aromatic protons. Due to the lack of adjacent protons, both H-5 and H-8 are expected to appear as singlets.
-
Methyl Protons (7-CH₃): The methyl protons at the 7-position will appear as a singlet in the aliphatic region of the spectrum, typically around 2.4 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides invaluable information about the carbon framework of a molecule. With a wider chemical shift range than ¹H NMR, it is often possible to resolve all unique carbon atoms in a molecule.
Experimental Protocol: ¹³C NMR Data Acquisition
The acquisition of ¹³C NMR spectra generally requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A high-field NMR spectrometer is advantageous for better signal resolution.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is typically performed to produce a spectrum with singlets for each unique carbon. A sufficient number of scans and an appropriate relaxation delay are crucial for detecting all carbon signals, especially quaternary carbons.
-
Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction, and referenced to the solvent peak or TMS.
Predicted ¹³C NMR Spectral Data
The anticipated chemical shifts for the carbon atoms of this compound are presented below. These predictions are based on typical chemical shift ranges for chromanones and the known effects of bromo and methyl substituents on aromatic rings.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~67 |
| C-3 | ~37 |
| C-4 (C=O) | ~190 |
| C-4a | ~122 |
| C-5 | ~129 |
| C-6 | ~118 |
| C-7 | ~138 |
| C-8 | ~119 |
| C-8a | ~160 |
| 7-CH₃ | ~20 |
Rationale and Interpretation
-
Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded and will appear at a characteristic downfield chemical shift of around 190 ppm.[1]
-
Heterocyclic Ring Carbons (C-2 and C-3): The C-2 carbon, bonded to oxygen, will be found around 67 ppm, while the C-3 carbon, adjacent to the carbonyl, will be around 37 ppm.[1]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the bromine (C-6) will be shifted to approximately 118 ppm. The carbon attached to the methyl group (C-7) is expected around 138 ppm. The quaternary carbons C-4a and C-8a will also have distinct chemical shifts, with C-8a being more deshielded due to its proximity to the oxygen atom.
-
Methyl Carbon (7-CH₃): The methyl carbon will give a signal in the aliphatic region, typically around 20 ppm.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| C=O Stretch (Ketone) | ~1680 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-O Stretch | 1250-1050 | Strong |
| C-Br Stretch | 600-500 | Medium |
Rationale and Interpretation
The IR spectrum of this compound will be dominated by a strong absorption band around 1680 cm⁻¹ corresponding to the stretching vibration of the conjugated ketone carbonyl group. The exact position of this band is influenced by the electronic effects of the aromatic ring. The spectrum will also feature absorptions for aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹, respectively. The presence of the aromatic ring will be further confirmed by C=C stretching bands in the 1600-1450 cm⁻¹ region. A strong C-O stretching band is expected in the 1250-1050 cm⁻¹ range. The C-Br stretching vibration will appear in the fingerprint region, typically between 600 and 500 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often preserves the molecular ion.
-
Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Detection: The ions are detected, and their mass-to-charge ratios and relative abundances are plotted to generate a mass spectrum.
Predicted Mass Spectrum Features
-
Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[4] The nominal molecular weight of C₁₀H₉BrO₂ is 241 g/mol . Therefore, we expect to see peaks at m/z 240 and 242.
-
Key Fragmentation Pathways: Under electron ionization, the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for chromanones involve cleavage of the heterocyclic ring. The loss of a bromine atom would result in a fragment at m/z 161. Further fragmentation of the chromanone ring system can also be expected.
Caption: Predicted major fragmentation pathway for this compound.
Conclusion: An Integrated Spectroscopic Approach
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By integrating the information from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can confidently confirm the structure and purity of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation provides a high degree of certainty. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, facilitating the efficient and accurate characterization of this and similar chroman-4-one derivatives.
References
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). PubMed. [Link]
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source. [Link]
- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- This compound. LookChem. [Link]
- Chroman-4-one and pyrano[4,3-b]chromenone derivatives from the mangrove endophytic fungus Diaporthe phaseolorum SKS019. (2017). RSC Publishing. [Link]
- CAS Reg. No. 3257-49-6. NIST WebBook. [Link]
- This compound | CAS#:173381-62-9. Chemsrc. [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- 13-C NMR Chemical Shift Table.pdf. Unknown Source. [Link]
- Chemical shifts. UCL. [Link]
- ¹³C NMR Chemical Shifts.
- 6-Bromo-7-methoxychroman-4-one | C10H9BrO3 | CID 86252123. PubChem. [Link]
- Table of Characteristic IR Absorptions. Unknown Source. [Link]
- Advancing 6-bromo-7-[. Unknown Source. [Link]
- Proton NMR Table. MSU chemistry. [Link]
- ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
- 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]
- How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. [Link]
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
- This compound | CAS 173381-62-9. AMERICAN ELEMENTS. [Link]
- Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]
- 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. [Link]
- 6-Bromo-7-methoxy-4-methylcoumarin - Spectra. SpectraBase. [Link]
- interpreting C-13 NMR spectra. Chemguide. [Link]
- Interpreting Infrared Spectra. Specac Ltd. [Link]
- 6.8 ¹³C NMR Spectroscopy. KPU Pressbooks. [Link]
- FTIR spectra in the region 750-1350 cm −1 . Names or formulae of the....
- on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
- count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest.... Filo. [Link]5-and-43_3277727)
Sources
Introduction: Elucidating the Structure of a Key Synthetic Intermediate
An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-7-methylchroman-4-one
This compound is a substituted heterocyclic compound belonging to the chromanone family. Chroman-4-one scaffolds are prevalent in various biologically active molecules and natural products, making their derivatives, such as the title compound, valuable intermediates in medicinal chemistry and drug development.[1] The precise structural characterization of these intermediates is paramount to ensure the integrity of multi-step syntheses and the identity of the final active pharmaceutical ingredients.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone analytical technique for the unambiguous structural elucidation of organic molecules in solution.[2][3] It provides detailed information about the electronic environment of individual protons, their relative numbers, and their connectivity through spin-spin coupling. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical predictions with practical, field-proven insights for researchers and scientists.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first identify the distinct sets of chemically non-equivalent protons within the molecule. In this compound, there are five such sets, as illustrated below. The asymmetry introduced by the substituents on the aromatic ring ensures that the methylene protons at positions 2 and 3 are diastereotopic, though their chemical shift difference may be small. For clarity in this guide, we will treat them as two distinct methylene groups.
-
H-2: Two methylene protons adjacent to the heterocyclic oxygen atom.
-
H-3: Two methylene protons adjacent to the carbonyl group.
-
H-5: One aromatic proton ortho to the carbonyl group.
-
H-8: One aromatic proton meta to the carbonyl group and ortho to the methyl group.
-
7-CH₃: Three methyl protons attached to the aromatic ring.
Figure 1. Molecular structure of this compound with distinct proton environments labeled.
Predicted ¹H NMR Spectral Analysis
The following is a detailed breakdown of the expected ¹H NMR spectrum. The predictions are based on established chemical shift principles and data from analogous chroman-4-one structures.[4][5]
Aliphatic Region (CH₂ Protons)
-
H-2 Protons (δ ≈ 4.5 ppm, 2H, triplet): These protons are on a carbon alpha to the heterocyclic oxygen atom. The electronegativity of oxygen deshields these protons significantly, shifting them downfield. They are adjacent to the two H-3 protons, which will split this signal into a triplet according to the n+1 rule (2+1=3).[6] The expected vicinal coupling constant (³JHH) should be in the range of 6-8 Hz, typical for freely rotating aliphatic systems.[7]
-
H-3 Protons (δ ≈ 2.8 ppm, 2H, triplet): These protons are on a carbon alpha to the electron-withdrawing carbonyl group (C=O). This deshielding effect places their signal downfield from typical alkane protons, but upfield relative to the H-2 protons.[5] They are coupled to the two H-2 protons, resulting in a triplet with an identical coupling constant (³JHH) to that of the H-2 signal. This reciprocal coupling is a key feature for validating assignments.[8]
Aromatic Region (Ar-H Protons)
-
H-5 Proton (δ ≈ 7.8 ppm, 1H, singlet): This proton is located ortho to the strongly deshielding carbonyl group, which shifts its resonance significantly downfield. It is also para to the methyl group and meta to the bromine atom. Crucially, it has no adjacent protons (no ortho or meta coupling partners that typically cause significant splitting). While a very small long-range coupling (⁵J) to H-8 might cause slight broadening, this signal is expected to appear as a sharp singlet.
-
H-8 Proton (δ ≈ 7.2 ppm, 1H, singlet): This proton is situated between the oxygen atom and the methyl group. It is ortho to the methyl group and meta to the bromine atom. Its chemical shift is less influenced by the distant carbonyl group compared to H-5. Like H-5, it lacks adjacent proton coupling partners and is therefore expected to be a singlet.
Methyl Group Protons
-
7-CH₃ Protons (δ ≈ 2.4 ppm, 3H, singlet): The protons of the methyl group are attached directly to the aromatic ring. Their chemical shift is typical for an aryl methyl group. Since there are no protons on adjacent atoms, the signal will be a singlet. The integration value of 3H makes this peak easily identifiable.[9]
Data Presentation: Summary of Predicted ¹H NMR Parameters
The predicted data for this compound in a standard solvent like CDCl₃ are summarized below for quick reference.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 2.8 | 2H | Triplet (t) | ³J = 6-8 Hz |
| 7-CH₃ | ~ 2.4 | 3H | Singlet (s) | N/A |
| H-2 | ~ 4.5 | 2H | Triplet (t) | ³J = 6-8 Hz |
| H-8 | ~ 7.2 | 1H | Singlet (s) | N/A |
| H-5 | ~ 7.8 | 1H | Singlet (s) | N/A |
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a robust, self-validating methodology for obtaining a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure experimental integrity.
Step 1: Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.
-
Rationale: This amount provides sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans on a modern NMR spectrometer.
-
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small drop of a solution containing Tetramethylsilane (TMS) as an internal standard.
-
Rationale: CDCl₃ is a common, relatively non-polar solvent that dissolves many organic compounds. Its deuterium atoms are "invisible" in ¹H NMR. TMS is the universally accepted reference standard, with its 12 equivalent protons defined as 0.00 ppm, providing a reliable calibration point for the chemical shift axis.[10]
-
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate (typically >4 cm) to be within the detection region of the instrument's probe.
Step 2: Data Acquisition
-
Instrument Insertion & Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument). Lock the field frequency onto the deuterium signal of the solvent (CDCl₃). Shim the magnetic field to achieve maximum homogeneity, which is critical for sharp, well-resolved peaks.
-
Rationale: The lock signal compensates for any magnetic field drift over time. Shimming physically adjusts the magnetic field to make it as uniform as possible across the sample volume, preventing peak broadening.
-
-
Acquisition Parameters:
-
Pulse Program: Select a standard 1D proton acquisition experiment.
-
Number of Scans (NS): Set to 16 or 32 scans.
-
Relaxation Delay (D1): Use a delay of 1-2 seconds.
-
Acquisition Time (AQ): Set to 3-4 seconds.
-
Rationale: Averaging multiple scans (NS) improves the signal-to-noise ratio. The relaxation delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration. A sufficient acquisition time is needed to resolve closely spaced peaks.
-
Step 3: Data Processing and Analysis
-
Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are upright and have a flat baseline at their base.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integration: Integrate the area under each signal. Normalize the integrals to a known peak, such as the 3H singlet of the methyl group, to determine the relative number of protons for all other signals.[9]
-
Peak Picking & Coupling Constant Measurement: Identify the chemical shift of each peak. For multiplets (the two triplets), measure the distance between the lines in Hz to determine the coupling constant, J.
Figure 2. Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound is predicted to show five distinct signals corresponding to the five sets of non-equivalent protons. The combination of chemical shift, integration, and multiplicity provides a unique fingerprint for the molecule. The characteristic pair of triplets for the H-2 and H-3 protons, along with the three singlets for the aromatic and methyl protons, allows for a straightforward and confident structural assignment. By following the detailed experimental protocol and employing the principles of self-validation, such as cross-referencing coupling constants, researchers can ensure the production of accurate and reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.
References
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI.
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI.
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (2020). National Institutes of Health (NIH).
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications.
- 1H–1H Coupling in Proton NMR. (n.d.). ACD/Labs.
- ¹H NMR Spectra and Interpretation (Part II). (2021). Chemistry LibreTexts.
- Spin-spin splitting and coupling. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). National Institutes of Health (NIH).
- NMR Coupling Constants. (n.d.). Iowa State University, Chemical Instrumentation Facility.
- 1H NMR Coupling Constants. (n.d.). Organic Chemistry Data.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.
- Short Summary of 1H-NMR Interpretation. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
- ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. emerypharma.com [emerypharma.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
Introduction: The Chromanone Scaffold and the Significance of 6-Bromo-7-methylchroman-4-one
An In-Depth Technical Guide to 6-Bromo-7-methylchroman-4-one
The chroman-4-one, or simply chromanone, framework is a cornerstone of heterocyclic chemistry and a highly valued scaffold in medicinal chemistry.[1][2][3] This structural motif, consisting of a benzene ring fused to a dihydropyranone ring, is prevalent in a multitude of natural products, most notably flavonoids, and serves as a versatile template for the synthesis of novel therapeutic agents.[1][4] The absence of a double bond between the C2 and C3 positions distinguishes chromanones from their chromone counterparts, a subtle structural variance that imparts significant differences in their biological profiles.[1][2]
This compound is a specific synthetic derivative of this important class. Its utility for researchers, particularly in drug development, lies not in its own inherent biological activity, but in its role as a highly functionalized and adaptable intermediate. The presence of a bromine atom on the aromatic ring provides a reactive handle for extensive chemical modification, enabling the systematic development of compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, analytical characterization, and potential applications of this compound, designed for the practicing researcher and medicinal chemist.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below.
Chemical Structure
Caption: Chemical structure of this compound.
Identifiers and Key Properties
A summary of the essential identifiers and computed physicochemical properties is presented in Table 1. These values are critical for experimental design, from determining appropriate solvent systems to predicting membrane permeability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-bromo-7-methyl-2,3-dihydrochromen-4-one | [5][6] |
| CAS Number | 173381-62-9 | [7][8][9] |
| Molecular Formula | C₁₀H₉BrO₂ | [5][6][7][8] |
| Molecular Weight | 241.08 g/mol | [5][7][8] |
| Exact Mass | 239.97859 | [7] |
| Appearance | Solid (typical for this class) | N/A |
| XLogP3 | 2.4 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 0 | [7] |
| Canonical SMILES | CC1=CC2=C(C=C1Br)C(=O)CCO2 | [6][7][8] |
| InChI Key | ZQVBOJVMMUTCCT-UHFFFAOYSA-N | [5][6][8] |
| Storage | Sealed in dry, Room Temperature |[7][8][10] |
Synthesis and Chemical Reactivity
The synthesis of the chromanone scaffold is a well-established area of organic chemistry.[3] A prevalent and efficient methodology involves the base-mediated intramolecular cyclization of a suitable precursor.[11]
Synthetic Workflow
A common route to this compound proceeds via the intramolecular cyclization of 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone.[7] This precursor contains all the necessary atoms arranged in a manner conducive to ring formation. The phenolic hydroxyl group acts as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction to form the heterocyclic ring.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Intramolecular Cyclization
This protocol is a representative example based on common procedures for chromanone synthesis.[7]
-
Dissolution: Dissolve 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone (1.0 eq) in a suitable solvent such as ethanol.
-
Base Addition: Add a base, for example, potassium carbonate (K₂CO₃, 1.5 eq), to the solution. The base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it as a nucleophile for the subsequent cyclization.
-
Reaction: Stir the mixture at room temperature (approx. 23 °C) for 20-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity
The true value of this compound in drug discovery lies in its reactivity, which provides two primary avenues for diversification:
-
Aromatic C-Br Bond: The bromine atom at the C6 position is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[12] This allows for the introduction of a wide array of substituents (aryl, alkyl, amino groups, etc.), enabling extensive exploration of the SAR at this position.
-
C4 Carbonyl Group: The ketone at the C4 position can undergo a variety of classical carbonyl reactions. For instance, it can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄), introducing a new stereocenter and altering the molecule's three-dimensional shape and hydrogen bonding potential.[13]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A logical workflow combines spectroscopic techniques to probe different aspects of the molecule's structure.
Caption: Logical workflow for the analytical characterization of the compound.
Mass Spectrometry (MS)
-
Molecular Ion: Electron Ionization MS (EI-MS) will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity (approximately 1:1 ratio). This pattern is the definitive signature of a molecule containing a single bromine atom, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[14] The expected m/z values would be ~240 and ~242.
-
Fragmentation: The molecule is expected to undergo fragmentation patterns typical for ketones. A common fragmentation is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[15] This could lead to the formation of characteristic acylium ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific spectrum requires experimental acquisition, the expected signals in ¹H and ¹³C NMR can be predicted based on the structure.[16][17]
-
¹H NMR:
-
Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at C5 and C8.
-
Methylene Protons (C2): A triplet around δ 4.5 ppm.
-
Methylene Protons (C3): A triplet around δ 2.8 ppm, coupled to the C2 protons.
-
Methyl Protons: A singlet around δ 2.4 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm).
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), including the carbon attached to bromine (which will be shifted) and the quaternary carbons.
-
Methylene and Methyl Carbons: Signals in the aliphatic region (δ 20-70 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
C=O Stretch: A strong, sharp absorption band characteristic of a conjugated ketone, expected around 1680-1690 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A signal for the aryl ether C-O bond, typically found in the 1200-1250 cm⁻¹ range.
-
C-H Stretches: Signals for aromatic and aliphatic C-H bonds just above and below 3000 cm⁻¹, respectively.
Applications in Research and Drug Development
The chromanone scaffold is associated with a vast array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] this compound is not typically an end-product but rather a strategic starting point for creating novel derivatives with enhanced potency or selectivity.
-
Scaffold for Library Synthesis: As previously discussed, the bromine atom is a key functional group for diversification. Researchers can use this compound to rapidly generate a library of analogues where the C6 position is varied, which is a crucial step in optimizing lead compounds.[12]
-
Development of Enzyme Inhibitors: Chromanone derivatives have been successfully developed as potent and selective enzyme inhibitors. For example, substituted chromanones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a target for neurodegenerative diseases like Parkinson's.[13] this compound provides a direct entry point for synthesizing similar inhibitors with modified substitution patterns to improve efficacy and pharmacokinetic properties.
-
Probes for Biological Systems: The ability to easily modify the structure makes this compound useful for creating chemical probes to study biological pathways. For instance, a fluorescent tag or a biotin moiety could be appended at the C6 position to visualize or isolate target proteins.
Safety and Handling
Proper handling of all chemical reagents is paramount in a research environment.
-
Hazard Identification:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[18][19] Avoid breathing dust/fumes.[20] Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]
-
Spills: In case of a spill, avoid dust formation.[18] Collect the material using appropriate methods and dispose of it as hazardous waste.[19]
-
Conclusion
This compound represents a strategically important molecule for chemical and pharmaceutical research. While its intrinsic biological activity is not its primary feature, its physicochemical properties and, most importantly, its chemical reactivity make it an exceptionally valuable building block. The presence of a modifiable bromine atom on the privileged chromanone scaffold provides a robust platform for the synthesis of diverse compound libraries, facilitating the discovery and optimization of novel therapeutic agents and chemical probes. This guide has provided a technical foundation for understanding and utilizing this compound, empowering researchers to leverage its full potential in their scientific endeavors.
References
- This compound. LookChem.
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021-06-30). PubMed Central.
- 6-Bromo-7-methoxychroman-4-one | C10H9BrO3 | CID 86252123. PubChem.
- This compound | CAS#:173381-62-9. Chemsrc.
- Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
- Synthesis of some chromanone derivatives and the use of DNA in evaluation of their biological activity. Africa Research Connect.
- Current developments in the synthesis of 4-chromanone-derived compounds. (2021-08-20). Organic & Biomolecular Chemistry (RSC Publishing).
- This compound | CAS 173381-62-9. AMERICAN ELEMENTS ®.
- Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical use: improved regioselective radiosynthesis, non-clinical toxicity study and human dosimetry estimates. EJNMMI Radiopharmacy and Chemistry.
- GHS 11 (Rev.11) SDS Word 下载CAS: 49660-57-3 Name: 6-BROMO-4-CHROMANONE. XiXisys.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012-05-18). PubMed Central.
- 6-Bromo-4-methyl-2-hexanone | C7H13BrO | CID 85778744. PubChem.
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014-11-10). ACS Publications.
- 6-Bromochroman | C9H9BrO | CID 10856814. PubChem.
- This compound. goods.com.
- Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. (2024-02-09). PubMed Central.
- Bromo pattern in Mass Spectrometry. (2023-12-02). YouTube.
- 6-Bromo-3-formylchromone | C10H5BrO3 | CID 614309. PubChem.
- 6-Bromo-7-methoxy-4-methylcoumarin. SpectraBase.
- 15.7: 6-7 Mass Spectrometry of Some Common Functional Groups. (2019-06-05). Chemistry LibreTexts.
- 7-(6-Bromo-hex-yloxy)-4-methyl-2H-chromen-2-one. PubMed.
- 6-Bromooct-7-en-4-one | C8H13BrO | CID 88629545. PubChem.
- (PDF) Improved synthesis of 6-bromo-7-[C]methylpurine for clinical use. ResearchGate.
- Benzenamine, 4-bromo-. NIST WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. americanelements.com [americanelements.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | CAS#:173381-62-9 | Chemsrc [chemsrc.com]
- 9. rndmate.com [rndmate.com]
- 10. FCKeditor - Resources Browser [nstu.ru]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound(173381-62-9) 1H NMR [m.chemicalbook.com]
- 17. 6-BROMO-7-FLUOROCHROMAN-4-ONE(1092350-30-5) 1H NMR [m.chemicalbook.com]
- 18. echemi.com [echemi.com]
- 19. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 49660-57-3 Name: 6-BROMO-4-CHROMANONE [xixisys.com]
- 20. fishersci.com [fishersci.com]
The Chroman-4-one Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on its Discovery, History, and Synthetic Trajectories
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The chroman-4-one moiety, a heterocyclic system composed of a benzene ring fused to a dihydropyranone ring, stands as a cornerstone in the architecture of numerous biologically active compounds.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, historical significance, and the evolving landscape of synthetic strategies for chroman-4-one derivatives. We will delve into the causality behind various synthetic choices, present detailed experimental protocols, and explore the vast therapeutic potential of this remarkable scaffold, grounded in authoritative scientific literature.
Introduction: The Significance of the Chroman-4-one Core
Chroman-4-one, and its derivatives, are classified as "privileged structures" in medicinal chemistry.[3][4][5] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities. The structural rigidity of the bicyclic system, combined with the potential for diverse substitutions on both the aromatic and pyranone rings, allows for the fine-tuning of steric and electronic properties to achieve desired biological effects.
The fundamental difference between chroman-4-one and its close relative, chromone, is the absence of a C2-C3 double bond in the former.[1][6] This seemingly minor structural alteration leads to significant differences in their chemical reactivity and biological profiles, making chroman-4-ones a distinct and highly valuable class of compounds for therapeutic development.[1][5]
Historical Perspective and Natural Occurrence
The journey of chroman-4-ones began in the realm of natural products. Many derivatives, particularly the 2-phenyl substituted chroman-4-ones known as flavanones, are abundant in the plant kingdom and contribute to the medicinal properties of various traditional remedies.[1][4]
Notable Naturally Occurring Flavanones:
-
Naringenin: Found in citrus fruits, it exhibits antioxidant, anti-inflammatory, and immune-modulating properties.[1][5]
-
Hesperetin: Also prevalent in citrus fruits, it has been approved as a cholesterol-lowering agent.[4][5]
-
Sakuranetin: Acts as a phytoalexin, protecting plants against fungal infections.[4][5]
-
Eriodictyol and Sterubin: These catecholic flavanones are known for their taste-modifying properties.[4][5]
The rich biodiversity of these compounds and their established biological activities have historically fueled the interest of synthetic chemists to develop methods for their preparation and to create novel analogs with enhanced therapeutic profiles.
Synthetic Methodologies: From Classical to Contemporary
The synthesis of the chroman-4-one core has evolved significantly over the years. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
Classical Approaches: Building the Bicyclic Core
One of the earliest and most fundamental methods for the synthesis of chroman-4-ones involves a two-step process:
-
Friedel-Crafts Acylation: This reaction typically involves the acylation of a phenol (or a substituted phenol) with a β-halopropionyl chloride or a related derivative in the presence of a Lewis acid catalyst. This step forms a dihydroxyphenyl propanone intermediate.
-
Intramolecular Cyclization: The intermediate is then subjected to basic conditions (e.g., NaOH) to induce an intramolecular nucleophilic substitution, leading to the formation of the chroman-4-one ring.
A classic example is the synthesis of 7-hydroxychroman-4-one from resorcinol.[6][7]
Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one [6][7]
-
Acylation: To a solution of resorcinol and 3-chloropropionic acid, trifluoromethanesulfonic acid is added as a Lewis acid catalyst. The reaction mixture is stirred until the formation of 2',4'-dihydroxy-3-chloropropiophenone is complete.
-
Cyclization: The resulting propiophenone is then treated with a 2 M aqueous solution of sodium hydroxide. The basic conditions facilitate an intramolecular cyclization via nucleophilic attack of one of the hydroxyl groups on the carbon bearing the chlorine atom.
-
Work-up and Purification: The reaction mixture is neutralized, and the product, 7-hydroxychroman-4-one, is extracted and purified, often without the need for extensive chromatography.
Modern Synthetic Innovations
While classical methods are robust, modern organic synthesis has introduced more efficient and versatile approaches to construct the chroman-4-one scaffold.
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For the synthesis of chroman-4-one derivatives, a one-pot approach involving a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition is particularly effective.[3][8]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Chroman-4-ones [3][8]
-
Reaction Setup: A solution of an appropriate 2'-hydroxyacetophenone and an aldehyde (1.1 equivalents) is prepared in ethanol. Diisopropylamine (DIPA) (1.1 equivalents) is added as the base.
-
Microwave Irradiation: The reaction mixture is heated in a microwave reactor at 160-170 °C for 1 hour.
-
Work-up and Purification: After cooling, the mixture is diluted with dichloromethane and washed sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired 2-substituted chroman-4-one.
Radical cascade reactions offer an elegant and efficient way to construct complex molecules in a single step. For chroman-4-ones, this approach often involves the reaction of o-(allyloxy)arylaldehydes with a radical precursor.
General Workflow for Radical Cascade Cyclization:
-
Radical Generation: A radical is generated from a suitable precursor under specific conditions (e.g., using a chemical initiator or via photoredox catalysis).
-
Intermolecular Addition: The generated radical adds to the aldehyde group of the o-(allyloxy)arylaldehyde.
-
Intramolecular Cyclization: The resulting radical intermediate undergoes an intramolecular cyclization onto the tethered allyl group, forming the dihydropyranone ring.
-
Radical Termination/Propagation: The cycle is completed by a termination step or propagation to continue the chain reaction.
This methodology allows for the introduction of a wide variety of substituents at the C3 position of the chroman-4-one core.
Synthesis via Reduction of Chromones
Another important route to chroman-4-ones is the selective reduction of the C2-C3 double bond of the corresponding chromone.[9] This method is particularly useful when the chromone precursor is readily available.
Common Reduction Methods:
-
Catalytic Hydrogenation: This is a widely used method employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[9] The choice of catalyst and reaction conditions (pressure, temperature, solvent) can influence the selectivity and yield.
-
Complex Metal Hydrides: Reagents like sodium borohydride (NaBH₄) can be used, although they may also reduce the carbonyl group depending on the substrate and reaction conditions.[9]
-
Transfer Hydrogenation: This method uses a hydrogen donor (e.g., ammonium formate, isopropanol) in the presence of a catalyst.[9]
Table 1: Comparison of Selected Synthetic Methods for Chroman-4-ones
| Method | Key Features | Advantages | Disadvantages |
| Friedel-Crafts Acylation & Cyclization | Two-step classical approach. | Robust and well-established. Good for simple, unsubstituted chroman-4-ones. | Can require harsh conditions (Lewis acids). Limited functional group tolerance. |
| Microwave-Assisted Synthesis | One-pot aldol condensation and oxa-Michael addition. | Rapid reaction times. Often leads to higher yields. | Requires specialized microwave equipment. |
| Radical Cascade Cyclization | Forms the C3-substituent and the ring in one cascade. | High efficiency and atom economy. Access to diverse 3-substituted derivatives. | Can be sensitive to reaction conditions. Radical precursors may be specialized. |
| Reduction of Chromones | Selective reduction of the C2-C3 double bond. | Useful when the corresponding chromone is readily available. | Potential for over-reduction of the carbonyl group. |
Biological Activities and Therapeutic Applications
The chroman-4-one scaffold is a prolific source of compounds with a wide array of biological activities. The specific activity is highly dependent on the substitution pattern around the core structure.
Table 2: Overview of Biological Activities of Chroman-4-one Derivatives
| Biological Activity | Examples of Derivatives and Key Structural Features | Therapeutic Potential | References |
| Anticancer | 3-Benzylidene-chroman-4-ones, flavanones like naringenin. | Inhibition of cancer cell proliferation, induction of apoptosis. | [1][4][10] |
| Antioxidant | 7-Hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-one. | Scavenging of free radicals, management of oxidative stress-related diseases. | [1][4] |
| Anti-inflammatory | Hesperetin, naringenin. | Modulation of inflammatory pathways. | [1][5] |
| Antimicrobial | Homoisoflavonoids derived from chroman-4-one. | Treatment of bacterial and fungal infections. | [6][11] |
| SIRT2 Inhibition | 6,8-Dibromo-2-pentylchroman-4-one. | Neurodegenerative disorders, cancer. | [3][8] |
| α-Glucosidase Inhibition | Benzylidene-4-chromanone derivatives. | Management of diabetes. | [1] |
The diverse biological activities of chroman-4-one derivatives underscore their importance in drug discovery and development.[5] Several derivatives are currently under experimental or clinical investigation for various therapeutic indications.[1][4]
Conclusion and Future Directions
The chroman-4-one scaffold has a rich history rooted in natural products and continues to be a fertile ground for the discovery of new therapeutic agents. The evolution of synthetic methodologies has provided chemists with powerful tools to create diverse libraries of these compounds with tailored properties. The broad spectrum of biological activities exhibited by chroman-4-one derivatives ensures their continued relevance in medicinal chemistry.
Future research in this area will likely focus on:
-
The development of more efficient and sustainable synthetic methods.
-
The exploration of novel biological targets for chroman-4-one derivatives.
-
The use of computational methods to design new analogs with improved potency and selectivity.
-
Further investigation of the structure-activity relationships to better understand how substitution patterns influence biological outcomes.
This guide has provided a comprehensive overview of the discovery, history, and synthesis of chroman-4-one derivatives, offering valuable insights for researchers dedicated to advancing the frontiers of drug discovery.
References
- Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
- Emami, S., & Alipour, M. (2021). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. [Link]
- Borah, P., & Sarma, D. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]
- Silva, T. M. S., et al. (2023).
- Kumar, A., & Singh, A. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. [Link]
- Borah, P., & Sarma, D. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]
- Silva, T. M. S., et al. (2023).
- Borah, P., & Sarma, D. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]
- Various Authors. (n.d.). Examples of bioactive chroman-4-ones.
- Emami, S., & Alipour, M. (2015).
- Various Authors. (n.d.). Synthesis of chroman-4-one derivatives.
- Saxin, M. F. (2012).
- ChinaChromans. (n.d.). Exploring Chroman-4-one: Properties, Applications, and Manufacturing Insights. ChinaChromans. [Link]
- Wang, J. Q., et al. (2019). Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. NIH. [Link]
- Various Authors. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. [Link]
- Károlyi, P., & Kotschy, A. (2010). Synthesis of Chroman-4-ones by Reduction of Chromones.
- Various Authors. (n.d.).
- Emami, S., & Alipour, M. (2021).
- Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 6-Bromo-7-methylchroman-4-one as a Versatile Scaffold in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the strategic use of 6-Bromo-7-methylchroman-4-one in modern medicinal chemistry. We delve into its significance as a "privileged scaffold," detailing its chemical properties, synthetic utility, and application in developing novel therapeutics, particularly for neurodegenerative and inflammatory diseases. The guide offers field-proven, step-by-step protocols for chemical derivatization and subsequent biological evaluation, designed to empower researchers in their drug discovery programs.
Introduction: The Chroman-4-one Privileged Scaffold
In medicinal chemistry, certain molecular frameworks, known as "privileged structures," appear repeatedly in biologically active compounds, demonstrating an ability to interact with multiple, diverse biological targets. The chroman-4-one core is one such scaffold, found in a wide array of natural products and synthetic molecules with significant pharmacological properties.[1][2] this compound (CAS No. 173381-62-9) is a particularly valuable derivative of this core structure.[3][4] Its strategic substitution with a bromine atom at the C-6 position and a methyl group at the C-7 position provides a unique combination of features, making it an exceptionally useful starting material for the synthesis of compound libraries aimed at structure-activity relationship (SAR) studies.[1] The bromine atom serves as a versatile chemical handle for introducing molecular diversity, a cornerstone of modern drug discovery.[1]
Section 1: Physicochemical Properties & Synthesis Overview
A foundational understanding of a starting material's properties and synthesis is critical for its effective application.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 173381-62-9 | [3][4][5] |
| Molecular Formula | C₁₀H₉BrO₂ | [3][4] |
| Molecular Weight | 241.08 g/mol | [3][4] |
| Appearance | Solid | [1] |
| Storage | Sealed in dry, Room Temperature | [3][4] |
| Complexity | 217 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
Synthetic Pathway Overview
The synthesis of this compound is well-established. A common and effective route involves the intramolecular cyclization of a substituted chalcone precursor, such as 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone.[3] This reaction is typically mediated by a base, like potassium carbonate, in a suitable solvent such as ethanol.[3] This process efficiently constructs the core heterocyclic ring system.
Caption: General synthetic workflow for this compound.
Section 2: Core Applications in Medicinal Chemistry
The true utility of this compound lies in its adaptability as a foundational block for creating diverse and potent biologically active molecules.
The C-6 Bromo Group: A Handle for Molecular Diversification
The aryl bromide at the C-6 position is the molecule's primary site for chemical modification.[1] Its presence is a deliberate design feature for medicinal chemists. As an aryl halide, it is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the introduction of new aryl or heteroaryl groups.
-
Sonogashira Coupling: For the installation of alkyne functionalities.
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds.
The ability to perform these reactions reliably allows for the systematic and predictable generation of a library of analogues. By varying the substituent at the C-6 position, researchers can meticulously probe the target's binding pocket, optimizing for potency, selectivity, and pharmacokinetic properties—the central goal of an SAR study.[1]
A Scaffold for Targeting Neurodegenerative and Inflammatory Diseases
The chroman-4-one scaffold and its derivatives have shown significant promise in targeting key proteins implicated in various pathologies.[2]
-
Neurodegenerative Diseases: This class of compounds is actively being investigated for conditions like Alzheimer's and Parkinson's disease.[6] Specific molecular targets include:
-
Sirtuin 2 (SIRT2): Chroman-4-one derivatives have been identified as potent and highly selective inhibitors of SIRT2, an enzyme implicated in neurodegeneration.[1][7] SAR studies have revealed that substitutions at the 6- and 8-positions are particularly favorable for high potency.[7]
-
Cholinesterases (AChE & BChE): The chromone scaffold, a close structural relative, is recognized for its neurotropic activities, including the inhibition of cholinesterases, a key therapeutic strategy in Alzheimer's disease.[1]
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a validated approach for treating Parkinson's disease, and 6-substituted chromones have shown promise as MAO inhibitors.[1]
-
-
Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. Related chromone derivatives have been discovered to be potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader that regulates the expression of inflammatory genes.[8] This highlights the potential of the broader chroman-4-one scaffold in developing novel anti-inflammatory therapeutics.
Caption: Drug discovery workflow using the chroman-4-one scaffold.
Section 3: Experimental Protocols
The following protocols provide a practical framework for the derivatization of this compound and the subsequent evaluation of the synthesized compounds.
Protocol: Derivatization via Suzuki-Miyaura Cross-Coupling
Principle: This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to couple a boronic acid to the C-6 position of the scaffold. This is a robust and widely used method for forming C-C bonds and is a cornerstone of library synthesis.
Materials & Reagents:
| Reagent | Formula/CAS | Supplier | Notes |
| This compound | C₁₀H₉BrO₂ | Commercial | Starting Material |
| (4-Methoxyphenyl)boronic acid | C₇H₉BO₃ | Commercial | Coupling Partner (Example) |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | Commercial | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Commercial | Anhydrous Base |
| 1,4-Dioxane | C₄H₈O₂ | Commercial | Anhydrous Solvent |
| Deionized Water | H₂O | In-house | Degassed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Commercial | Extraction Solvent |
| Brine | NaCl(aq) | In-house | Saturated Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | Commercial | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (e.g., (4-methoxyphenyl)boronic acid, 1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Causality Note: Heating is required to overcome the activation energy for the catalytic cycle. The inert atmosphere prevents the degradation of the palladium catalyst.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure coupled product.
Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Protocol: In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)
Principle: This protocol describes a method to assess the inhibitory activity of newly synthesized compounds against human SIRT2. The assay measures the fluorescence generated by the deacetylation of a fluorogenic acetylated peptide substrate. A decrease in fluorescence in the presence of the compound indicates inhibition.
Materials & Reagents:
| Reagent | Description | Supplier |
| Recombinant Human SIRT2 | Enzyme | Commercial |
| Fluorogenic SIRT2 Substrate | e.g., Ac-Arg-His-Lys(Ac)-AMC | Commercial |
| NAD⁺ | Co-substrate | Commercial |
| Trichostatin A (TSA) | Broad-spectrum HDAC inhibitor | Commercial |
| SIRT2 Assay Buffer | Tris-based buffer, pH 8.0 | In-house/Commercial |
| Developer Solution | Contains Trypsin | Commercial |
| Test Compounds | Synthesized derivatives | In-house |
| DMSO | Anhydrous | Commercial |
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Setup: In a 96-well black, flat-bottom plate, add a small volume (e.g., 1 µL) of the diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Mix: Prepare a master mix containing SIRT2 Assay Buffer, NAD⁺, and the fluorogenic substrate.
-
Enzyme Addition: Add recombinant SIRT2 enzyme to the master mix immediately before starting the reaction.
-
Self-Validation Note: The "no enzyme" control is critical to subtract background fluorescence from non-enzymatic substrate hydrolysis.
-
-
Reaction Initiation: Add the enzyme/substrate master mix to all wells of the assay plate.
-
Incubation: Incubate the plate at 37 °C for 60 minutes, protected from light.
-
Reaction Termination & Development: Stop the reaction by adding the Developer Solution containing trypsin and Trichostatin A.
-
Causality Note: The developer cleaves the deacetylated peptide, releasing the fluorophore (AMC). TSA is included to inhibit any contaminating Class I/II HDACs, ensuring the signal is specific to SIRT2.
-
-
Final Incubation: Incubate for an additional 20 minutes at 37 °C.
-
Measurement: Read the fluorescence on a plate reader (Excitation: ~355 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Section 4: Data Presentation & SAR Interpretation
Effective drug discovery relies on clear data interpretation. The IC₅₀ values obtained from the inhibition assay should be tabulated to facilitate SAR analysis.
Table 4.1: Hypothetical SAR Data for C-6 Substituted Chroman-4-one Derivatives
| Compound ID | C-6 Substituent (R) | SIRT2 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | SIRT2/SIRT1 Selectivity |
| 1a | -H (Des-bromo) | > 100 | > 100 | - |
| 1b | -Phenyl | 15.2 | 45.8 | 3.0x |
| 1c | -4-Methoxyphenyl | 8.5 | 51.2 | 6.0x |
| 1d | -4-Fluorophenyl | 4.1 | 62.3 | 15.2x |
| 1e | -4-Trifluoromethylphenyl | 2.3 | 75.1 | 32.6x |
Interpretation: From this hypothetical data, a clear SAR trend emerges. The presence of a substituent at C-6 is crucial for activity (compare 1a to others). Introducing electron-withdrawing groups on the appended phenyl ring (e.g., -F, -CF₃) improves potency against SIRT2.[7] Furthermore, these modifications significantly enhance selectivity over the related SIRT1 isoform, which is a critical aspect of developing a safe and effective therapeutic. Compound 1e would be identified as a promising lead for further optimization.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed building block that provides an efficient entry point into a privileged chemical space. Its inherent biological relevance and synthetic tractability make it an invaluable tool for medicinal chemists. The protocols and applications outlined in this guide demonstrate its potential to accelerate the discovery of novel therapeutics for challenging diseases, empowering researchers to systematically design and evaluate next-generation drug candidates.
References
- (R)-7-Bromo-6-methylchroman-4-amine - Smolecule.
- 6-Bromo-4,4-dimethylchroman|CAS 1027915-16-7 - Benchchem.
- 6-Bromo-7-methoxychroman-4-one | C10H9BrO3 | CID 86252123 - PubChem.
- This compound - LookChem.
- Advancing 6-bromo-7-[11C]methylpurine for clinical use: an improved regioselective radiosynthesis, non-clinical toxicity study and human dosimetry estimates. EJNMMI Radiopharmacy and Chemistry.
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - PubMed Central.
- Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - NIH.
- This compound | CAS#:173381-62-9 | Chemsrc.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH.
- BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs - PYG Lifesciences.
- 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-1-benzopyran-2-one - PubChem.
- (PDF) Improved synthesis of 6-bromo-7-[C]methylpurine for clinical use - ResearchGate.
- Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | CAS#:173381-62-9 | Chemsrc [chemsrc.com]
- 5. 173381-62-9|this compound|BLD Pharm [bldpharm.com]
- 6. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Bromo-7-methylchroman-4-one as a Versatile Intermediate for Pharmaceutical Research
Abstract: This guide provides a comprehensive overview of 6-Bromo-7-methylchroman-4-one, a key heterocyclic intermediate for pharmaceutical and medicinal chemistry applications. We delve into its synthesis, physicochemical properties, and its strategic application in the development of bioactive compound libraries. Detailed, field-tested protocols are provided for its synthesis and subsequent derivatization, with a particular focus on its utility in generating potent enzyme inhibitors. The document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Strategic Value of the Chroman-4-one Scaffold
The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is recognized as a "privileged scaffold" in medicinal chemistry.[1] This core structure is present in a multitude of natural products and has been extensively utilized to develop synthetic derivatives with a broad spectrum of biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties.[2][3][4] The structural rigidity and synthetic tractability of the chroman-4-one core make it an ideal starting point for the exploration of chemical space in drug discovery.
This compound (CAS: 173381-62-9) emerges as a particularly valuable intermediate. The specific substitution pattern offers distinct advantages:
-
The 6-Bromo Group: Acts as a potent electron-withdrawing group and a key hydrogen bond acceptor. Research into Sirtuin 2 (SIRT2) inhibitors has demonstrated that larger, electron-withdrawing substituents at the 6-position are favorable for high potency.[5][6] This halogen "handle" also provides a reactive site for further synthetic modifications, such as cross-coupling reactions.
-
The 7-Methyl Group: Modulates the electronic properties of the aromatic ring and provides a lipophilic contact point, which can be crucial for optimizing binding affinity and pharmacokinetic properties.
This document outlines the synthesis of this compound and provides a detailed protocol for its use as a foundational block in the parallel synthesis of a targeted compound library.
Physicochemical Properties and Handling
Proper characterization and handling are paramount for ensuring experimental reproducibility and safety. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 173381-62-9 | [7][8] |
| Molecular Formula | C₁₀H₉BrO₂ | [7][9] |
| Molecular Weight | 241.08 g/mol | [7][9] |
| IUPAC Name | 6-bromo-7-methyl-2,3-dihydrochromen-4-one | [8] |
| Appearance | Off-white to white solid | [5] |
| Storage | Sealed in dry, Room Temperature | [7][10] |
Safety & Handling:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.
Synthesis Protocol: this compound
The synthesis of the title compound is efficiently achieved via an intramolecular cyclization of a precursor, 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone.[7] This reaction is a variation of the Williamson ether synthesis, where a phenoxide attacks an alkyl halide intramolecularly to form the heterocyclic ring.
Experimental Workflow: Synthesis
Caption: Intramolecular cyclization workflow for synthesis.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a solution of 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Causality Note: Ethanol is a suitable polar protic solvent for this reaction. Anhydrous potassium carbonate is used as the base to deprotonate the phenolic hydroxyl group, forming the reactive phenoxide. A slight excess of the base ensures complete deprotonation.
-
-
Reaction Execution: Equip the flask with a magnetic stir bar and a reflux condenser (with a drying tube). Stir the suspension vigorously at room temperature (23°C) for 20 hours.
-
Causality Note: Vigorous stirring is essential to ensure proper mixing of the heterogeneous mixture. The 20-hour reaction time at room temperature is sufficient for the intramolecular nucleophilic substitution to proceed to completion.
-
-
Work-up: After 20 hours, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) as the eluent.
-
Causality Note: Chromatography separates the desired product from any unreacted starting material and potential side products, yielding the pure compound.
-
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield is approximately 53%.[7]
Application: A Scaffold for SIRT2 Inhibitor Library Synthesis
Substituted chroman-4-ones have been identified as potent and selective inhibitors of SIRT2, a histone deacetylase implicated in neurodegenerative diseases and cancer.[5][6] The 6-bromo substitution on our title compound makes it an ideal starting point for generating a library of potential SIRT2 inhibitors. A common and effective strategy for derivatization is the Claisen-Schmidt condensation at the C3 position.
Proposed Library Synthesis Workflow
Caption: Workflow for library synthesis and screening.
Protocol: Synthesis of (E)-3-benzylidene-6-bromo-7-methylchroman-4-one (A Model Compound)
This protocol details the synthesis of a single derivative using benzaldehyde as a representative example. This can be adapted for parallel synthesis with a library of aldehydes.
-
Reaction Setup: In a vial, dissolve this compound (100 mg, 1.0 eq) and benzaldehyde (1.1 eq) in ethanol (2 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Causality Note: Piperidine is a basic catalyst that facilitates the deprotonation of the C3-methylene group, forming an enolate which then attacks the aldehyde in an aldol-type reaction. Subsequent dehydration leads to the conjugated benzylidene product.
-
-
Reaction Execution: Seal the vial and heat the mixture to 80°C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the mixture and purify by flash column chromatography (silica gel, ethyl acetate/hexane) to yield the product as a solid.
Future Directions
The utility of this compound extends beyond the C3 position. The foundational scaffold can be further elaborated to explore a wider chemical space:
-
C4-Ketone Reduction: The carbonyl group can be reduced using agents like NaBH₄ to form the corresponding alcohol, introducing a new stereocenter and hydrogen-bonding capabilities.[5]
-
Suzuki/Heck Cross-Coupling: The 6-bromo position serves as a handle for palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or vinyl groups, significantly increasing molecular complexity.
-
Scaffold for Other Targets: The synthesized libraries can be screened against other relevant targets where chromanones have shown activity, such as Monoamine Oxidase B (MAO-B) or various microbial strains.[1][2]
By employing these strategies, researchers can fully exploit the potential of this compound as a versatile and powerful intermediate in the pursuit of novel therapeutics.
References
- Madsen, A. S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- de Oliveira, A. M., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.
- Neugebauer, R. C., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH.
- Luthman, K. (2010). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. GUPEA.
- Singh, N., et al. (2015). Design, Synthesis and Pharmacological Evaluation of Some Newer Chroman-4-one Derivatives. ResearchGate.
- LookChem. (n.d.). This compound. LookChem.
- Neugebauer, R. C., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry.
- Kumar, A., et al. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate.
- Pathak, S. K., et al. (2007). 7-hydroxy chromones as potent antioxidants. Google Patents.
- AMERICAN ELEMENTS. (n.d.). This compound. AMERICAN ELEMENTS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. US8110555B2 - 7-hydroxy chromones as potent antioxidants - Google Patents [patents.google.com]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lookchem.com [lookchem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. americanelements.com [americanelements.com]
- 10. 173381-62-9|this compound|BLD Pharm [bldpharm.com]
Synthesis of Novel Anticancer Agents from 6-Bromo-7-methylchroman-4-one: An Application Note and Detailed Protocol
Introduction: The Chroman-4-one Scaffold as a Privileged Structure in Oncology
The chroman-4-one moiety is a prominent heterocyclic scaffold found in a plethora of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1][2] Within the realm of medicinal chemistry, this scaffold is recognized as a "privileged structure" due to its ability to interact with multiple biological targets.[2][3] Of particular interest is the significant anticancer potential demonstrated by various chroman-4-one derivatives.[4] These compounds have been shown to exert cytotoxic effects against numerous human cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (HL-60), often by modulating critical signaling pathways implicated in cancer progression.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel anticancer agents, utilizing 6-Bromo-7-methylchroman-4-one as a key starting material. We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step protocols for synthesis and biological evaluation, and discuss the structure-activity relationships that govern the anticancer efficacy of these compounds.
Strategic Approach: From a Substituted Chromanone to Potent Anticancer Candidates
Our synthetic strategy is centered around the strategic modification of the this compound core. The presence of the bromo and methyl groups on the aromatic ring already provides a unique electronic and steric profile. Further derivatization, particularly at the C3 position, has been shown to be a highly effective method for enhancing cytotoxic activity.[7][8][9][10]
One of the most successful approaches involves the introduction of a benzylidene moiety at the C3 position via a Claisen-Schmidt condensation reaction. This creates an α,β-unsaturated carbonyl system, a structural motif known for its reactivity with biological nucleophiles and its presence in many potent anticancer agents.[1]
Below is a conceptual workflow illustrating the journey from the starting material to the evaluation of potential anticancer drug candidates.
Caption: Workflow from synthesis to anticancer evaluation.
Part 1: Synthesis of this compound (Starting Material)
The starting material, this compound, can be synthesized from the corresponding substituted 2'-hydroxyacetophenone. A common and efficient method involves a microwave-assisted one-pot reaction.[2][3][5][11]
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for chroman-4-one synthesis.[2][3]
Materials:
-
5'-Bromo-4'-hydroxy-3'-methylacetophenone
-
Paraformaldehyde
-
Pyrrolidine (catalyst)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 5'-Bromo-4'-hydroxy-3'-methylacetophenone (1.0 mmol), paraformaldehyde (2.2 mmol), and pyrrolidine (1.1 mmol) in ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After cooling, acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Characterize the final product by NMR and mass spectrometry.
Part 2: Synthesis of 3-Benzylidene-6-bromo-7-methylchroman-4-one Derivatives
The following protocol details the synthesis of 3-benzylidene derivatives through a Claisen-Schmidt condensation reaction.[9][10]
Protocol 2: General Procedure for the Synthesis of 3-Benzylidene Derivatives
Materials:
-
This compound (1.0 mmol)
-
Substituted benzaldehyde (1.1 mmol) (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde)
-
Ethanol or Methanol
-
Gaseous HCl or concentrated HCl
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 mmol) and the desired substituted benzaldehyde (1.1 mmol) in 15 mL of ethanol or methanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Bubble dry gaseous HCl through the solution for 15-20 minutes, or add a catalytic amount of concentrated HCl.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-benzylidene-6-bromo-7-methylchroman-4-one derivative.
-
Characterize the synthesized compounds using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: In Vitro Evaluation of Anticancer Activity
The cytotoxic effects of the synthesized compounds are typically evaluated using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11]
Protocol 3: MTT Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized chroman-4-one derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) and Data Interpretation
The anticancer activity of chroman-4-one derivatives is highly dependent on the nature and position of the substituents. Based on existing literature, the following SAR can be anticipated:
-
Substitution on the Benzylidene Ring: The electronic properties of the substituents on the benzylidene ring play a crucial role. Electron-withdrawing groups (e.g., chloro, nitro) or multiple methoxy groups at specific positions can enhance cytotoxic activity.[9][10]
-
The α,β-Unsaturated System: The exocyclic double bond at the C3 position is generally important for activity.
The following table presents hypothetical but representative data for a series of synthesized compounds, illustrating the potential outcomes of the anticancer evaluation.
| Compound ID | R Group on Benzylidene Ring | Yield (%) | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| BMC-1 | H | 85 | 25.5 | 30.2 |
| BMC-2 | 4-Cl | 82 | 10.8 | 15.7 |
| BMC-3 | 4-OCH₃ | 88 | 18.2 | 22.4 |
| BMC-4 | 3,4,5-(OCH₃)₃ | 79 | 5.3 | 8.1 |
| Doxorubicin | (Reference Drug) | - | 0.8 | 1.2 |
Mechanism of Action: A Glimpse into SIRT2 Inhibition
Several chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[2][3][5] SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis, making it an attractive target for cancer therapy. The inhibition of SIRT2 by these compounds can lead to the hyperacetylation of its substrates, such as α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest and apoptosis.[5]
Caption: Putative mechanism of action via SIRT2 inhibition.
Conclusion
This compound serves as a versatile and promising starting material for the synthesis of novel anticancer agents. The synthetic protocols outlined in this application note, particularly the Claisen-Schmidt condensation to introduce substituted benzylidene moieties, provide a robust platform for generating a library of diverse compounds. The subsequent evaluation of these derivatives using standard in vitro assays, such as the MTT assay, allows for the identification of lead compounds with potent cytotoxic activity. Further mechanistic studies are warranted to fully elucidate the mode of action of these promising molecules, which may involve the inhibition of key cellular targets like SIRT2. This comprehensive approach, from rational design and synthesis to biological evaluation, is integral to the discovery and development of the next generation of chroman-4-one-based cancer therapeutics.
References
- Larsen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6874–6883. [Link]
- Yadav, P., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063–1072. [Link]
- Larsen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 743-747. [Link]
- Mai, A., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9934–9949. [Link]
- ResearchGate. (n.d.). Structure of 3-benzylidene-4-chromanones as rigid analogs of chalcones....
- Szymański, J., et al. (2021). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules, 26(16), 4983. [Link]
- Emami, S., et al. (2013). Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives. DARU Journal of Pharmaceutical Sciences, 21(1), 36. [Link]
- Emami, S., et al. (2013). Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives. DARU Journal of Pharmaceutical Sciences, 21(1), 36. [Link]
- Szymański, J., et al. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. Molecules, 24(10), 1928. [Link]
- Miri, R., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 53(11), 1646–1652. [Link]
- Zoufal, V., et al. (2019). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical use: An improved radiosynthesis, non-clinical toxicity study and human dosimetry estimates. EJNMMI Radiopharmacy and Chemistry, 4(1), 22. [Link]
- ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline.
- Chen, Y. R., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry, 21(17), 5064–5075. [Link]
- Tan, M. L., et al. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 9(10), 571. [Link]
- Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2977–2988. [Link]
Sources
- 1. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dovepress.com [dovepress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of Antimicrobial Compounds Using 6-Bromo-7-methylchroman-4-one
Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for drug development. Chroman-4-ones, a class of heterocyclic compounds, are recognized as "privileged structures" in medicinal chemistry due to their broad range of biological activities, including significant antimicrobial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 6-Bromo-7-methylchroman-4-one as a starting scaffold for the synthesis and evaluation of new antimicrobial agents. We will detail synthetic strategies, robust protocols for antimicrobial and cytotoxicity screening, and preliminary methods for elucidating the mechanism of action, all grounded in established scientific principles.
Introduction: The Rationale for Chroman-4-one Scaffolds
Chroman-4-one and its derivatives are widely distributed in nature and form the core structure of various flavonoids.[2] Their synthetic accessibility and the diverse biological activities they exhibit make them ideal starting points for drug discovery programs.[1][2] The this compound scaffold (CAS No. 173381-62-9) is of particular interest.[3] The presence of a bromine atom, an electron-withdrawing group, and a methyl group on the aromatic ring provides specific electronic and steric properties that can be exploited. These substituents also serve as synthetic handles for further molecular elaboration, enabling a systematic exploration of the structure-activity relationship (SAR).[4][5]
This guide follows a logical workflow from compound synthesis to biological evaluation, providing both the "how" (protocols) and the "why" (application notes) to empower researchers in their quest for novel antimicrobial therapeutics.
Section 1: Synthesis of Novel this compound Derivatives
Application Note 1.1: The Strategy of Derivatization and Structure-Activity Relationships (SAR)
The core principle of this phase is to synthesize a library of analogues based on the this compound scaffold to explore and optimize antimicrobial potency. SAR studies on related chromanone derivatives have revealed several key insights:
-
Substitution at C2: Introducing various alkyl or aryl groups at the C2 position can significantly modulate biological activity. The hydrophobicity and size of this substituent are often critical for interaction with microbial targets.[5][6]
-
The Carbonyl Group at C4: The ketone at the C4 position is frequently a key pharmacophoric element, potentially acting as a hydrogen bond acceptor. Its reduction or modification often leads to a decrease in activity.[6][7]
-
Aromatic Ring Substituents: The existing bromo and methyl groups influence the molecule's overall lipophilicity and electronic distribution. Further modification is possible, but our focus begins with the heterocyclic ring.
Our strategy is to employ a robust and efficient one-pot synthesis involving a base-promoted aldol condensation followed by an intramolecular oxa-Michael ring closure. This method allows for the facile introduction of diverse substituents at the C2 position.[8][9]
Caption: Key sites for modification on the this compound scaffold.
Protocol 1.1: Microwave-Assisted Synthesis of 2-Substituted Chroman-4-one Derivatives
This protocol describes a general one-step procedure for synthesizing 2-substituted-6-bromo-7-methylchroman-4-ones via a microwave-assisted aldol condensation/oxa-Michael addition.[8]
Materials:
-
4'-Hydroxy-5'-bromo-2'-methylacetophenone (precursor to the core scaffold)
-
Appropriate aldehyde (R-CHO, e.g., hexanal, benzaldehyde)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base
-
Ethanol (absolute)
-
Microwave synthesis vials (10 mL)
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave vial, add 4'-Hydroxy-5'-bromo-2'-methylacetophenone (1.0 mmol).
-
Add the desired aldehyde (1.1 mmol, 1.1 equivalents).
-
Add absolute ethanol (3 mL) to dissolve/suspend the reactants.
-
Add DIPEA (1.2 mmol, 1.2 equivalents) to the mixture.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave synthesizer cavity.
-
Irradiate the mixture at 160-170°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.
-
Purify the crude product using flash column chromatography on silica gel, typically with a heptane/ethyl acetate gradient, to yield the pure 2-substituted-6-bromo-7-methylchroman-4-one derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Section 2: In Vitro Antimicrobial Efficacy Screening
Application Note 2.1: Determining Antimicrobial Potency via MIC
Once a library of derivatives has been synthesized, the next critical step is to determine their antimicrobial potency. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose.[10] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[11][12] A low MIC value indicates high potency. We will employ the broth microdilution method, a standardized and high-throughput technique recommended by the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.[11][12] This method allows for the simultaneous testing of multiple compounds against various microbial strains.
Caption: Overall workflow for antimicrobial compound development.
Protocol 2.1: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of MIC values for the synthesized chromanone derivatives against representative bacterial and fungal pathogens.[11][13]
Materials:
-
Synthesized chromanone derivatives (stock solutions in DMSO)
-
Standard antibiotics (e.g., Ampicillin, Fluconazole)
-
96-well sterile, flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 medium for fungi
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (Candida albicans ATCC 90028)
-
Spectrophotometer and plate reader (600 nm)
-
Sterile saline (0.85%)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:100 in the appropriate sterile broth (MHB or RPMI) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL. The final concentration in the well after addition will be ~5 x 10⁵ CFU/mL.[11]
-
-
Plate Preparation (Serial Dilution):
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (broth only, no compound).
-
Column 12 will serve as the sterility control (uninoculated broth).
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the prepared inoculum to each well from column 1 to column 11. Do not add inoculum to column 12.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by reading the optical density (OD₆₀₀) with a plate reader.
-
The growth control (Column 11) must show distinct turbidity. The sterility control (Column 12) must remain clear.
-
Data Presentation: Example MIC Values
| Compound | Derivative (R at C2) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| Parent | H | >128 | >128 | 64 |
| D-01 | n-Pentyl | 16 | 64 | 8 |
| D-02 | Phenyl | 32 | >128 | 16 |
| D-03 | 4-Chlorophenyl | 8 | 32 | 4 |
| Amoxicillin | - | 0.5 | 8 | N/A |
| Fluconazole | - | N/A | N/A | 2 |
| Data are hypothetical and for illustrative purposes only. |
Section 3: Cytotoxicity and Therapeutic Index
Application Note 3.1: Assessing Safety and Selectivity
An ideal antimicrobial agent must be selectively toxic to pathogens while exhibiting minimal harm to host cells.[14] Cytotoxicity assays are therefore a non-negotiable step in the drug development pipeline.[15][16] These assays measure a compound's toxicity towards mammalian cells. By comparing the cytotoxicity (IC₅₀ - the concentration that inhibits 50% of cell viability) to the antimicrobial potency (MIC), we can calculate the Selectivity Index (SI).
Selectivity Index (SI) = IC₅₀ / MIC
A high SI value is desirable, as it indicates that the compound is significantly more toxic to the microbe than to mammalian cells, suggesting a wider therapeutic window. The MTT assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16]
Protocol 3.1: MTT Assay for Mammalian Cell Viability
This protocol measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[16]
Materials:
-
Mammalian cell line (e.g., HEK293, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO or Solubilization Buffer
-
96-well sterile cell culture plates
-
Test compounds and a positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with mammalian cells at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated cells (negative control) and a positive control.
-
Incubate for another 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation: Example Cytotoxicity and Selectivity Index
| Compound | IC₅₀ (µg/mL) vs HEK293 Cells | MIC (µg/mL) vs S. aureus | Selectivity Index (SI) |
| D-01 | 128 | 16 | 8 |
| D-03 | >256 | 8 | >32 |
| Data are hypothetical and for illustrative purposes only. |
Section 4: Preliminary Mechanism of Action (MoA) Studies
Application Note 4.1: Uncovering How a Compound Works
For promising lead compounds that demonstrate high potency and a favorable selectivity index, understanding their mechanism of action (MoA) is the next frontier. Antimicrobials can act on various cellular targets, but many membrane-active agents, including some chromone derivatives, function by disrupting the integrity of the bacterial cell membrane.[6][17] This leads to leakage of cellular contents and rapid cell death. A membrane permeabilization assay is a straightforward initial step to investigate this potential MoA.
Protocol 4.1: Bacterial Membrane Permeability Assay
This protocol uses Propidium Iodide (PI), a fluorescent intercalating agent that cannot cross the membrane of live cells, to assess membrane integrity. If a compound damages the membrane, PI enters the cell, binds to DNA, and fluoresces strongly.
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Test compound and positive control (e.g., Polymyxin B)
-
Propidium Iodide (PI) stock solution (1 mg/mL)
-
HEPES buffer or PBS
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Bacterial Preparation:
-
Grow an overnight culture of the bacteria.
-
Wash the cells twice with buffer by centrifugation and resuspend them in the same buffer to an OD₆₀₀ of 0.5.
-
-
Assay Setup:
-
In a 96-well black plate, add the bacterial suspension.
-
Add PI to a final concentration of 2 µM.
-
Add the test compound at its MIC and 2x MIC. Include a no-compound control and a positive control.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence over time (e.g., every 5 minutes for 60 minutes) using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
-
Interpretation:
-
A significant and rapid increase in fluorescence in the presence of the test compound compared to the untreated control indicates that the compound is disrupting the bacterial membrane.
-
References
- Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022). Molecules.
- Antifungal and antibiofilm activities of chromones against nine Candida species. (2023). Microbiology Spectrum.
- This compound. (n.d.). LookChem.
- Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. (2013). Journal of Medicinal Chemistry.
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). Molecules.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2024). Molecules.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2024). Molecules.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & Medicinal Chemistry.
- The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. (2021). Bioorganic & Medicinal Chemistry Letters.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
- Evaluation of the Antimicrobial, Cyto-Genotoxic, and Antigenotoxic Activity of Dipteryx odorata Seed Extracts. (2023). Molecules.
- New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. (2023). Molecules.
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014). Journal of Medicinal Chemistry.
- Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. (2020). ResearchGate.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry.
- Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX.
- Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. (2014). Journal of Heterocyclic Chemistry.
- Synthesis, Structure-Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. (2014). Journal of Medicinal Chemistry.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology.
- Synthesis, Structure-Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. (2014). Journal of Medicinal Chemistry.
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idexx.dk [idexx.dk]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. protocols.io [protocols.io]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 6-Bromo-7-methylchroman-4-one in the Synthesis of Novel Kinase Inhibitors
Introduction: The Chromanone Scaffold as a Privileged Structure in Kinase Inhibitor Design
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most significant classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, yet the persistent challenges of selectivity, potency, and acquired resistance necessitate a continuous search for novel chemical scaffolds.[2][3] Among these, the chroman-4-one moiety has been identified as a "privileged scaffold" in medicinal chemistry.[4][5] Its rigid, bicyclic structure provides a robust framework for the spatial presentation of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding pocket of various kinases.[6]
This guide focuses on a particularly valuable building block for the synthesis of next-generation kinase inhibitors: 6-Bromo-7-methylchroman-4-one . The strategic placement of a bromine atom at the 6-position and a methyl group at the 7-position offers a unique combination of features for synthetic elaboration and molecular recognition. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity through well-established cross-coupling reactions, while the methyl group can provide beneficial steric and electronic interactions within the target kinase's active site.[7]
These application notes will provide a detailed exploration of the synthetic utility of this compound, with a focus on its application in the construction of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell growth and survival.[8][9]
Chemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthesis.
| Property | Value | Reference |
| CAS Number | 173381-62-9 | [1] |
| Molecular Formula | C₁₀H₉BrO₂ | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Appearance | Off-white solid | [10] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Synthetic Strategy: Leveraging the 6-Bromo Position for Kinase Inhibitor Elaboration
The bromine atom at the 6-position of the chromanone core is the key to its synthetic versatility. This site is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are cornerstones of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.[11][12] This capability enables the introduction of a wide array of aryl, heteroaryl, and amino moieties, which are crucial for achieving high potency and selectivity in kinase inhibitors.
Core Synthetic Workflow
The general workflow for elaborating this compound into a diverse library of potential kinase inhibitors is depicted below. This strategy allows for a modular approach to structure-activity relationship (SAR) studies.
Sources
- 1. Design, synthesis, and biological evaluation of novel bivalent PI3K inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of Chromone-Related Pyrazole Compounds | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Derivatization of 6-Bromo-7-methylchroman-4-one for Biological Activity
Introduction: The Chroman-4-one Scaffold as a Privileged Structure in Drug Discovery
The chroman-4-one core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation arises from its recurrence in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][3][4] The structural rigidity of the bicyclic system, combined with its capacity for diverse functionalization at various positions, allows for the precise spatial orientation of pharmacophoric features, making it an ideal framework for designing targeted therapeutic agents.
The specific starting material, 6-Bromo-7-methylchroman-4-one, offers a unique combination of electronic and steric features. The electron-withdrawing bromine at the 6-position and the electron-donating methyl group at the 7-position are anticipated to modulate the electron density of the aromatic ring, influencing both the reactivity of the scaffold and its interaction with biological targets. Structure-activity relationship (SAR) studies on related compounds have demonstrated that substitution patterns on the aromatic ring are critical for potency and selectivity.[2][5] For instance, larger, electron-withdrawing groups at the 6- and 8-positions have been shown to be favorable for potent and selective inhibition of Sirtuin 2 (SIRT2), a key enzyme implicated in cancer and neurodegenerative diseases.[2][5][6]
This application note provides a comprehensive guide for the strategic derivatization of this compound. We will detail two primary synthetic pathways for diversification:
-
C-2 Position Alkylation: Introduction of various alkyl and aryl side chains via a base-catalyzed aldol condensation reaction.
-
C-3 Position Functionalization: Subsequent derivatization of the C-2 substituted analogs via α-bromination and nucleophilic substitution.
These protocols are designed to be robust and adaptable, enabling researchers to generate a library of novel compounds for biological screening. We will also discuss the rationale behind the synthetic strategies and the expected biological outcomes based on established SAR.
General Experimental Workflow
The overall strategy involves a multi-step process beginning with the synthesis of the requisite acetophenone precursor, followed by the construction of the chroman-4-one core, and subsequent derivatizations.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Part 1: Synthesis of the Key Precursor: 5'-Bromo-2'-hydroxy-4'-methylacetophenone
The derivatization protocols commence with the corresponding 2'-hydroxyacetophenone. Since 5'-Bromo-2'-hydroxy-4'-methylacetophenone is not readily commercially available, a straightforward synthesis via Friedel-Crafts acylation of 4-bromo-3-methylphenol is necessary.
Protocol 1: Synthesis of 5'-Bromo-2'-hydroxy-4'-methylacetophenone
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add acetyl chloride (CH₃COCl, 1.2 eq.) to the stirred suspension. After 15 minutes, add a solution of 4-bromo-3-methylphenol (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl (3 eq.). Stir until all the aluminum salts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired acetophenone.
Causality and Experimental Choice: The use of a strong Lewis acid like AlCl₃ is essential to activate the acetyl chloride for electrophilic aromatic substitution. The reaction is performed under anhydrous conditions to prevent the deactivation of the Lewis acid. The ortho-position to the hydroxyl group is activated, directing the acylation to the desired position.
Part 2: Derivatization at the C-2 Position via Aldol Condensation
The introduction of substituents at the C-2 position is efficiently achieved through a one-pot, base-promoted crossed aldol condensation between the 2'-hydroxyacetophenone precursor and a suitable aldehyde, followed by an intramolecular oxa-Michael addition.[5][6] This reaction, a variation of the Claisen-Schmidt condensation, is highly versatile and can be accelerated using microwave irradiation.[7][8]
Protocol 2: General Procedure for the Synthesis of 2-Alkyl-6-Bromo-7-methylchroman-4-ones
-
Reaction Mixture: In a microwave-safe vial, combine 5'-Bromo-2'-hydroxy-4'-methylacetophenone (1.0 eq.), the desired aldehyde (R-CHO, 1.1 eq.), and absolute ethanol.
-
Base Addition: Add N,N-diisopropylethylamine (DIPA) or another suitable base like piperidine (1.1 eq.) to the mixture.
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 160-170 °C for 1 hour.[5]
-
Cooling and Concentration: After the reaction is complete, cool the vial to room temperature and concentrate the mixture under reduced pressure to remove the ethanol.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-substituted-6-bromo-7-methylchroman-4-one.
Causality and Experimental Choice: The base (DIPA) deprotonates the methyl group of the acetophenone, generating an enolate which acts as the nucleophile. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent intramolecular oxa-Michael addition, where the phenolic hydroxyl group attacks the α,β-unsaturated ketone intermediate, is thermodynamically driven and leads to the stable six-membered heterocyclic ring. Microwave heating significantly reduces reaction times compared to conventional heating.[5]
Part 3: Derivatization at the C-3 Position
Further diversification can be achieved by functionalizing the C-3 position. This is typically a two-step process involving α-bromination of a C-2 substituted chroman-4-one, followed by nucleophilic substitution of the newly introduced bromine atom.[9]
Protocol 3a: α-Bromination of 2-Substituted-6-Bromo-7-methylchroman-4-one
-
Reaction Setup: Dissolve the 2-substituted-6-bromo-7-methylchroman-4-one (1.0 eq.) in an appropriate solvent such as chloroform (CHCl₃) or dichloromethane (DCM).
-
Brominating Agent: Add a brominating agent such as copper(II) bromide (CuBr₂, 2.2 eq.) or pyridinium tribromide (Py·Br₃, 1.1 eq.) portion-wise to the solution at room temperature.[2][10]
-
Reaction: Stir the reaction mixture at room temperature (or reflux for CuBr₂) for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove any solids. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-bromo derivative is often used in the next step without further purification, but can be purified by column chromatography if necessary.
Causality and Experimental Choice: The reaction proceeds via the enol or enolate form of the ketone. The acidic α-proton at C-3 is readily abstracted, and the resulting enol(ate) attacks the electrophilic bromine source. CuBr₂ and Py·Br₃ are often preferred over elemental bromine for their milder nature and easier handling.
Protocol 3b: Nucleophilic Substitution at the C-3 Position
-
Reaction Setup: Dissolve the crude 3-bromo-2-substituted-6-bromo-7-methylchroman-4-one (1.0 eq.) in a suitable polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Reagent Addition: Add the desired nucleophile (e.g., an amine, thiol, or alcohol, 1.5-2.0 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography.
Structure-Activity Relationship (SAR) and Data Presentation
Based on published data for structurally related chroman-4-ones, a clear SAR has emerged, particularly for SIRT2 inhibition.[2][5][11] The derivatization of this compound allows for the systematic exploration of these relationships.
| Position | Modification | Rationale / Predicted Impact on Activity | Supporting Evidence |
| C-2 | Unbranched alkyl chain (3-5 carbons) | Optimal for fitting into the hydrophobic channel of the SIRT2 active site. | 6,8-dibromo-2-pentylchroman-4-one is a potent SIRT2 inhibitor (IC₅₀ = 1.5 µM).[2][5] |
| C-2 | Bulky or aromatic groups | May decrease activity due to steric hindrance within the binding pocket. | Introduction of a phenyl group at C-2 resulted in decreased SIRT2 inhibition.[2] |
| C-2 | Heterocyclic moieties | Can improve physicochemical properties (e.g., solubility) and introduce new hydrogen bonding interactions. | 2-pyridylethyl substituents showed significant antiproliferative effects in cancer cells.[9] |
| C-3 | Introduction of various nucleophiles | Allows for fine-tuning of polarity, hydrogen bonding capacity, and steric profile to optimize target engagement. | A key site for introducing diverse functionality to explore the chemical space around the core scaffold.[9] |
| C-6 | Bromo (present in scaffold) | Electron-withdrawing groups are crucial for high potency. The bromo group contributes favorably to SIRT2 inhibition. | Larger, electron-withdrawing groups in the 6- and 8-positions were found to be favorable for activity.[5][6] |
| C-4 | Carbonyl | Essential for activity. Reduction to a hydroxyl group or removal leads to a significant loss of inhibitory effect. | Reduction of the C-4 carbonyl to an alcohol resulted in a dramatic decrease in SIRT2 inhibition.[2] |
Biological Evaluation Protocols
Protocol 4: In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)
A common method for assessing SIRT2 inhibitory activity is a fluorescence-based assay using a commercially available kit (e.g., from Enzo Life Sciences or similar suppliers).
-
Reagent Preparation: Prepare assay buffer, a fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore), and NAD⁺ according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the synthesized chroman-4-one derivatives in DMSO, and then dilute further into the assay buffer.
-
Assay Plate Setup: In a 96-well microplate, add the SIRT2 enzyme, NAD⁺, and the test compound or vehicle control (DMSO).
-
Initiation and Incubation: Initiate the reaction by adding the fluorogenic substrate. Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Development and Detection: Stop the enzymatic reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Data Analysis: Measure the fluorescence intensity using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 5: Cell Proliferation (MTT) Assay
The antiproliferative effects of the derivatives can be assessed against various cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) using the MTT assay.[3][11]
Caption: Workflow for a standard MTT cell proliferation assay.
Conclusion
The this compound scaffold provides a versatile and promising starting point for the development of novel, biologically active molecules. The synthetic protocols detailed herein for derivatization at the C-2 and C-3 positions offer robust and adaptable methods for generating compound libraries. The strong existing evidence linking chroman-4-one derivatives to potent and selective SIRT2 inhibition, coupled with their demonstrated antiproliferative effects, underscores the therapeutic potential of this compound class. By systematically applying these synthetic and screening protocols, researchers can effectively explore the structure-activity landscape and identify lead candidates for further drug development.
References
- Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113. [Link]
- Emami, S., & Ghanbarimasir, Z. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 223, 113645. [Link]
- Demirayak, Ş., Yurttaş, L., Kayagil, I., & Tunalı, Y. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063–1072. [Link]
- Seifert, T., Fridén-Saxin, M., Wellner, E., Zarganes-Tzitzikas, T., Sosic, I., Gobec, S., & Luthman, K. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9498–9511. [Link]
- Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Sławiński, J., Szafrański, K., & Żołnowska, B. (2023). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI.[Link]
- Reyes-Mayorga, J. A., et al. (2023).
- Demirayak, Ş., Yurttaş, L., Kayagil, I., & Tunalı, Y. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents.
- Fridén-Saxin, M., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed.[Link]
- Fridén-Saxin, M. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Somatostatin receptor agonists and Sirt2 inhibitors. GUPEA.[Link]
- LookChem. (n.d.). This compound.
- Shaikh, R. P., et al. (2013). 3-Bromochroman-4-one. PMC - NIH.[Link]
- Shaikh, R. P., et al. (2013). 3-Bromo-chroman-4-one. PubMed.[Link]
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
- Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. NIH.[Link]
- Wang, X., et al. (2022). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
- Gabbott, C. D., et al. (1995). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes.
- Fridén-Saxin, M. (2012).
Sources
- 1. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Making sure you're not a bot! [gupea.ub.gu.se]
- 10. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: A Robust HPLC Purification Strategy for 6-Bromo-7-methylchroman-4-one
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 6-Bromo-7-methylchroman-4-one using High-Performance Liquid Chromatography (HPLC). The strategy is built from an analysis of the molecule's physicochemical properties, guiding the user from initial analytical method development to a scalable preparative purification. This document is intended for researchers, chemists, and drug development professionals requiring a high-purity final compound. The protocol emphasizes a Reverse-Phase HPLC (RP-HPLC) approach, detailing column selection, mobile phase optimization, and scale-up calculations to ensure a robust and reproducible purification process.
Foundational Principles: Compound & Method Selection
Physicochemical Analysis of this compound
A successful purification strategy begins with a thorough understanding of the target molecule. This compound (C₁₀H₉BrO₂) is a moderately polar aromatic ketone.[1][2] Its key structural features dictate its chromatographic behavior:
-
Chromanone Core: This bicyclic structure is inherently aromatic and contains a ketone, providing polarity and a strong chromophore for UV detection.
-
Bromine Substituent: The bromine atom increases the molecule's molecular weight and hydrophobicity.
-
Methyl Group: This alkyl group further contributes to the molecule's non-polar character.
-
Polarity Prediction: The combination of the polar ketone and ether functionalities with the non-polar aromatic ring, methyl, and bromo groups results in a compound of intermediate polarity. This makes it an ideal candidate for Reverse-Phase HPLC.[3]
The predicted XLogP3 value of 2.4 indicates a moderate level of lipophilicity, reinforcing the suitability of RP-HPLC.[1]
Rationale for Reverse-Phase HPLC
Reverse-Phase HPLC is the most prevalent mode of chromatography, estimated to be used in over 65% of all HPLC separations due to its versatility.[3] It employs a non-polar stationary phase (typically C18-silica) and a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[4] The separation mechanism is based on hydrophobic interactions; more non-polar analytes are retained longer on the column.[3][5] Given the intermediate polarity of this compound, this method provides an excellent framework for achieving high-resolution separation from both more polar and less polar impurities.
Strategic Workflow for Purification
The goal of preparative HPLC is to isolate a pure compound in the most efficient manner possible.[6][7] This is best achieved by first developing a robust analytical method and then scaling it up.[6][8] This workflow maximizes the chances of a successful first-pass purification, saving time and valuable sample.
Caption: Workflow for HPLC Purification.
Detailed Protocols and Methodologies
Materials and Reagents
| Component | Specification | Rationale & Notes |
| Solvent A | HPLC-grade Water | High purity is essential to avoid ghost peaks. |
| Solvent B | HPLC-grade Acetonitrile (ACN) | ACN offers low viscosity and a low UV cutoff (~190 nm), providing better resolution and lower backpressure compared to methanol.[4][9][10] |
| Sample Solvent | DMSO or Mobile Phase | The sample should be dissolved in a solvent that is fully miscible with the mobile phase. DMSO is a strong solvent, but injection volume should be minimized to avoid peak distortion. |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm | A standard dimension C18 column is a robust starting point for method development for moderately polar molecules. |
| Preparative Column | C18, 21.2 x 150 mm, 5 µm | The stationary phase chemistry and particle size should be identical to the analytical column to ensure a predictable and linear scale-up.[6] |
Step 1: Sample Preparation
-
Prepare a stock solution of the crude this compound at approximately 1-2 mg/mL.
-
Use a mixture of Acetonitrile:Water (e.g., 50:50) or pure DMSO as the solvent. Ensure the sample is fully dissolved.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates and protect the column.
Step 2: Analytical Method Development & Optimization
The objective of this phase is to find conditions that provide good resolution between the target peak and any impurities.
-
System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
UV Detection: 254 nm. The chromanone structure is expected to have strong absorbance around this wavelength. A full UV-Vis scan (e.g., 200-400 nm) using a PDA detector is recommended to determine the optimal wavelength (λmax).[11][12] Studies on similar chromone structures show significant absorption between 250-320 nm.[13][14]
-
Injection Volume: 5-10 µL
-
-
Scouting Gradient Run: Perform a broad gradient to determine the approximate elution conditions.
-
Time 0 min: 10% ACN
-
Time 20 min: 95% ACN
-
Time 25 min: 95% ACN
-
Time 25.1 min: 10% ACN
-
Time 30 min: 10% ACN (Re-equilibration)
-
-
Method Optimization: Based on the scouting run, develop a focused gradient or an isocratic method. For example, if the target compound elutes at 12 minutes on the scouting run (corresponding to ~55% ACN), a shallower gradient can be created around this point for better resolution.
-
Optimized Gradient Example:
-
Time 0 min: 45% ACN
-
Time 15 min: 65% ACN
-
Time 16 min: 95% ACN
-
Time 20 min: 95% ACN
-
Time 20.1 min: 45% ACN
-
Time 25 min: 45% ACN
-
-
Step 3: Scale-Up to Preparative HPLC
The goal is to transfer the optimized analytical method to a larger column to purify a larger quantity of material. Key parameters are scaled proportionally to the column cross-sectional area.[8][15]
Scale-Up Calculation:
The scaling factor (SF) is the ratio of the cross-sectional areas of the two columns:
SF = (d_prep² / d_anal²) = (21.2² / 4.6²) ≈ 21.2
| Parameter | Analytical Value | Calculation | Preparative Value |
| Flow Rate | 1.0 mL/min | 1.0 mL/min * 21.2 | 21.2 mL/min |
| Sample Load | ~0.01 mg (1 mg/mL * 10 µL) | 0.01 mg * 21.2 (and further increased) | Start with ~0.2 mg, then perform loading study |
| Gradient Time | 15 min | Unchanged for linear scale-up | 15 min |
Loading Study: To maximize throughput, it's critical to determine the maximum amount of crude material that can be loaded onto the preparative column without losing resolution (a phenomenon known as column overload).[7][16]
-
Prepare a highly concentrated solution of the crude material (e.g., 20-50 mg/mL) in the sample solvent.
-
Start with a conservative injection volume (e.g., 100 µL, corresponding to 2-5 mg).
-
Incrementally increase the injection volume on subsequent runs (e.g., 200 µL, 400 µL, etc.) while monitoring the chromatogram.
-
Stop when the peak of interest begins to merge with adjacent impurity peaks. The optimal loading amount will be just below this point.
Step 4: Fraction Collection and Post-Purification
-
Perform the preparative HPLC run using the optimized loading conditions.
-
Collect fractions corresponding to the UV signal of the target peak. Automated fraction collectors can be programmed to trigger collection based on slope and threshold of the UV signal.
-
Analyze the purity of the collected fractions by re-injecting a small aliquot onto the analytical HPLC system.
-
Pool the pure fractions.
-
Remove the mobile phase solvents (water and acetonitrile) using a rotary evaporator or lyophilizer to yield the final, purified this compound.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the silica backbone; sample solvent mismatch. | Add a small amount of acid (0.05-0.1% TFA or Formic Acid) to both mobile phases to suppress silanol activity. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase strength. |
| Poor Resolution | Inappropriate mobile phase composition or gradient slope. | Try methanol instead of acetonitrile as the organic modifier; they offer different selectivities.[4][5] Decrease the gradient slope (e.g., 0.5% B/min instead of 1% B/min) to improve separation. |
| High Backpressure | Particulate contamination; buffer precipitation. | Filter all samples and mobile phases. If using buffers, ensure they are soluble at the highest organic concentration of the gradient.[4] |
| No Peaks Detected | Incorrect UV wavelength; compound not eluting. | Verify the UV λmax with a PDA detector. Run a very strong elution (95-100% ACN) to wash the column and check if the compound was irreversibly bound. |
References
- Vertex AI Search. (2025). Why Acetonitrile Is Used as a Mobile Phase in HPLC: Key Properties and Benefits.
- Taylor, T. (n.d.). Introduction to Preparative HPLC. LCGC International.
- LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- LookChem. (n.d.). This compound.
- University of Warwick. (n.d.). Principles in preparative HPLC.
- Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC.
- Chemsrc. (2025). This compound | CAS#:173381-62-9.
- KBV Research. (n.d.). Why is Acetonitrile Used in HPLC?.
- Shimadzu Corporation. (n.d.). Scaling Up.
- ACS Publications. (n.d.). Effect of Acetonitrile/Water Mobile-Phase Composition on Adsorption Characteristics of Reversed-Phase Liquid Chromatography. Analytical Chemistry.
- Schulenberg-Schell, H., & Tei, A. (2015). Principles and Practical Aspects of Preparative Liquid Chromatography. Agilent Technologies.
- Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2.
- PubChem. (n.d.). 6-Bromo-7-methoxychroman-4-one.
- Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Canadian Science Publishing. (n.d.). Spectroscopic studies on some chromones.
- ACS Publications. (n.d.). Studies on the Ultraviolet Absorption Spectra of Coumarins and Chromones. Part I. The Journal of Organic Chemistry.
- International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review.
- Crawford Scientific. (2023). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases.
- PerkinElmer. (n.d.). Advances in Bromine Speciation in Drinking Water by HPLC/ICP-MS.
- SIELC Technologies. (n.d.). Bromide.
- Journal of Liquid Chromatography. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- AMERICAN ELEMENTS. (n.d.). This compound.
- Wiley Online Library. (2006). HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion.
- Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy.
- PubMed Central. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches.
- ResearchGate. (2013). Typical Absorption on Some Common Chromophores.
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | CAS#:173381-62-9 | Chemsrc [chemsrc.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Why Acetonitrile Is Used as a Mobile Phase in HPLC: Key Properties and Benefits - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 10. welch-us.com [welch-us.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Scaling Up : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
Introduction: Unveiling the Potential of a Privileged Scaffold
An Application Guide for the In Vitro Biological Characterization of 6-Bromo-7-methylchroman-4-one
This compound (CAS: 173381-62-9) is a synthetic organic compound featuring the chroman-4-one core structure.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry, as it is a recurring motif in a multitude of natural products and synthetic molecules that exhibit significant biological activities. Derivatives of chroman-4-one have been identified as potent and selective inhibitors of key cellular enzymes, such as Sirtuin 2 (SIRT2), and often possess anti-proliferative, anti-inflammatory, and antioxidant properties.[3][4][5]
The presence of a bromine atom at the 6-position offers a versatile chemical handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[6] Given the therapeutic track record of this molecular class, this compound represents a promising candidate for drug discovery campaigns.
This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to conduct a primary in vitro characterization of this compound. The proposed experimental workflow is designed to efficiently assess its cytotoxic profile, identify potential enzymatic targets, evaluate its antioxidant capacity, and validate its mechanism of action in a cellular context.
Section 1: Foundational Assessment: Cell Viability and Cytotoxicity Profiling
Expert Rationale: Before investigating specific biological activities, it is imperative to determine the compound's effect on cell health.[7] Cell viability assays quantify the number of healthy cells in a population, while cytotoxicity assays measure cellular damage or death. This initial screen is critical for two reasons: 1) to identify any inherent cytotoxic effects that could be therapeutically relevant (e.g., in oncology), and 2) to establish a non-toxic concentration range for subsequent, more specific mechanistic assays.[8][9] An ATP-based luminescence assay is recommended for its high sensitivity and direct correlation with metabolic activity, as only viable cells produce ATP.[10]
Workflow for Initial Compound Assessment
Caption: Decision-making workflow based on initial cytotoxicity screening results.
Protocol 1: ATP-Based Cell Viability Assay (Luminescent)
This protocol outlines a method for determining cell viability by quantifying ATP, which signals the presence of metabolically active cells.
Materials:
-
This compound (stock solution in 100% DMSO)
-
Cell lines of interest (e.g., MCF-7, A549, and a non-cancerous line like HEK293)
-
Appropriate cell culture medium and fetal bovine serum (FBS)
-
White, opaque-walled 96-well microplates suitable for luminescence
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2x working stock of serially diluted this compound in culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. Include a "vehicle control" (medium with DMSO only) and a "no cells" control (medium only for background).
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate for a desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.[10]
-
Analysis: Subtract the background luminescence (no cells control). Normalize the data to the vehicle control (100% viability). Plot the normalized luminescence against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation: Sample Cytotoxicity Profile
| Cell Line | Type | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Cancer | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| HEK293 | Normal Kidney | Hypothetical Value |
Section 2: Target Identification via In Vitro Kinase Inhibition Profiling
Expert Rationale: Protein kinases are critical regulators of cellular signaling and are a major class of therapeutic targets, particularly in oncology.[11] Given that many chromanone derivatives are enzyme inhibitors, screening this compound against a panel of kinases is a logical step for target identification.[6][4] Luminescence-based kinase assays, such as ADP-Glo™, are widely used in high-throughput screening (HTS). They measure the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[11][12] A decrease in ADP production in the presence of the compound indicates inhibition.
Principle of the ADP-Glo™ Kinase Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory effect of the compound on a specific kinase.
Materials:
-
Purified kinase of interest
-
Specific kinase substrate peptide and ATP
-
This compound (serially diluted in DMSO)
-
Staurosporine (positive control inhibitor)[11]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Methodology:
-
Compound Plating: In a 384-well plate, add 1 µL of the serially diluted compound, DMSO (vehicle control), or Staurosporine (positive control).
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in Kinase Assay Buffer.
-
Add 2 µL of the kinase/substrate mixture to each well. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at 30°C for 60 minutes.[11]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: The luminescent signal is proportional to the amount of ADP produced (kinase activity). Normalize the data relative to positive (no inhibition) and negative (full inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Data Presentation: Sample Kinase Inhibition Profile
| Kinase Target | Pathway | IC₅₀ (nM) of Test Compound | IC₅₀ (nM) of Staurosporine |
| Kinase A | PI3K/Akt | Hypothetical Value | 5 |
| Kinase B | MAPK/ERK | Hypothetical Value | 10 |
| Kinase C | Cell Cycle | Hypothetical Value | 20 |
| Kinase D | Other | Hypothetical Value | 2 |
Section 3: Assessment of In Vitro Antioxidant Capacity
Expert Rationale: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can mitigate cellular damage by neutralizing reactive oxygen species (ROS).[3] The chromanone scaffold is often associated with antioxidant activity.[13] Simple, rapid, and inexpensive chemical assays like DPPH and ABTS are excellent for initial screening of a compound's radical scavenging ability.[14] The DPPH assay measures the ability of the antioxidant to donate a hydrogen atom, while the ABTS assay is applicable to both hydrophilic and lipophilic compounds.[14][15]
Protocol 3.1: DPPH Radical Scavenging Assay
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.[15][16]
Methodology:
-
Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. Prepare serial dilutions of this compound and a positive control (e.g., Ascorbic Acid) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound dilutions or controls.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. Determine the IC₅₀ value.
Protocol 3.2: ABTS Radical Cation Decolorization Assay
Principle: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is oxidized to its radical cation (ABTS•+), which is intensely colored blue-green. Antioxidants reduce the ABTS•+, returning it to its colorless form. The reduction in absorbance is proportional to the antioxidant concentration.[14][16]
Methodology:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting 7 mM ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours. Dilute the stock solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.
-
Reaction: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of the compound dilutions or a positive control (e.g., Trolox).
-
Incubation: Incubate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.
Section 4: Cellular Mechanism of Action via Western Blot Analysis
Expert Rationale: If the kinase screen (Section 2) identifies a potent target, the next logical step is to validate this finding in a cellular context. Western blotting is a fundamental technique used to detect specific proteins and assess changes in their expression or phosphorylation status, which is a direct indicator of kinase activity.[17] For example, if the compound inhibits a kinase in the PI3K/Akt pathway, we would expect to see a dose-dependent decrease in the phosphorylation of Akt and its downstream targets.[17] Serum starvation prior to treatment is a critical step to reduce basal phosphorylation levels, thereby increasing the signal-to-noise ratio of the experiment.[17]
Hypothetical Signaling Pathway for Validation
Caption: PI3K/Akt pathway, a common target for validation by Western blot.
Protocol 4: Western Blot for Phospho-Protein Analysis
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7) and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.[17]
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the pathway with an appropriate growth factor (e.g., IGF-1) for 15-30 minutes.
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per sample) and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes to denature the proteins.[18]
-
Gel Electrophoresis: Separate the protein samples by size on an SDS-polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or nonfat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19][20]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-Akt Ser473) and total protein (e.g., anti-Akt) on a separate blot for loading control.[19][21]
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal to determine the relative change in phosphorylation.
Conclusion
This guide outlines a strategic and multi-faceted approach to the initial in vitro characterization of this compound. By systematically evaluating cytotoxicity, screening for enzymatic inhibition, assessing antioxidant potential, and validating cellular activity, researchers can efficiently build a comprehensive biological profile of the compound. This foundational dataset is essential for guiding subsequent lead optimization, SAR studies, and further preclinical development.
References
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Benchchem. (2025). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991.
- Benchchem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Rahman, M., et al. (2017). Review on in vivo and in vitro methods evaluation of antioxidant activity.
- baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications.
- Abcam. (n.d.). Cell viability assays.
- Matuszewska, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(15), 4545. ([Link])
- ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays... [Image].
- Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays.
- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 503, 07005. ([Link])
- PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines.
- ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts [Image].
- Smolecule. (n.d.). (R)-7-Bromo-6-methylchroman-4-amine.
- PubChem. (n.d.). 6-Bromo-7-methoxychroman-4-one.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Senger, J., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9876–9893. ([Link])
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Sportsman, J. R., & Psonis, S. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. ([Link])
- BMG LABTECH. (2020, September 1). Kinase assays.
- Benchchem. (n.d.). 6-Bromo-4,4-dimethylchroman.
- LookChem. (n.d.). This compound.
- Senger, J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6523–6533. ([Link])
- Chemsrc. (2025, September 23). This compound.
- R&D Mate. (n.d.). This compound.
- Kumar, V., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(13), 3998. ([Link])
- Staszewska-Krajewska, O., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1424. ([Link])
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | CAS#:173381-62-9 | Chemsrc [chemsrc.com]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 10. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Buy (R)-7-Bromo-6-methylchroman-4-amine [smolecule.com]
- 14. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: A Guide to the Synthesis of 6-Bromo-7-methylchroman-4-one and its Bioactive Analogs
Introduction: The Chroman-4-one Scaffold in Modern Drug Discovery
The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3][4][5][6][7][8] This heterocyclic system, consisting of a benzene ring fused to a dihydropyranone ring, serves as a versatile template for designing therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[5][6][9]
Notably, substituted chroman-4-ones have emerged as potent and selective inhibitors of key cellular targets, such as Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.[2][3][4][10] The strategic placement of substituents on the chroman-4-one core is paramount for modulating biological activity and optimizing pharmacokinetic properties. The 6-bromo-7-methylchroman-4-one scaffold, in particular, represents a valuable intermediate. The bromine atom at the C6 position serves as a versatile handle for introducing further molecular complexity via cross-coupling reactions, while the methyl group at C7 influences electronic properties and steric interactions with biological targets.
This guide provides a comprehensive overview of established synthetic strategies and detailed, field-proven protocols for the preparation of this compound and its analogs, designed for researchers and professionals in drug development.
Pillar 1: Synthetic Strategy & Mechanistic Rationale
The construction of the chroman-4-one core can be achieved through several robust synthetic pathways. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Strategy A: Intramolecular Friedel-Crafts Acylation
A classic and highly effective method involves the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids or their corresponding acyl chlorides.[11] This acid-catalyzed cyclization is a powerful tool for forming the heterocyclic ring. The reaction typically begins with the synthesis of a 3-phenoxypropionic acid derivative from a substituted phenol. Subsequent treatment with a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), promotes an electrophilic aromatic substitution where the acyl group attacks the ortho position relative to the ether linkage, closing the ring to form the chroman-4-one. The regioselectivity of this acylation is a critical consideration, governed by the electronic and steric nature of the substituents on the phenolic ring.
Strategy B: Aldol Condensation & Intramolecular Oxa-Michael Addition
An alternative and highly modular approach involves the reaction of a 2'-hydroxyacetophenone with an aldehyde.[2][3][12] This pathway proceeds via a base-mediated crossed aldol condensation to form a chalcone-like intermediate. This intermediate then undergoes a rapid intramolecular oxa-Michael addition, where the phenoxide ion attacks the β-carbon of the α,β-unsaturated ketone, to yield the chroman-4-one ring.[3] This method is particularly advantageous for introducing diverse substituents at the C2 position of the scaffold by simply varying the aldehyde coupling partner. Microwave-assisted conditions have been shown to significantly accelerate this transformation, leading to efficient one-pot syntheses.[2][3]
Strategy C: Radical Cascade Cyclization
More contemporary methods employ radical cascade reactions to construct the chroman-4-one skeleton.[10][13] For instance, the reaction of 2-(allyloxy)arylaldehydes with radical precursors can initiate a cascade cyclization to furnish highly functionalized chroman-4-ones.[10] While powerful, these methods often require specialized starting materials and conditions.
For the synthesis of the target this compound, a two-step approach combining a Friedel-Crafts acylation followed by a base-mediated intramolecular cyclization offers a reliable and scalable route.[9][14] This strategy is detailed in the protocol below.
Caption: Reaction pathway for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation to yield 1-(5-bromo-2-hydroxy-4-methylphenyl)-3-chloro-1-propanone
-
Reagents & Materials:
-
4-Bromo-3-methylphenol (1.0 eq)
-
Aluminum chloride (AlCl₃) (2.5 eq)
-
3-Chloropropionyl chloride (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M aq.)
-
Brine (saturated NaCl aq.)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, addition funnel
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and aluminum chloride. Cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add 4-bromo-3-methylphenol to the slurry. Stir for 15 minutes.
-
Add 3-chloropropionyl chloride dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: This slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl. Safety Note: This quenching step is highly exothermic and should be performed slowly in a fume hood.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure acylated intermediate.
-
Step 2: Intramolecular Cyclization to yield this compound
-
Reagents & Materials:
-
1-(5-bromo-2-hydroxy-4-methylphenyl)-3-chloro-1-propanone (1.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Ethanol or Acetone
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve the purified intermediate from Step 1 in ethanol.
-
Add potassium carbonate to the solution. Causality Note: K₂CO₃ acts as the base to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile to displace the chloride in an intramolecular Sₙ2 reaction, forming the heterocyclic ring. [9] 3. Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.
-
Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: Synthesis of 2-Substituted Analogs via Aldol-Michael Reaction
This protocol allows for the introduction of diversity at the C2 position. [2][3][12]
-
Reagents & Materials:
-
5'-Bromo-2'-hydroxy-4'-methylacetophenone (1.0 eq) (Requires separate synthesis)
-
Aldehyde of choice (e.g., hexanal, benzaldehyde) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Diisopropylamine (DIPA) (1.1 - 2.0 eq)
-
Ethanol
-
Microwave synthesis vial
-
-
Procedure:
-
To a microwave vial, add 5'-bromo-2'-hydroxy-4'-methylacetophenone, the desired aldehyde, and ethanol.
-
Add the base (DIPEA or DIPA).
-
Seal the vial and heat in a microwave reactor at 160-170 °C for 1 hour. [2][3]Causality Note: Microwave heating dramatically accelerates the rate of both the aldol condensation and the subsequent intramolecular cyclization, enabling a rapid one-pot synthesis.
-
After cooling, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl, water, and brine.
-
Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the desired 2-substituted-6-bromo-7-methylchroman-4-one analog.
-
Pillar 3: Data Presentation & Characterization
The successful synthesis of analogs should be confirmed by rigorous characterization. The following table provides an example of how to summarize the data for a series of synthesized compounds.
| Compound ID | R¹ (at C2) | R² (at C6) | R³ (at C7) | Synthesis Method | Yield (%) | M.p. (°C) | Key ¹H NMR Signal (δ, ppm) |
| 1a | H | Br | CH₃ | Protocol 1 | 65 | 102-104 | 4.55 (t, 2H, H-2), 2.80 (t, 2H, H-3) |
| 2a | n-Pentyl | Br | CH₃ | Protocol 2 | 58 | 42-44 | ~4.40 (m, 1H, H-2), 2.70 (m, 2H, H-3) [3] |
| 2b | Phenyl | Br | CH₃ | Protocol 2 | 62 | 115-117 | ~5.50 (dd, 1H, H-2), 3.10 (m, 2H, H-3) |
| 2c | H | I | CH₃ | Protocol 1 (mod.) | 60 | 110-112 | 4.54 (t, 2H, H-2), 2.79 (t, 2H, H-3) |
Note: Data for analogs 2a-2c are representative examples for illustrative purposes.
The formation of the chroman-4-one ring is typically confirmed in ¹H NMR by the characteristic triplet signals for the diastereotopic protons at C2 (δ ≈ 4.5 ppm) and C3 (δ ≈ 2.7-2.8 ppm). [9]
References
- RSC Org Biomol Chem. (2014). Lewis acid promoted construction of chromen-4-one and isoflavone scaffolds via regio- and chemoselective domino Friedel-Crafts acylation/Allan-Robinson reaction.
- Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823.
- MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(8), 3575.
- TPG Group. (n.d.). Exploring Chroman-4-one: Properties, Applications, and Manufacturing Insights.
- National Institutes of Health (NIH). (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2383.
- ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6885–6896.
- National Institutes of Health (NIH). (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6885–6896.
- Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
- Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). In Advances in Heterocyclic Chemistry (Vol. 138, pp. 133-247). Elsevier.
- Fridén-Saxin, M. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. GUPEA.
- National Institutes of Health (NIH). (2021). Chromanone—A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(13), 3984.
- National Institutes of Health (NIH). (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 9(3), 3249–3273.
- ResearchGate. (2020). Synthesis of chroman-4-one derivatives.
- Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 517-537.
- ResearchGate. (2015). An efficient synthesis of 4-chromanones.
- SpringerOpen. (2023). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical application. EJNMMI Radiopharmacy and Chemistry, 8(1), 16.
- LookChem. (n.d.). This compound.
- ACS Publications. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9478–9490.
- Chemsrc. (n.d.). This compound.
- ResearchGate. (2012). Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone.
- Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017).
Sources
- 1. innospk.com [innospk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. lookchem.com [lookchem.com]
The Versatile Synthon: Application Notes for 6-Bromo-7-methylchroman-4-one in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
The chroman-4-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of a multitude of natural products and pharmacologically active compounds.[1] Its inherent biological relevance, coupled with its synthetic tractability, makes it a focal point for drug discovery and development. Within this important class of molecules, 6-Bromo-7-methylchroman-4-one (1) emerges as a particularly valuable and versatile building block for organic synthesis. Its strategic substitution pattern—a reactive bromine atom at the 6-position, a methyl group at the 7-position, and a ketone functionality—provides multiple handles for diverse chemical transformations.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in key organic transformations. We will explore its utility as a precursor to biologically active molecules, with a focus on the synthesis of potential Sirtuin 2 (SIRT2) inhibitors, and its application in palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with both the practical steps and the underlying scientific rationale to effectively utilize this powerful synthetic intermediate.
Synthesis of this compound: A Practical Approach
The preparation of this compound can be achieved through a multi-step sequence, which is crucial for ensuring a reliable supply of this key starting material for further synthetic explorations. A common and effective route involves the intramolecular cyclization of a suitably substituted chalcone precursor.
Synthetic Workflow for this compound
Caption: Synthetic pathway to this compound.
A plausible synthetic approach commences with 4-bromo-3-methylphenol, which undergoes a Friedel-Crafts acylation with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone. Subsequent intramolecular cyclization, typically promoted by a base such as potassium carbonate in a suitable solvent like ethanol, affords the target this compound.[2]
Application I: A Key Intermediate in the Synthesis of Bioactive Molecules - Sirtuin 2 (SIRT2) Inhibitors
Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a promising therapeutic target for a range of age-related diseases, including neurodegenerative disorders and cancer.[2][3][4] The chroman-4-one scaffold has been identified as a promising starting point for the development of potent and selective SIRT2 inhibitors.[2][3][4][5][6] The 6-bromo-7-methyl moiety of our target molecule is particularly relevant, as studies have shown that substitution at the 6- and 8-positions of the chroman-4-one ring with larger, electron-withdrawing groups can be favorable for SIRT2 inhibitory activity.[2][3][4]
The following protocol outlines a synthetic sequence to a novel, potential SIRT2 inhibitor, starting from this compound. This example illustrates how the bromo-substituent can be leveraged for the introduction of further molecular complexity.
Protocol: Synthesis of a Potential SIRT2 Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid to introduce an aryl group at the 6-position, a modification aimed at enhancing biological activity.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for SIRT2 inhibitor synthesis.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 241.08 | 1.0 | 1.0 |
| Arylboronic acid (e.g., 4-methoxyphenylboronic acid) | 151.96 | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 816.64 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane (degassed) | - | - | - |
| Water (degassed) | - | - | - |
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-7-methylchroman-4-one derivative.
Rationale for Experimental Choices:
-
Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its efficiency with aryl bromides. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.
-
Base: Sodium carbonate is a common and effective base for Suzuki couplings. It is required to activate the boronic acid for transmetalation to the palladium center.[8][9]
-
Solvent System: The use of a dioxane/water mixture is standard for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Application II: A Versatile Substrate for Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 6-position of this compound is a prime site for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors.[10]
A. Suzuki-Miyaura Coupling
As demonstrated in the synthesis of the potential SIRT2 inhibitor, the Suzuki-Miyaura reaction is a powerful tool for creating C(sp²)-C(sp²) bonds.[11][12] The general protocol provided above can be adapted for a wide range of aryl- and heteroarylboronic acids, providing access to a diverse library of 6-substituted chroman-4-one derivatives.
B. Heck Reaction
The Heck reaction allows for the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted alkenes.[12][13][14][15] This reaction is particularly useful for introducing vinyl groups, which can serve as handles for further transformations.
Reaction Scheme:
Caption: General scheme for the Heck reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 241.08 | 1.0 | 1.0 |
| Alkene (e.g., Styrene) | 104.15 | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.49 | 0.02 | 0.02 |
| P(o-tolyl)₃ | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| DMF (anhydrous) | - | - | - |
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tolyl)₃ (0.04 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, the alkene (1.5 eq), and triethylamine (2.0 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tolyl)₃ is a classic catalyst system for the Heck reaction.
-
Base: Triethylamine acts as a base to neutralize the HBr generated during the catalytic cycle, which is essential for regenerating the active Pd(0) catalyst.[14]
-
Solvent: DMF is a common polar aprotic solvent for Heck reactions, effectively dissolving the reactants and catalyst.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, coupling the aryl bromide with an amine.[16][17][18] This reaction is of paramount importance in medicinal chemistry for the synthesis of anilines and their derivatives, which are common motifs in drug molecules.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 241.08 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| Xantphos | 578.68 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | - | - |
Procedure:
-
To a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.03 eq), and NaOtBu (1.4 eq) to a Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the tube and heat the mixture at 100 °C until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Rationale for Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for Buchwald-Hartwig aminations, promoting both oxidative addition and reductive elimination steps.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: These reactions are highly sensitive to air and moisture, necessitating the use of a glovebox or Schlenk techniques to maintain an inert atmosphere.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its strategic functionalization allows for its use as a key intermediate in the synthesis of potentially bioactive molecules, such as SIRT2 inhibitors, and as a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and rationale provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important chroman-4-one derivative in their own research and development endeavors.
References
- Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113. [Link]
- Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- LookChem. (n.d.). This compound.
- Fridén-Saxin, M., et al. (2015). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2‑Selective Inhibitors. Figshare. [Link]
- Fridén-Saxin, M., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed. [Link]
- Gao, F., et al. (2010). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products.
- Jiang, T., et al. (2019). Synthesis of chroman-4-one derivatives.
- Li, J., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Fridén-Saxin, M., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. [Link]
- de Oliveira, C. M. A., et al. (2024).
- Thomson, P. F., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Heck reaction.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
- Thomson, P. F., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction.
- Kumar, S., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
- Zhang, H., et al. (2017). Synthesis of 4H-Chromen-4-one Derivatives by Intramolecular Palladium-Catalyzed Acylation of Alkenyl Bromides with Aldehydes. PubMed. [Link]
Sources
- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 2. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2âSelective Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Application Notes and Protocols: Biological Evaluation of 6-Bromo-7-methylchroman-4-one Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction
The chroman-4-one scaffold is a privileged heterocyclic structure found in a variety of natural products and synthetic compounds, exhibiting a wide range of biological activities. The introduction of specific substituents, such as a bromine atom at the 6-position and a methyl group at the 7-position, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This document provides a comprehensive guide for the biological evaluation of novel 6-Bromo-7-methylchroman-4-one derivatives, offering a strategic framework and detailed protocols for researchers in drug discovery and development. While specific data on this exact substituted chromanone is emerging, the protocols outlined herein are based on established methodologies for the broader chroman-4-one class, providing a robust starting point for investigation.
The proposed evaluation strategy is designed to first establish a baseline cytotoxicity profile, followed by screening for key therapeutic activities for which chromanone derivatives have shown promise, including anticancer, anti-inflammatory, and antimicrobial effects. This tiered approach ensures a systematic and resource-efficient assessment of the therapeutic potential of these novel compounds.
Part 1: Foundational Assays - Cytotoxicity and General Cellular Health
Before assessing specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of the this compound derivatives. This foundational data provides a therapeutic window and informs the concentration ranges for subsequent, more specific assays.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding:
-
Plate cells (e.g., HeLa, A549, or a relevant cell line for the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Diagram: Cytotoxicity Evaluation Workflow
Caption: Workflow for determining the in vitro cytotoxicity (IC₅₀) of chromanone derivatives using the MTT assay.
Part 2: Anticancer Activity Evaluation
Given that many chromanone derivatives exhibit antiproliferative properties, a logical next step is to screen for anticancer activity.
Cell Cycle Analysis by Flow Cytometry
This assay determines if the compounds induce cell cycle arrest at a specific phase (G1, S, or G2/M), a common mechanism for anticancer drugs.
-
Cell Treatment:
-
Seed cells (e.g., a cancer cell line of interest) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the this compound derivative at concentrations around its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. PI will stain the DNA, and the fluorescence intensity will be proportional to the DNA content.
-
-
Data Interpretation:
-
Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the control cells to identify any cell cycle arrest.
-
Apoptosis Induction Assessment by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the compounds.
-
Cell Treatment:
-
Follow the same treatment procedure as for the cell cycle analysis (Step 1).
-
-
Staining:
-
Harvest and wash the cells as described previously.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of Annexin V binding buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC will detect the externalization of phosphatidylserine during early apoptosis, while PI will stain the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
-
Data Interpretation:
-
The results will generate a quadrant plot:
-
Lower-left (Annexin V-/PI-): Viable cells.
-
Lower-right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-left (Annexin V-/PI+): Necrotic cells (due to membrane damage).
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Diagram: Apoptosis Detection Pathway
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromo-7-methylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Bromo-7-methylchroman-4-one. This guide is designed to provide in-depth, actionable advice to overcome common challenges in this synthesis, improve yield and purity, and ensure reliable, reproducible results. As your Senior Application Scientist, I will explain the causality behind experimental choices, drawing on established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and robust method is a two-step process. It begins with the synthesis of the precursor, 3-(4-bromo-3-methylphenoxy)propanoic acid, followed by an intramolecular Friedel-Crafts acylation (cyclization) to form the target chromanone. This approach is favored for its accessibility of starting materials and generally good yields when optimized.
Q2: Which cyclizing agent is recommended for the intramolecular Friedel-Crafts acylation step?
Both Polyphosphoric Acid (PPA) and Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are effective.[1] Eaton's reagent is often preferred as it is less viscous, making it easier to handle and stir, and can lead to cleaner reactions with higher yields.[2][3] PPA is a cost-effective alternative but can lead to charring if not carefully controlled.[4][5]
Q3: How can I monitor the progress of the cyclization reaction?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to track the disappearance of the starting carboxylic acid and the appearance of the product spot (the chromanone). The product, being less polar, will have a higher Rf value than the starting acid. Staining with an appropriate agent like potassium permanganate may be necessary for visualization.
Q4: What is a realistic expected yield for this synthesis?
With an optimized protocol, yields for the cyclization step can range from 60% to over 80%. The overall yield from the starting 4-bromo-3-methylphenol will be lower, typically in the 40-60% range, depending on the efficiency of the initial etherification step.
Q5: What is the standard work-up and purification procedure?
After the reaction is complete, the mixture is typically quenched by pouring it onto ice water. This hydrolyzes the cyclizing agent and precipitates the crude product. The solid is then filtered, washed with water and a mild base (like sodium bicarbonate solution) to remove acidic residues, and then dried. Final purification is usually achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis. Each problem is analyzed by its probable causes and followed by validated solutions.
Problem 1: Low or No Product Formation in Cyclization Step
A low or negligible yield of the desired this compound is a common frustration. This typically points to issues with the starting material, the cyclizing agent, or the reaction conditions.
-
Cause A: Inactive or Wet Starting Material
-
Plausible Reason: The precursor, 3-(4-bromo-3-methylphenoxy)propanoic acid, may contain residual water. Moisture will react with and deactivate strong dehydrating agents like PPA or Eaton's Reagent.
-
Validation & Solution:
-
Dry the Precursor: Ensure the carboxylic acid precursor is thoroughly dried under vacuum before use.
-
Check Melting Point: Verify the melting point of your precursor. A broad or depressed melting point compared to the literature value suggests impurities.
-
Protocol: A small sample should be dried in a vacuum oven at 40-50°C for several hours and the reaction retried.
-
-
-
Cause B: Insufficiently Strong Cyclizing Agent or Inadequate Temperature
-
Plausible Reason: The intramolecular Friedel-Crafts acylation requires a potent Lewis acid and sufficient thermal energy to overcome the activation barrier.[6] PPA's viscosity increases significantly at lower temperatures, hindering effective mixing and heat transfer.
-
Validation & Solution:
-
Verify Agent Quality: Use freshly opened or properly stored PPA or Eaton's Reagent. Eaton's reagent can be prepared fresh from phosphorus pentoxide and methanesulfonic acid.[2]
-
Optimize Temperature: The reaction temperature is critical. For PPA, a range of 80-100°C is typical. For Eaton's Reagent, 60-80°C is often sufficient. Monitor the internal temperature of the reaction, not the oil bath temperature.
-
Ensure Homogeneity: Vigorous mechanical stirring is essential, especially with viscous PPA, to ensure the reactants are in constant contact with the catalyst.
-
-
Problem 2: Significant Byproduct Formation and Tarring
The appearance of dark, tarry residues or multiple spots on a TLC plate indicates side reactions are dominating.
-
Cause A: Reaction Temperature is Too High
-
Plausible Reason: Excessive heat, particularly with strong acids like PPA, can cause decomposition and polymerization of the aromatic starting material or product, leading to charring.[7]
-
Validation & Solution:
-
Precise Temperature Control: Use a digital hotplate with a thermocouple to maintain the temperature within a narrow, optimal range (e.g., 85 ± 5 °C).
-
Incremental Heating: Heat the reaction mixture gradually to the target temperature to avoid thermal spikes.
-
Use a Milder Reagent: Consider switching from PPA to Eaton's Reagent, which often allows for lower reaction temperatures and cleaner outcomes.[1]
-
-
-
Cause B: Intermolecular Acylation
-
Plausible Reason: At high concentrations, the acylium ion intermediate can react with another molecule of the starting material rather than cyclizing intramolecularly. This leads to polymer formation.
-
Validation & Solution:
-
Adjust Reagent Ratio: Ensure a sufficient excess of the cyclizing agent is used. A common ratio is 1:10 by weight of starting material to PPA or Eaton's Reagent. This helps ensure the substrate is highly diluted within the acidic medium, favoring the intramolecular pathway.[8]
-
-
Table 1: Comparison of Common Cyclizing Agents
| Feature | Polyphosphoric Acid (PPA) | Eaton's Reagent (P₂O₅ in CH₃SO₃H) |
| Composition | A polymer of phosphoric acid | 7-10 wt% Phosphorus Pentoxide in Methanesulfonic Acid.[3] |
| Typical Temp. | 80 - 120 °C | 60 - 90 °C |
| Viscosity | Very High, difficult to stir | Moderate, easily stirrable liquid |
| Efficiency | Good, but can cause charring[5] | Often higher yields, cleaner reactions[1][2] |
| Handling | Challenging due to viscosity | Easier to handle and measure |
| Cost | Generally lower | Higher |
Section 3: Optimized Experimental Protocol
This protocol details the synthesis of the precursor followed by the optimized cyclization using Eaton's Reagent.
Part A: Synthesis of 3-(4-bromo-3-methylphenoxy)propanoic acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-methylphenol (1 equivalent) in an appropriate solvent like ethanol.
-
Base Addition: Add sodium hydroxide (2.2 equivalents) dissolved in water. The solution should become homogeneous.
-
Alkylation: Add 3-chloropropionic acid (1.1 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and acidify with concentrated HCl until the pH is ~1-2. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed if necessary to achieve high purity.
Part B: Cyclization to this compound
-
Reagent Prep: Prepare or obtain Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid).
-
Setup: In a clean, dry flask under a nitrogen atmosphere, add Eaton's Reagent (approx. 10 mL per 1 g of starting material). Begin vigorous stirring.
-
Addition: Gradually add the dried 3-(4-bromo-3-methylphenoxy)propanoic acid (1 equivalent) to the stirring Eaton's Reagent. The addition should be portion-wise to control any initial exotherm.
-
Reaction: Heat the mixture to 70-80°C and maintain for 2-4 hours. Monitor the reaction's completion by TLC.
-
Quenching: Allow the mixture to cool slightly before carefully and slowly pouring it onto a beaker of crushed ice with stirring.
-
Isolation: The product will precipitate. Allow the ice to melt completely, then filter the solid product.
-
Purification: Wash the crude solid with water, followed by a saturated sodium bicarbonate solution, and then again with water. Dry the product thoroughly. For highest purity, perform column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexane) or recrystallize from ethanol.
Section 4: Visualizations
Diagram 1: Reaction Mechanism
This diagram illustrates the intramolecular Friedel-Crafts acylation mechanism, showing the formation of the key acylium ion intermediate.
Caption: Key steps in the intramolecular Friedel-Crafts acylation.
Diagram 2: Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing and solving low yield issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 4. ccsenet.org [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 6-Bromo-7-methylchroman-4-one
Welcome to the technical support center for the purification of 6-Bromo-7-methylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chromanone derivative. My aim is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Understanding the Core Challenge: The Impurity Profile
The primary challenge in purifying this compound (Product) lies in separating it from the unreacted starting material, 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone (Starting Material), and any potential side-products. The intramolecular cyclization to form the chromanone ring is often not fully complete, leading to a mixture that requires careful separation.
The key to successful purification is to exploit the differences in the physicochemical properties between the desired product and the main impurity.
| Compound | Structure | Molecular Weight | Polarity | Key Differentiating Feature |
| This compound (Product) | 241.08 g/mol | Moderately Polar | Cyclic ether, ketone | |
| 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone (Starting Material) | ![]() | 277.53 g/mol | More Polar | Phenolic hydroxyl group, open chain |
The presence of the free phenolic hydroxyl group in the starting material makes it significantly more polar than the cyclized product. This difference in polarity is the cornerstone of our purification strategy, primarily through column chromatography.
Purification Workflow: A Visual Guide
The following diagram outlines the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My column chromatography separation is poor, and the product and starting material are co-eluting. What should I do?
A1: This is a common issue and can usually be resolved by optimizing your solvent system. The goal is to find a mobile phase that provides a good separation factor (ΔRf) between your product and the more polar starting material.
-
Underlying Principle: In normal-phase chromatography (using silica gel), less polar compounds travel further up the TLC plate (higher Rf value) and elute faster from the column, while more polar compounds have a stronger affinity for the stationary phase and move more slowly.
-
Troubleshooting Steps:
-
Start with a less polar eluent: A common starting point for chromanones is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.[1] Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.
-
Systematic Solvent Screening (TLC): Prepare several small vials with different solvent ratios (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexanes). Spot your crude mixture on a TLC plate and develop it in each of these solvent systems. Your target is an Rf value of ~0.3 for the product spot, with the starting material spot being as close to the baseline as possible.
-
Consider a different solvent system: If ethyl acetate/hexanes is not providing adequate separation, you can try other solvent systems. Dichloromethane/hexanes can sometimes offer different selectivity.
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel and loading it onto the column as a dry powder can often lead to sharper bands and better separation compared to liquid loading.
-
Q2: I've isolated my product after column chromatography, but the NMR spectrum still shows minor impurities. How can I further purify it?
A2: For removing trace impurities after chromatography, recrystallization is the method of choice. This technique relies on the principle that the desired compound will be less soluble in a given solvent at lower temperatures than the impurities.
-
Finding a Suitable Solvent:
-
Solubility Testing: Take a small amount of your semi-pure product and test its solubility in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve your compound when hot but not at room temperature.
-
Suggested Solvents for Chromanones: Based on the structure, good starting points for solvent screening include:
-
Ethanol or Isopropanol
-
Ethyl acetate/Hexanes mixture
-
Toluene
-
-
Mixed Solvent System: If a single solvent isn't ideal, a two-solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (e.g., hexanes or pentane) until the solution becomes cloudy (the point of saturation). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Q3: My compound won't crystallize from solution. What can I do?
A3: Difficulty in crystallization can be frustrating. Here are several techniques to induce crystallization:
-
Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, adding a tiny "seed" crystal to the cooled, saturated solution can initiate crystallization.
-
Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days. This gradually increases the concentration of your compound, which can promote crystal formation.
-
Reduce the Temperature: Ensure the solution is cooled sufficiently. An ice bath or even a freezer can be used to maximize the yield of crystals, but slow cooling to room temperature first is crucial to obtain pure crystals.
Q4: The purified product appears as an oil instead of a solid. Is this normal?
A4: While some chromanone derivatives can be oils at room temperature, this compound is expected to be a solid. If you obtain an oil, it is likely due to the presence of residual solvent or impurities that are depressing the melting point.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump to remove all traces of solvent after rotary evaporation. Gently heating the flask while under vacuum can help.
-
Re-purify: The presence of impurities is a common cause of oiling out. Re-subjecting the material to column chromatography with a shallower gradient or attempting recrystallization from a different solvent system is recommended.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis as described in the FAQs.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes (or Heptane)
-
TLC plates (silica gel 60 F254)
-
Chromatography column
-
Compressed air or pump
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% EtOAc in hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles.
-
Add another thin layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the starting solvent system (e.g., 5% EtOAc in hexanes).
-
Collect fractions and monitor their composition by TLC.
-
If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 10%, 15% EtOAc in hexanes). A stepwise or linear gradient can be employed.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate.
-
Visualize the spots under UV light (254 nm). The product and starting material should have different Rf values.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
Materials:
-
Semi-pure this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the semi-pure solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystals of the pure product should begin to form.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all traces of solvent.
-
Purity Assessment
The purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: This will confirm the structure of the desired product and identify the presence of any proton-containing impurities. The spectrum should be clean, with the correct chemical shifts and integration values for all protons.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is highly sensitive for detecting trace impurities and confirms the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
By understanding the nature of the potential impurities and applying these systematic troubleshooting and purification protocols, you will be well-equipped to obtain high-purity this compound for your research endeavors.
References
- LookChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13936499, this compound.
- Oinonen, P., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6649–6661. [Link]
Sources
Stability and degradation of 6-Bromo-7-methylchroman-4-one
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Bromo-7-methylchroman-4-one (CAS No. 173381-62-9).[1][2] This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. The guidance herein is based on the chemical properties inherent to the chroman-4-one scaffold and bromo-aromatic systems, supplemented by established analytical methodologies.
I. Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses common queries regarding the stability of this compound under various experimental conditions.
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container, protected from light, in a dry environment at room temperature.[1] Long-term storage in a desiccator is recommended to prevent gradual hydrolysis from atmospheric moisture.
Q2: How stable is this compound in common organic solvents?
A2: this compound is generally stable in common aprotic organic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and dichloromethane (DCM) for typical experimental timescales. Protic solvents like methanol and ethanol are also suitable, but prolonged storage in these solvents, especially if water is present, may lead to slow degradation. For quantitative analysis, it is best practice to prepare solutions fresh or to store them at -20°C for short periods and re-verify their concentration if stored for an extended time.
Q3: What is the expected stability of the chroman-4-one ring to acidic and basic pH?
A3: The chroman-4-one ring system contains an ether linkage which can be susceptible to cleavage under strong acidic or basic conditions, leading to ring-opening. While the compound is relatively stable around neutral pH, prolonged exposure to highly acidic (pH < 2) or highly basic (pH > 12) aqueous environments should be avoided.[3] Basic conditions, in particular, can facilitate hydrolysis through a mechanism akin to ester saponification.[4] If your experimental protocol requires such conditions, it is crucial to perform a stability study to quantify the rate of degradation.
Q4: Is this compound sensitive to light?
A4: Yes, caution is advised. The presence of a bromine atom on the aromatic ring makes the molecule potentially susceptible to photodecomposition. Aryl halides can undergo photodehalogenation, often through a radical-mediated pathway, upon exposure to UV or even high-intensity visible light. This can lead to the formation of 7-methylchroman-4-one as a degradation product. Therefore, it is imperative to protect the compound and its solutions from light by using amber vials and minimizing exposure during handling.
Q5: What are the potential thermal degradation pathways for this compound?
II. Troubleshooting Guide for Experimental Issues
This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.
Q1: I am seeing an unexpected peak in my HPLC chromatogram that grows over time. What could it be?
A1: The appearance of a new peak that increases in area over time is a classic sign of compound degradation. Based on the structure of this compound, there are two primary suspects:
-
Photodegradation: If the sample has been exposed to light, the new peak could correspond to the debrominated analog, 7-methylchroman-4-one. This is a common photodegradation pathway for aryl bromides.
-
Hydrolysis: If the sample is in an aqueous or protic solvent, especially at non-neutral pH, the new peak could be a ring-opened product.
Troubleshooting Steps:
-
Confirm Identity: If you have access to mass spectrometry (LC-MS), determine the mass of the impurity. A mass difference of 79/81 Da (the isotopic mass of bromine) would strongly suggest photodebromination.
-
Control for Light: Prepare a fresh solution of this compound and divide it into two aliquots. Keep one completely protected from light (wrapped in aluminum foil) and expose the other to ambient lab light for the same duration. Analyze both by HPLC. A significant increase in the impurity peak in the light-exposed sample confirms photosensitivity.
-
Assess Hydrolysis: Prepare fresh solutions in your experimental buffer or solvent system. Analyze a sample immediately (t=0) and then at several time points (e.g., 1, 4, 24 hours) while maintaining the intended experimental temperature. This will provide a kinetic profile of any degradation.
Q2: The biological activity of my compound seems to be decreasing with each experiment. What could be the cause?
A2: A progressive loss of biological activity often points to the degradation of the active compound, resulting in a lower effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of biological activity.
Q3: I am having difficulty obtaining a pure sample of this compound after synthesis. What are common impurities?
A3: The synthesis of chroman-4-ones can sometimes be accompanied by side reactions. Depending on the synthetic route, common impurities could include:
-
Starting materials: Unreacted 2'-hydroxyacetophenone derivative or the corresponding aldehyde/ketone.
-
Side products from condensation: Self-condensation products of the aldehyde or ketone used in the reaction.
-
Isomers: In some synthetic pathways for substituted chromanones, the formation of isomeric products is possible.
Purification Strategy:
-
Chromatography: Flash column chromatography on silica gel is typically effective for purifying chroman-4-ones. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for removing minor impurities.
III. Recommended Analytical Protocols for Stability Assessment
To quantitatively assess the stability of this compound, High-Performance Liquid Chromatography (HPLC) is the recommended technique due to its sensitivity and resolving power for this class of compounds.[6][7]
Protocol: HPLC Method for Purity and Degradation Analysis
Objective: To establish a reliable HPLC method for the separation and quantification of this compound from its potential degradation products.
Instrumentation and Reagents:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.[7]
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. From this, prepare a working standard of 100 µg/mL.
-
Sample Preparation: Dilute your experimental sample with acetonitrile to an expected concentration of approximately 100 µg/mL.
-
Analysis: Inject the standard and samples onto the HPLC system.
-
Data Interpretation: Identify the peak for this compound by comparing the retention time with the reference standard. The appearance of new peaks, especially those that grow over time in stability studies, indicates degradation. The purity can be calculated based on the peak area percentage.
Experimental Workflow for Stability Study:
Caption: Workflow for a typical stability study using HPLC.
IV. References
-
Oud Academia. (n.d.). High-Performance Liquid Chromatography (HPLC) for chromone detection. Available at: [Link]
-
Gautam, R., Srivastava, A., & Jachak, S. M. (2010). Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods. Natural Product Communications, 5(4), 555-558. Available at: [Link]
-
Mairinger, S., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) towards clinical application. EJNMMI Radiopharmacy and Chemistry, 9(1), 34. Available at: [Link]
-
MDPI. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]
-
Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113. Available at: [Link]
-
Jung, M., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9845-9859. Available at: [Link]
-
ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Available at: [Link]
-
MDPI. (2022). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic Red Wines. Available at: [Link]
-
LookChem. (n.d.). This compound. Available at: [Link]
-
PubMed. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Hydrolysis under basic conditions. Available at: [Link]
-
MakeChem Inc. (n.d.). MC006420 6-Bromo-7-methyl-2,3-dihydro-4H-chromen-4-one. Available at: [Link]
-
GUPEA. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available at: [Link]
-
National Institutes of Health. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]
-
SciSpace. (n.d.). Advances in Heterocyclic Chemistry. Available at: [Link]
-
Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Available at: [Link]
-
J&H CHEM. (n.d.). 6-Bromo-7-methyl-3, 4-dihydronaphthalen-2(1H)-one CAS NO.1245647-11-3. Available at: [Link]
-
PubMed. (2005). Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations. Available at: [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Available at: [Link]
-
Wikipedia. (n.d.). Thermal decomposition. Available at: [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. make-chem.com [make-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. oudacademia.com [oudacademia.com]
- 7. Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 6-Bromo-7-methylchroman-4-one
Technical Support Center: 6-Bromo-7-methylchroman-4-one Synthesis
Welcome to the dedicated technical support guide for the synthesis and optimization of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to empower you to not only troubleshoot your reactions but also to fundamentally optimize them for yield, purity, and scalability.
The synthesis of this compound typically proceeds via a two-step sequence: an initial Friedel-Crafts acylation of 4-bromo-3-methylphenol followed by a base-mediated intramolecular cyclization. This guide is structured to address potential issues in both of these critical stages.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Friedel-Crafts Acylation Stage
Question 1: I am observing a very low yield or no reaction during the Friedel-Crafts acylation of 4-bromo-3-methylphenol. What are the likely causes?
Answer: A low-yielding Friedel-Crafts acylation is a frequent challenge, often stemming from issues with the catalyst, reagents, or reaction conditions. Let's break down the primary culprits:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is the heart of this reaction. It is highly hygroscopic and will be deactivated by moisture. Ensure you are using a freshly opened bottle of the catalyst or one that has been stored under strictly anhydrous conditions. The catalyst can also be "poisoned" by the phenolic hydroxyl group, which coordinates strongly with the Lewis acid. This is why an excess of the catalyst (typically >2 equivalents) is often required: one equivalent to coordinate with the phenol and the remainder for catalytic activity.[1]
-
Incorrect Solvent Choice: The solvent plays a critical role in Friedel-Crafts reactions. Protic solvents like alcohols or water are incompatible. Aromatic solvents like benzene or toluene can compete in the acylation reaction.[2] The preferred solvents are typically non-polar and inert, such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂).[3] For more polar systems, nitrobenzene can be used, but it can also affect product regioselectivity.[3]
-
Temperature Control: Friedel-Crafts acylations are exothermic.[4] Running the reaction at too high a temperature can lead to side reactions and decomposition. Conversely, if the temperature is too low, the reaction rate may be negligible. A common practice is to add the catalyst at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature or be gently heated to ensure completion.[5]
-
Reagent Purity: Ensure the 4-bromo-3-methylphenol and 3-chloropropionyl chloride are pure. Impurities in the starting materials can interfere with the reaction.
Question 2: The acylation is working, but I am getting a mixture of isomers. How can I improve the regioselectivity?
Answer: Regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. In 4-bromo-3-methylphenol, we have three substituents to consider:
-
Hydroxyl (-OH): A strongly activating, ortho-, para- director.
-
Methyl (-CH₃): A weakly activating, ortho-, para- director.
-
Bromo (-Br): A deactivating, ortho-, para- director.
The positions ortho to the powerful hydroxyl group (positions 2 and 6) are the most activated. Given that position 4 is blocked by bromine and position 3 by the methyl group, acylation is strongly favored at either position 2 or 6. The desired intermediate, 1-(5-bromo-2-hydroxy-4-methylphenyl)-3-chloro-1-propanone, results from acylation at the 6-position. Acylation at the 2-position is sterically hindered by the adjacent methyl group. Therefore, the reaction is generally selective for the 6-position. If you are observing other isomers, it could be due to harsh reaction conditions (e.g., excessively high temperatures) causing rearrangement or acylation at less favored positions. Using a milder Lewis acid or lower temperatures can often enhance selectivity.
Intramolecular Cyclization Stage
Question 3: The second step, the intramolecular cyclization to form the chroman-4-one ring, is inefficient. How can I drive this reaction to completion?
Answer: This step is an intramolecular Williamson ether synthesis (an Sₙ2 reaction) where the phenoxide attacks the carbon bearing the chlorine atom. Inefficiency here usually points to issues with the base or solvent.
-
Base Strength and Stoichiometry: A sufficiently strong base is required to fully deprotonate the phenolic hydroxyl group, forming the reactive phenoxide. Common bases for this step include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium tert-butoxide.[5][6] Ensure at least one equivalent of the base is used. Using a slight excess can help drive the reaction to completion.
-
Solvent Choice: The solvent must be able to dissolve the substrate and be compatible with the base. Polar aprotic solvents like acetone, ethanol, or DMF are often good choices as they can solvate the cation of the base without interfering with the nucleophilic phenoxide.[5]
-
Temperature: Gentle heating (e.g., refluxing in acetone or ethanol) is typically required to provide enough energy for the cyclization to occur at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time.
Question 4: I am seeing a significant amount of a side product that appears to be a chromone, not the desired chroman-4-one. Why is this happening?
Answer: The formation of a chromone (containing a C2-C3 double bond) from a chroman-4-one is an oxidation or elimination reaction. This can happen under certain conditions:
-
Harsh Reaction Conditions: Overly aggressive heating or the presence of an oxidizing agent can lead to dehydrogenation of the chroman-4-one ring.
-
Inadvertent Elimination: If the intermediate from the Friedel-Crafts step undergoes elimination of HCl before cyclization, it can form an α,β-unsaturated ketone. Subsequent cyclization would then lead directly to the chromone. This is less common but possible if the cyclization conditions are not well-controlled.
To avoid this, use the mildest conditions necessary for cyclization and ensure the reaction is worked up promptly once the starting material is consumed. If chromone formation is persistent, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Part 2: Optimized Experimental Protocol & Data
This section provides a validated, step-by-step protocol for the synthesis of this compound, along with a table summarizing how different conditions can affect the outcome.
Overall Synthetic Workflow
The diagram below illustrates the two-stage process for synthesizing this compound.
Caption: Synthetic workflow for this compound.
Table 1: Optimization of Reaction Parameters
| Step | Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| 1. Acylation | Catalyst | AlCl₃ (2.5 eq) | FeCl₃ (2.5 eq) | PPA (solvent) | AlCl₃ is highly effective but moisture-sensitive.[1] PPA acts as both catalyst and solvent, simplifying the reaction but requiring higher temperatures.[7] |
| Solvent | Dichloromethane | 1,2-Dichloroethane | Nitrobenzene | DCM is standard.[4] Nitrobenzene can alter regioselectivity and is harder to remove.[3] | |
| Temperature | 0 °C to RT | RT | 50 °C | Starting at 0 °C minimizes initial exotherm and potential side reactions. Higher temperatures may decrease yield. | |
| 2. Cyclization | Base | K₂CO₃ (1.5 eq) | NaOH (2M aq.) | NaH (1.2 eq) | K₂CO₃ in ethanol or acetone is a reliable and easy-to-handle system.[5] NaOH is effective but can introduce water.[6] NaH is very effective but requires strictly anhydrous conditions. |
| Solvent | Ethanol | Acetone | DMF | Ethanol and acetone are common and allow for easy reflux conditions. DMF can accelerate Sₙ2 reactions but has a high boiling point. | |
| Temperature | Reflux (78 °C) | Reflux (56 °C) | 80 °C | Gentle reflux is usually sufficient to drive the reaction to completion within a few hours. |
Detailed Step-by-Step Methodology
Step 1: Friedel-Crafts Acylation to yield 1-(5-bromo-2-hydroxy-4-methylphenyl)-3-chloro-1-propanone
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromo-3-methylphenol (1.0 eq).
-
Dissolve the phenol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise, ensuring the temperature does not exceed 5 °C. The mixture will likely become a thick slurry.
-
In the dropping funnel, prepare a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates consumption of the starting phenol.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and hydrolyze the aluminum complexes.[4]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate product. This crude material is often used directly in the next step without further purification.
Step 2: Intramolecular Cyclization to yield this compound
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) as the eluent.[6]
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Troubleshooting Logic
When faced with a low overall yield, it is critical to determine which step is underperforming. The following logic tree can guide your troubleshooting process.
Caption: Troubleshooting logic for low-yield synthesis.
References
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- This compound. LookChem. [Link]
- Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link]
- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]
- Recent advances in the synthesis of 4H-chromen-4-ones (2012−2021). SciSpace. [Link]
- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- Which solvent from the following list below can be used in Friedel-Crafts acyl
- Catalytic Enantioselective Synthesis of Flavanones and Chromanones.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- An efficient synthesis of 4-chromanones.
Sources
Technical Support Center: HPLC Analysis of Chroman-4-One Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the HPLC analysis of chroman-4-one derivatives. As a Senior Application Scientist, I've designed this guide to address the common challenges you may encounter during your chromatographic experiments. This resource provides in-depth troubleshooting advice in a direct question-and-answer format, explaining not just the "how" but also the "why" behind each recommendation.
Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: What is a good starting point for developing an HPLC method for chroman-4-one derivatives?
A good starting point for method development for chroman-4-one derivatives, which are often analyzed with flavonoids, is a reverse-phase C18 column.[1][2] A typical mobile phase consists of a gradient elution with 0.1% formic acid in water as solvent A and acetonitrile as solvent B.[3] A flow rate of 0.5–1.0 mL/min and a column temperature of 25–35°C are common starting parameters.[1] Detection is typically performed in the UV range of 280–330 nm, where chromones exhibit strong absorbance.[1]
Q2: How critical is mobile phase pH when analyzing chroman-4-one derivatives?
Mobile phase pH is a critical parameter that can significantly impact retention time, peak shape, and selectivity, especially for ionizable compounds.[4][5][6][7] For chroman-4-one derivatives, which can have varying acidic and basic functional groups, controlling the pH is essential for reproducible results. A general guideline is to set the mobile phase pH at least 1.5 to 2 units away from the pKa of your analyte to ensure it exists in a single ionic form.[6] This minimizes the chances of peak splitting or tailing caused by the presence of both ionized and unionized forms of the analyte.[6][7] Using a buffer, such as a phosphate buffer, can help maintain a stable pH throughout the analysis.[8]
Troubleshooting Common HPLC Issues
This section is dedicated to resolving specific problems you might encounter during your HPLC analysis of chroman-4-one derivatives.
Peak Shape Problems
Q3: My peaks are tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[9] It can compromise resolution and lead to inaccurate integration.
Potential Causes & Solutions:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on your chroman-4-one derivatives, causing tailing.[10][11][12]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[9][14]
-
Solution: Reduce the injection volume or dilute your sample.[15]
-
-
Extra-Column Volume: Excessive tubing length or a large detector cell volume can cause band broadening and tailing.[10]
-
Solution: Use tubing with a narrow internal diameter and ensure all connections are secure to minimize dead volume.[10]
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.[9][13]
Q4: I'm observing peak fronting. What does this indicate?
Peak fronting, where the leading edge of the peak is sloped, is often caused by sample overload or issues with the sample solvent.[9][17]
Potential Causes & Solutions:
-
Sample Overload: Injecting too much sample is a primary cause of peak fronting.[17][18]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[14][17]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3]
-
-
Column Collapse: A physical degradation of the column packing can also lead to peak fronting.[19]
-
Solution: This is an irreversible problem, and the column will need to be replaced.[19]
-
Troubleshooting Peak Shape Issues
Caption: A flowchart for troubleshooting common peak shape problems in HPLC.
Retention Time Variability
Q5: My retention times are drifting. What could be the cause?
Retention time drift, a gradual change in retention times over a series of injections, can be caused by several factors related to the mobile phase, column, or pump.[20][21]
Potential Causes & Solutions:
-
Changes in Mobile Phase Composition: Even slight changes in the mobile phase composition can lead to significant shifts in retention time.[20][21][22] This can be due to inaccurate mixing or the evaporation of a volatile component.[23]
-
Column Equilibration: Insufficient column equilibration can cause retention times to drift, especially at the beginning of a sequence.[15][21]
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[20][22]
-
Column Contamination: The buildup of contaminants on the column can alter its chemistry and lead to retention time drift.[21]
-
Solution: Regularly flush the column with a strong solvent.[21]
-
Baseline Issues
Q6: I'm seeing a noisy or drifting baseline. How can I improve it?
A stable baseline is crucial for accurate quantification. Baseline noise and drift can originate from the mobile phase, detector, or pump.[14][16]
Potential Causes & Solutions:
-
Mobile Phase Issues: Contaminated or improperly prepared mobile phase is a common cause of baseline problems.[16][24][25] Air bubbles in the mobile phase can also cause noise.[16][25]
-
Detector Issues: A dirty detector cell or a failing lamp can lead to baseline noise and drift.[15][25]
-
Pump Problems: Inconsistent pump performance or leaks can cause pressure fluctuations that manifest as baseline noise.[16]
-
Solution: Check for leaks in the system and ensure the pump seals are in good condition.[15]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector and cause baseline drift.[27]
-
Solution: Maintain a stable laboratory temperature and use a column oven.[25]
-
Q7: What are "ghost peaks" and how do I get rid of them?
Ghost peaks are unexpected peaks that appear in your chromatogram.[28] They can originate from the sample, mobile phase, or carryover from previous injections.[29][30]
Potential Causes & Solutions:
-
Carryover: This occurs when components from a previous injection are not completely eluted and appear in a subsequent run.[31] This is often due to adsorption of the analyte to parts of the autosampler or column.[32]
-
Mobile Phase Contamination: Impurities in the mobile phase can accumulate on the column and elute as ghost peaks, especially during a gradient run.[28][34]
-
Sample Contamination: The ghost peak could be an impurity in your sample or a degradation product.[30][32]
-
Solution: Run a blank injection (injecting only the sample solvent) to see if the ghost peak is present.[28] If it is, the contamination is likely from the solvent or the system. If it is not, the source is likely the sample itself.[32] Proper sample preparation and storage can help prevent degradation.[32]
-
Troubleshooting Ghost Peaks
Caption: A workflow for identifying the source of ghost peaks.
Experimental Protocols
Protocol 1: Basic Column Flushing Procedure
-
Disconnect the column from the detector.
-
Set the pump flow rate to 1 mL/min.
-
Flush the column with 20-30 column volumes of a solvent that is miscible with your mobile phase but stronger (e.g., if using a water/acetonitrile mobile phase, flush with 100% acetonitrile).
-
Follow with 20-30 column volumes of a solvent that is immiscible with your mobile phase but can dissolve potential contaminants (e.g., isopropanol).
-
Flush again with the stronger mobile phase solvent (e.g., 100% acetonitrile).
-
Equilibrate the column with your initial mobile phase conditions for at least 30 minutes before use.
Protocol 2: Sample Preparation for Chroman-4-one Derivatives
-
Accurately weigh the sample and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL).[3] Methanol or acetonitrile are common choices.[36] Ideally, use the initial mobile phase as the sample solvent.[3]
-
For complex matrices like plant extracts, consider a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Filter the final solution through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from clogging the column.[1][3][37]
Quantitative Data Summary
Table 1: Typical Starting HPLC Parameters for Chroman-4-one Analysis
| Parameter | Typical Setting/Consideration |
| Column Type | Reverse-phase C18, 150–250 mm × 4.6 mm, 5 µm particle size[1] |
| Mobile Phase | Gradient or isocratic; mixtures of water (with 0.1% formic acid) and acetonitrile or methanol[1] |
| Flow Rate | 0.5–1.0 mL/min[1] |
| Injection Volume | 5–20 µL[1] |
| Column Temperature | 25–35°C[1] |
| Detection Wavelength | UV 280–330 nm[1] |
References
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- uHPLCs. (2025, August 29). How to Troubleshoot Baseline Noise in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Waters Knowledge Base. (n.d.). What are some tips for troubleshooting carryover or ghost peaks on my LC column? - WKB246120.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- Oud Academia. (n.d.). High-Performance Liquid Chromatography (HPLC) for chromone detection.
- Lab Manager Magazine. (2018, October 11). Minimizing HPLC Carryover.
- Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
- Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC.
- uHPLCs. (2025, July 26). Retention Time Drift in HPLC: Causes, Corrections, and Prevention.
- Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
- Welch Materials. (2025, October 31). [Readers Insight] Why Do Ghost Peaks Appear?.
- Biorelevant.com. (n.d.). Ghost peak formation during analysis.
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- LabRulez. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
- Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
- MDPI. (n.d.). Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Organomation. (n.d.). HPLC Sample Preparation.
- Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
- ResearchGate. (2025, August 5). Chromatography of the chromone and flavonoid alkaloids.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Nacalai Tesque. (n.d.). 4. Sample Pretreatment for HPLC.
- LCGC International. (n.d.). Peak Fronting . . . Some of the Time.
- Persee. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- PharmaGuru. (2025, October 7). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Auctores Publishing. (n.d.). Chromatographic methods for the identification of flavonoids.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC.
- Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
- The Journal of Phytopharmacology. (n.d.). Phytochemical and chromatographic analysis of flavonoid fraction isolated from methanolic extract of Pterocarpus marsupium.
- ResearchGate. (2012, March 16). Column Chromatography for Terpenoids and Flavonoids.
Sources
- 1. oudacademia.com [oudacademia.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. moravek.com [moravek.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromtech.com [chromtech.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. uhplcs.com [uhplcs.com]
- 14. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. uhplcs.com [uhplcs.com]
- 17. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. uhplcs.com [uhplcs.com]
- 21. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. labtech.tn [labtech.tn]
- 25. medikamenterqs.com [medikamenterqs.com]
- 26. phenomenex.com [phenomenex.com]
- 27. silicycle.com [silicycle.com]
- 28. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 29. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 30. biorelevant.com [biorelevant.com]
- 31. halocolumns.com [halocolumns.com]
- 32. hplc.eu [hplc.eu]
- 33. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 34. welch-us.com [welch-us.com]
- 35. lcms.labrulez.com [lcms.labrulez.com]
- 36. greyhoundchrom.com [greyhoundchrom.com]
- 37. nacalai.com [nacalai.com]
Technical Support Center: Overcoming Poor Solubility of 6-Bromo-7-methylchroman-4-one
Introduction: Understanding the Challenge
6-Bromo-7-methylchroman-4-one is a heterocyclic compound belonging to the chromanone class, a scaffold of significant interest in medicinal chemistry and drug discovery for its role as a building block in synthesizing bioactive molecules.[1][2][3] Researchers often encounter a significant experimental hurdle with this and similar compounds: poor aqueous solubility. This property can severely limit its utility in biological assays, hinder the generation of reliable dose-response curves, and complicate the development of potential therapeutic agents.
This technical guide provides a structured, in-depth approach to systematically overcome the solubility challenges associated with this compound. We will move from foundational concepts and quick solutions to advanced, protocol-driven strategies, empowering researchers to achieve their desired experimental concentrations accurately and reproducibly.
Frequently Asked Questions (FAQs) - Quick Solutions
Q1: What are the first solvents I should try for dissolving this compound? A: Start with common, water-miscible organic solvents. Dimethyl sulfoxide (DMSO) is the most common first choice for creating high-concentration stock solutions for biological assays. Other options include N,N-dimethylformamide (DMF), ethanol, and acetone. For non-aqueous applications, solvents like dichloromethane (DCM) and ethyl acetate are suitable. Always prepare a high-concentration stock (e.g., 10-50 mM) in 100% organic solvent first, which can then be diluted into your aqueous experimental medium.
Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell media. What's happening and how do I fix it? A: This is a common issue known as "fall-out" or precipitation. It occurs because while the compound is soluble in the organic stock solvent, it is not soluble in the final aqueous solution once the organic solvent concentration is sufficiently lowered.
-
Immediate Fix: Try diluting your stock solution into the aqueous medium while vortexing vigorously to ensure rapid mixing. You can also pre-warm the aqueous medium slightly (e.g., to 37°C).
-
Long-term Solution: The final concentration of the organic solvent (like DMSO) should be kept as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays. If precipitation still occurs, you will need to explore the advanced solubilization techniques detailed in Section 3 of this guide, such as using co-solvents or surfactants.[4][5]
Q3: Can I heat the solution to help dissolve the compound? A: Gentle heating (e.g., 37-40°C in a water bath) can be effective in increasing the rate of dissolution. However, be cautious. Prolonged or excessive heating can lead to degradation of the compound or evaporation of the solvent, altering the concentration. Always perform a stability check (e.g., using HPLC or LC-MS) to ensure the compound remains intact after heating.
Q4: Is the solubility of this compound affected by pH? A: The chroman-4-one scaffold itself does not contain strongly acidic or basic functional groups that would ionize within a typical physiological pH range (pH 4-8). Therefore, its solubility is not expected to be significantly impacted by pH adjustments in this range.[6][7][8] However, if derivatives of this compound contain ionizable groups, pH adjustment can become a powerful tool for solubility enhancement.[9]
In-Depth Troubleshooting Guides
This section provides a systematic framework for selecting the appropriate solubilization strategy. The choice of method depends on the required concentration, the experimental system (e.g., in vitro assay vs. in vivo formulation), and the acceptable excipients.
Decision Workflow for Solubility Enhancement
Caption: Decision workflow for selecting a solubility enhancement strategy.
Guide 1: Co-Solvency for Improved Aqueous Formulations
-
Problem: The compound precipitates upon dilution of a primary organic stock (e.g., DMSO) into an aqueous medium, even at low final organic solvent concentrations.
-
Scientific Principle: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10][11] This "less polar" environment can better accommodate hydrophobic molecules like this compound, preventing precipitation.
-
Solution & Protocol: Develop a mixed-solvent system. Polyethylene glycols (PEGs), propylene glycol, and ethanol are common, low-toxicity co-solvents.[12]
Step-by-Step Protocol:
-
Initial Trial: Prepare a 10% (v/v) solution of a co-solvent (e.g., PEG 400) in your desired aqueous buffer.
-
Dissolution Test: Attempt to dissolve this compound directly into this co-solvent/buffer mixture to your target concentration. Use gentle heating (37°C) and vortexing if necessary.
-
Optimization: If solubility is still insufficient, gradually increase the co-solvent concentration. Create a matrix of formulations to test.
-
Stock Solution Preparation: A robust approach is to create a concentrated stock in a co-solvent system that is stable upon further dilution. For example, dissolve the compound in a 1:1 mixture of DMSO:PEG 400, then dilute this stock into the final aqueous medium.
Data Table: Example Co-Solvent Screening
Formulation (v/v) Max Achieved Concentration (µM) Observations 0.5% DMSO in PBS < 10 µM Immediate precipitation 5% Ethanol in PBS 25 µM Hazy, fine precipitate after 1 hr 10% PEG 400 in PBS 100 µM Clear solution, stable > 24 hrs | 10% Propylene Glycol in PBS | 85 µM | Clear solution, stable > 24 hrs |
-
Guide 2: Surfactant-Based Micellar Solubilization
-
Problem: Co-solvent systems are insufficient to reach the desired concentration, or the required co-solvent percentage is too high for the experimental system (e.g., causing cell toxicity).
-
Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into this hydrophobic core, effectively being "dissolved" in the aqueous medium.[13][14][15][16]
-
Solution & Protocol: Use non-ionic surfactants like polysorbate 80 (Tween® 80) or Cremophor® EL, which are widely used in pharmaceutical formulations.[17]
Step-by-Step Protocol:
-
Surfactant Stock: Prepare a 10% (w/v) stock solution of the surfactant (e.g., Tween® 80) in water.
-
Formulation: To your aqueous buffer, add the surfactant to a final concentration above its CMC (typically 0.1% to 2% w/v).
-
Compound Addition: Add the powdered this compound directly to the surfactant-containing solution and mix (vortex, sonicate) until dissolved. Alternatively, add a concentrated DMSO stock of the compound to the surfactant solution while vortexing. The surfactant micelles will help entrap the compound as the DMSO is diluted.
-
Clarity Check: A successful formulation should be a clear, isotropic solution with no visible particulates.
-
Guide 3: Advanced Solubilization via Cyclodextrin Complexation
-
Problem: Very high aqueous concentrations are needed, or the use of co-solvents and surfactants is not permissible for the application.
-
Scientific Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[18] They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming an "inclusion complex."[19][20][21] This complex has a hydrophilic exterior, rendering the guest molecule soluble in water.[22]
-
Solution & Protocol: Use chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have greatly enhanced aqueous solubility compared to native β-cyclodextrin.
Step-by-Step Protocol (Phase Solubility Study):
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Add Excess Compound: Add an excess amount of this compound to each solution (enough that undissolved solid remains at the bottom).
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample and Analyze: Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Plot Data: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.
-
References
- Jadhav, N., Paradkar, A., Salunkhe, N., & Karade, P. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 12(7), 896-902.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(15), 5827.
- Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Hima Varshitha, C. V., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(5), P11-16.
- Kumar, A., Sahoo, S. K., & Padhee, K. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(08), 37-45.
- Fenyvesi, É., & Szente, L. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(24), 5973.
- Wikipedia contributors. (2023, December 19). Cosolvent. In Wikipedia, The Free Encyclopedia.
- Ahad, H. A., Jwalapuram, R., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
- Saokham, P., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 9(4), 41.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Soni, P., & Kumar, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 849-856.
- Popa, G., Uivarosi, V., & Sarbu, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 629.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals.
- Fiveable. (n.d.). pH and Solubility. AP Chem.
- Ailiesei, G. L., & Porfire, A. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Expert Opinion on Drug Delivery, 19(8), 957-968.
- Ainurofiq, A., & Azhari, F. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145.
- Taylor & Francis. (n.d.). Co-solvent – Knowledge and References. Taylor & Francis Online.
- ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
- Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Chad's Prep.
- Slideshare. (n.d.). Co-solvents.pptx. Slideshare.
- ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. ScienceDirect.
- askIITians. (n.d.). How does pH affect solubility?. askIITians.
- Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility | General Chemistry [Video]. YouTube.
- StudySmarter. (n.d.).
- BOC Sciences. (n.d.). Exploring Chroman-4-one: Properties, Applications, and Manufacturing Insights. BOC Sciences.
- Chemsrc. (n.d.). This compound | CAS#:173381-62-9. Chemsrc.
- Linder, T. (2014).
- PubChem. (n.d.). 6-Bromo-7-methoxychroman-4-one. PubChem.
- LookChem. (n.d.). This compound. LookChem.
- Fluorochem. (n.d.). This compound. Fluorochem.
- BLD Pharm. (n.d.). 173381-62-9|this compound. BLD Pharm.
- Al-Warhi, T., Rizk, O., & El-Agrody, A. M. (2021). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Bioorganic Chemistry, 110, 104812.
- Shaikh, R. P., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473.
- de Oliveira, A. M., et al. (2024).
Sources
- 1. innospk.com [innospk.com]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. researchgate.net [researchgate.net]
- 4. ijpbr.in [ijpbr.in]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 8. m.youtube.com [m.youtube.com]
- 9. brieflands.com [brieflands.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. jocpr.com [jocpr.com]
- 17. ijmsdr.org [ijmsdr.org]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. mdpi.com [mdpi.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. mdpi.com [mdpi.com]
Refinement of protocols for synthesizing 6-Bromo-7-methylchroman-4-one derivatives
Welcome to the technical support center for the synthesis of 6-Bromo-7-methylchroman-4-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, explain the rationale behind procedural choices, and offer robust troubleshooting solutions for common experimental challenges. Our goal is to empower you to refine your synthetic strategies, optimize yields, and minimize side-product formation.
Core Synthesis Protocol: this compound
The most reliable and common route to this scaffold is a two-step process involving a Michael addition followed by an intramolecular Friedel-Crafts acylation (also known as a cyclization-dehydration reaction). This method offers good control over the final structure.
Experimental Workflow Overview
Caption: Overall workflow for the two-step synthesis of this compound.
Part 1: Synthesis of 3-(4-Bromo-3-methylphenoxy)propanenitrile
This step creates the crucial ether linkage and introduces the three-carbon chain required for cyclization.
Methodology:
-
To a stirred solution of 4-bromo-3-methylphenol (1.0 equiv) in tert-butanol, add potassium carbonate (0.2 equiv) as a catalyst.
-
Heat the mixture to a gentle reflux (approx. 80-85 °C).
-
Add acrylonitrile (1.2 equiv) dropwise over 30 minutes. Causality Note: Dropwise addition prevents polymerization of acrylonitrile and controls the exotherm.
-
Maintain the reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(4-bromo-3-methylphenoxy)propanenitrile, which can often be used in the next step without extensive purification.
Part 2: Hydrolysis and Intramolecular Friedel-Crafts Cyclization
This is the key ring-forming step. The nitrile is first hydrolyzed to a carboxylic acid, which then undergoes an acid-catalyzed intramolecular acylation onto the aromatic ring.
Methodology:
-
To the crude propanenitrile from Part 1, add a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to 100-110 °C for 2-3 hours to effect hydrolysis of the nitrile to the carboxylic acid. Monitor disappearance of the nitrile starting material by TLC or LC-MS.
-
Cool the mixture and extract the resulting 3-(4-bromo-3-methylphenoxy)propanoic acid with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
To the crude carboxylic acid, add polyphosphoric acid (PPA) (approx. 10x the weight of the acid). Expert Insight: PPA serves as both the acidic catalyst and a dehydrating agent, driving the reaction to completion.
-
Heat the viscous mixture to 80-90 °C with vigorous mechanical stirring for 1-2 hours. The reaction is typically accompanied by a color change.
-
Pour the hot reaction mixture onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purify the crude solid by recrystallization from ethanol or by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.[1]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Troubleshooting Common Problems
Q1: My Friedel-Crafts cyclization (Part 2, Step 5) resulted in a low yield and a significant amount of black, intractable tar. What happened?
A1: Tar formation is a classic sign of decomposition or polymerization under overly harsh acidic conditions.[2] The acylium ion intermediate or the product itself can be susceptible to side reactions at high temperatures.
Solutions:
-
Temperature Control: Do not exceed 100 °C. Maintain the temperature strictly within the 80-90 °C range. Use an oil bath for uniform heating.
-
Milder Reagent: If tarring persists, replace PPA with Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). It is a powerful but often cleaner dehydrating/cyclizing agent that can be used at lower temperatures (60-70 °C).
-
Reaction Time: Minimize the reaction time. Monitor the reaction closely by TLC (quenching a small aliquot in ice water and extracting) and stop the reaction as soon as the starting carboxylic acid is consumed.
Q2: My final product yield is consistently low, even without significant tar formation. Where could I be losing material?
A2: Low yields can stem from several factors, from incomplete reactions to mechanical losses during workup.
Solutions:
-
Incomplete Cyclization: Ensure your PPA is fresh and has not absorbed atmospheric moisture, which would reduce its efficacy. Ensure vigorous stirring, as the reaction mixture is thick and poor mixing can lead to incomplete conversion.
-
Workup Losses: When pouring the PPA mixture onto ice, some product may remain in the reaction flask. Scrape the flask walls thoroughly and wash with water to recover as much precipitate as possible. During filtration, ensure the product is not partially soluble in the cold aqueous filtrate.
-
Purification Issues: this compound has moderate polarity. During column chromatography, using a solvent system that is too polar can lead to broad elution bands and poor separation from impurities. Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.
Q3: NMR analysis of my product shows a mixture of two isomers. How can I improve the regioselectivity of the cyclization?
A3: This is a critical issue in Friedel-Crafts reactions on substituted aromatic rings.[2] Your starting phenol has two potential sites for acylation ortho to the ether linkage. You are targeting acylation at C6 (para to the methyl group), but acylation at C8 (ortho to the methyl group) can also occur, leading to 8-Bromo-7-methylchroman-4-one.
Controlling Factors & Solutions:
-
Steric Hindrance: The methyl group at C7 sterically hinders acylation at the C8 position. This inherent steric bias is the primary reason the desired 6-bromo isomer is the major product.
-
Reaction Conditions: Harsher conditions (higher temperatures, stronger Lewis acids) can sometimes overcome this steric barrier, leading to a greater proportion of the undesired isomer. Adhering to the milder conditions suggested in Q1 will also improve regioselectivity.
-
Alternative Strategies: While more complex, if regioselectivity remains a persistent issue, you might consider a synthesis route starting from a 2'-hydroxyacetophenone derivative, which pre-installs the acetyl group at the correct position, ensuring unambiguous cyclization.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the PPA-catalyzed intramolecular Friedel-Crafts acylation?
A1: The reaction proceeds via the formation of a key acylium ion electrophile, which then attacks the electron-rich aromatic ring.
Caption: Key mechanistic steps of the PPA-catalyzed cyclization.
The PPA first activates the carbonyl group of the carboxylic acid. This is followed by the elimination of water to form a resonance-stabilized acylium ion. This powerful electrophile is then attacked by the ortho-position of the aromatic ring in an intramolecular electrophilic aromatic substitution. Finally, deprotonation restores the ring's aromaticity, yielding the final chroman-4-one product.[5]
Q2: Are there any specific safety precautions I should take when running these reactions?
A2: Yes, several reagents require careful handling.
-
Acrylonitrile: is toxic and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Polyphosphoric Acid (PPA): is highly corrosive and viscous. When hot, it can cause severe burns. The quenching step (pouring onto ice) is highly exothermic and can cause splashing. Perform this step slowly and carefully behind a safety shield.
-
Concentrated Acids (H₂SO₄): are extremely corrosive. Handle with care, always adding acid to water, not the other way around.
Q3: Can this synthesis be adapted for other derivatives?
A3: Absolutely. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and this synthetic route is highly adaptable.[3][6][7]
-
Varying the Phenol: Starting with different substituted phenols will produce derivatives with substitution on the aromatic ring.
-
Varying the Michael Acceptor: Using derivatives of acrylic acid (e.g., crotononitrile) will introduce substituents at the C2 or C3 position of the chromanone ring.
-
Post-Synthesis Modification: The ketone at the C4 position is a versatile functional handle for further reactions, such as reduction or condensation to form homoisoflavonoids.[1]
Data Summary Table
The following table provides typical parameters for the synthesis, which should be used as a starting point for optimization in your specific laboratory setting.
| Step | Key Reagents | Temp. (°C) | Time (h) | Typical Yield (%) | Key Optimization Parameters |
| 1. Michael Addition | 4-Bromo-3-methylphenol, Acrylonitrile, K₂CO₃ | 80 - 85 | 12 - 18 | 85 - 95 | Base concentration, reaction time |
| 2. Cyclization | 3-(...)-propanoic acid, PPA | 80 - 90 | 1 - 2 | 65 - 80 | PPA quality and quantity, strict temperature control, stirring |
Troubleshooting Decision Tree
If you encounter a failed or low-yielding reaction, use the following logical guide to diagnose the issue.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
- García-López, J. A., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(35), 21537-21545.
- Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
- LookChem. (n.d.). This compound.
- Reddy, C. S., et al. (2007). An efficient synthesis of 4-chromanones. ResearchGate.
- Högberg, C., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6875–6885.
- Diana, E. J., & Thomas, R. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(19).
- de Oliveira, A. M., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(8), 3575.
- Zoufal, V., et al. (2021). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) toward clinical use. EJNMMI Radiopharmacy and Chemistry, 6(1), 1-17.
- Li, Y., et al. (2020). A Novel and Facile Synthesis of Chroman-4-one Derivatives via Cascade Radical Cyclization Under Metal-free Condition. ResearchGate.
- Singhal, M. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4).
- Högberg, C., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6875-6885.
- Gry'tli, H., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9444–9454.
- Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). Advances in Heterocyclic Chemistry.
- PrepChem. (n.d.). Synthesis of chroman-4-one.
- Singhal, M. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- S. G. D. Dastidar, et al. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(3), 1555-1583.
- Manikandan, B., et al. (2022). Challenges in the synthesis of chroman-4-one derivatives. ResearchGate.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- MakeChem Inc. (n.d.). MC006420 6-Bromo-7-methyl-2,3-dihydro-4H-chromen-4-one.
- Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 1-11.
- Request PDF. (2025). Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. ResearchGate.
- ChemSrc. (2025). This compound.
- S. G. D. Dastidar, et al. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(3), 1555-1583.
- Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones.
- Nchinda, A. T. (2001). Chemical studies of selected chromone derivatives. Rhodes University.
- Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- American Elements. (n.d.). This compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 6-Bromo-7-methylchroman-4-one
Welcome to the technical support center for the synthesis of 6-Bromo-7-methylchroman-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide you with field-proven insights and troubleshooting strategies to minimize impurities and maximize yield, ensuring the integrity of your research and development pipeline.
Introduction: The Challenge of Purity in Chromanone Synthesis
This compound is a key heterocyclic building block in medicinal chemistry, often serving as a scaffold for developing novel therapeutic agents.[1][2] Its synthesis, while conceptually straightforward, is often plagued by the formation of isomeric and process-related impurities. Achieving high purity (typically ≥98%) is critical, as even minor impurities can lead to significant setbacks in downstream applications, affecting biological activity, toxicity profiles, and the overall success of a drug discovery project.[3]
This guide addresses the most frequently encountered issues in a practical question-and-answer format, explaining the causality behind experimental choices and providing robust, self-validating protocols.
Core Synthesis Pathway: An Overview
The most common and efficient route to this compound involves an intramolecular Friedel-Crafts acylation, often referred to as a cyclization reaction. The process typically starts with the acylation of 4-bromo-3-methylphenol with a 3-halopropionyl chloride (e.g., 3-chloropropionyl chloride) to form an intermediate ester or ketone, which then undergoes ring closure in the presence of a strong acid catalyst.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common experimental hurdles.
Q1: My final product is contaminated with a significant isomeric impurity. What is it and how can I prevent it?
Answer: The most common isomeric impurity is 8-Bromo-7-methylchroman-4-one . Its formation is a direct consequence of the initial Friedel-Crafts acylation step.
Causality: The acylation of 4-bromo-3-methylphenol is an electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful ortho-, para- director, while the methyl (-CH₃) group is a weaker ortho-, para- director. The bromo (-Br) group is also an ortho-, para- director but is deactivating. The electrophile (the acyl group) can attack either the position ortho to the hydroxyl group (C6) or the position para to the methyl group and ortho to the hydroxyl group (C2, which is sterically hindered) or the other available ortho position to the hydroxyl group (C2). In this substituted phenol, the two key positions for acylation are C2 and C6 relative to the hydroxyl group.
-
Desired Path (Attack at C6): Acylation at the carbon ortho to the hydroxyl group and meta to the methyl group leads to the precursor for the desired 6-bromo isomer.
-
Side Path (Attack at C2): Acylation at the other carbon ortho to the hydroxyl group leads to the precursor for the unwanted 8-bromo isomer.
Solutions to Improve Regioselectivity:
-
Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can sometimes reduce selectivity due to high reactivity. Experimenting with milder Lewis acids such as ZnCl₂, FeCl₃, or even Brønsted acids like polyphosphoric acid (PPA) or triflic acid can favor the thermodynamically more stable product.[1]
-
Temperature Control: Friedel-Crafts reactions are often temperature-sensitive.[4] Running the initial acylation at a lower temperature (e.g., 0-5 °C) can enhance selectivity by favoring the kinetic product, which is often the less sterically hindered one. Conversely, higher temperatures might allow for equilibration to the thermodynamic product. Systematic temperature screening is recommended.
-
Solvent Effects: The choice of solvent can influence catalyst activity and selectivity. Less polar solvents like dichloromethane (DCM) or carbon disulfide are common. Avoid protic solvents which can deactivate the Lewis acid catalyst.
Q2: The reaction yield is consistently low, with a lot of unreacted 4-bromo-3-methylphenol remaining. What's going wrong?
Answer: Low conversion is typically linked to catalyst deactivation, insufficient reaction time or temperature, or impure reagents.
Causality & Solutions:
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is highly hygroscopic. Moisture in the reagents, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive.
-
Protocol: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored AlCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Stoichiometry: Friedel-Crafts acylations often require a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst because both the starting phenol and the resulting ketone product can form complexes with it, effectively sequestering the catalyst.[5]
-
Protocol: Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent. For the full cyclization, 2.5-3.0 equivalents may be necessary.
-
-
Reaction Conditions: The intramolecular cyclization step may require heating to proceed at a reasonable rate.
-
Protocol: After the initial acylation (which may be done at a low temperature), the reaction mixture is often heated (e.g., to 60-80 °C) to drive the ring-closure to completion. Monitor the reaction by TLC to determine the optimal time and temperature.
-
Caption: Decision tree for troubleshooting low reaction yields.
Q3: How do I effectively purify the crude product to remove starting materials and byproducts?
Answer: A multi-step purification strategy involving extraction and chromatography is generally required.
Purification Workflow:
-
Aqueous Workup: After quenching the reaction (typically with cold dilute HCl), the organic layer should be washed sequentially with:
-
Dilute HCl: To remove any remaining Lewis acid and basic impurities.
-
Dilute NaOH or NaHCO₃ Solution: To remove unreacted acidic 4-bromo-3-methylphenol. This is a critical step. The desired product, a ketone, is not acidic and will remain in the organic layer, while the phenolic starting material will be deprotonated and move to the aqueous layer.
-
Brine: To remove residual water before drying.
-
-
Column Chromatography: This is the most effective method for separating the desired product from isomeric impurities and other non-polar byproducts.
-
Stationary Phase: Silica gel 60 is standard.[6]
-
Mobile Phase: A gradient of ethyl acetate in hexane (or heptane) is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexane) and gradually increase the polarity. The desired product is moderately polar and should elute after non-polar impurities but before any highly polar baseline material.[6][7]
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, or ethyl acetate/hexane) can further enhance purity to >99%.
Q4: What are the best analytical methods to confirm the purity and identity of my this compound?
Answer: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification and quantification.
Recommended Analytical Techniques:
| Technique | Purpose | Key Insights |
| TLC | Reaction monitoring & fraction analysis | Quickly assess reaction completion and identify product spots during column chromatography.[6] |
| ¹H & ¹³C NMR | Structural confirmation & impurity ID | Confirms the connectivity of the molecule. Key ¹H NMR signals for chroman-4-ones include triplets for the C2 and C3 protons.[1] The aromatic region will distinguish between the 6-bromo and 8-bromo isomers. |
| LC-MS | Purity assessment & impurity ID | Provides the mass of the parent compound (Exact Mass: 239.97859)[8] and any impurities, aiding in their identification. |
| HPLC-UV | Quantitative purity analysis | The gold standard for determining final purity (e.g., % area). A C18 reversed-phase column with a mobile phase of acetonitrile/water is common.[9] |
Table 1: Comparison of Analytical Methods for Purity Assessment.[9]
| Parameter | HPLC-UV | LC-MS/MS |
| Primary Use | Quantification | Identification & Quantification |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Limit of Detection | ~0.1 µg/mL | ~0.05 ng/mL |
| Advantage | Robust, widely available | High sensitivity and specificity |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be optimized based on laboratory conditions.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add aluminum chloride (AlCl₃, 2.5 eq.) to the cold DCM.
-
Reagent Addition: In a separate flask, dissolve 4-bromo-3-methylphenol (1.0 eq.) and 3-chloropropionyl chloride (1.1 eq.) in anhydrous DCM (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Then, slowly warm the mixture to room temperature and subsequently heat to reflux (~40 °C) for 3-4 hours, or until TLC analysis shows consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and very slowly quench by adding crushed ice, followed by cold 2M HCl (100 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with 1M NaOH (2 x 50 mL), water (50 mL), and finally brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in hexane.
-
Loading & Elution: Load the adsorbed crude product onto the top of the column. Elute the column with a gradient mobile phase, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 20%).
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired product.
-
Final Isolation: Evaporate the solvent from the combined pure fractions to obtain this compound.
Caption: Step-by-step workflow for product purification.
References
- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- This compound. LookChem. [Link]
- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP)
- Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. [Link]
- Reactions and rearrangements of chroman-4-ones and related compounds. University of Salford Institutional Repository. [Link]
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. [Link]
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells.
- Friedel–Crafts reaction. Wikipedia. [Link]
- This compound | CAS#:173381-62-9. Chemsrc. [Link]
- Sourcing High-Purity Chroman-4-one: A Buyer's Guide
- Acylation of m-cresol with acetic acid supported by in-situ ester formation on H-ZSM-5 zeolites.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- Exploring Chroman-4-one: Properties, Applications, and Manufacturing Insights. LinkedIn. [Link]
- Friedel-Crafts Reactions | Alkylation & Acyl
- Friedel-Crafts Acyl
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|lookchem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Regioselectivity of Reactions with 6-Bromo-7-methylchroman-4-one
Welcome to the technical support center for 6-Bromo-7-methylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile scaffold. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting guides to enhance the regioselectivity of your experiments, ensuring predictable and high-yield outcomes.
Introduction to the Reactivity of this compound
This compound is a "privileged structure" in medicinal chemistry, serving as a foundational building block for a wide range of biologically active compounds.[1][2] Its reactivity is primarily centered around three regions: the aromatic ring, the C2-C3 bond of the pyranone ring, and the C4-carbonyl group. The substituents on the aromatic ring—a bromo group at position 6 and a methyl group at position 7—play a crucial role in directing the outcome of various reactions, particularly electrophilic aromatic substitutions. Understanding their electronic and steric influences is paramount to controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The molecule has several potential reactive sites. The regioselectivity of a given reaction depends on the reagents and conditions used. The primary sites are:
-
Aromatic Ring (C5 and C8 positions): The benzene ring can undergo electrophilic aromatic substitution (EAS). The positions most susceptible to attack are C5 and C8.
-
α-Carbon to the Carbonyl (C3 position): The protons on the C3 carbon are acidic and can be removed by a base, allowing for reactions such as alkylation, aldol condensation, and halogenation.[3][4]
-
Carbonyl Group (C4 position): The carbonyl group can undergo nucleophilic addition reactions, such as reduction to an alcohol or Grignard reactions.[5][6]
-
Bromo Group (C6 position): The bromo substituent can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form new carbon-carbon or carbon-heteroatom bonds.[7][8][9]
Caption: Key reactive sites on the this compound scaffold.
Q2: How do the bromo and methyl substituents influence the regioselectivity of electrophilic aromatic substitution (EAS)?
The directing effects of the substituents on the benzene ring are a result of the interplay between inductive and resonance effects.[10][11]
-
7-Methyl Group: This is an alkyl group, which is weakly activating and an ortho, para-director due to a positive inductive effect (+I).[12][13] It donates electron density to the ring, making it more nucleophilic and stabilizing the arenium ion intermediate during ortho and para attack.[12][14]
-
6-Bromo Group: Halogens are a unique case. They are deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring.[15][16] However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+R), which can stabilize the arenium ion intermediate in the ortho and para positions.[17][18]
-
Combined Effect: The activating effect of the methyl group and the deactivating effect of the bromo group are in opposition. However, both direct incoming electrophiles to the positions ortho and para relative to themselves. In this case, the C5 position is ortho to the bromo group and meta to the methyl group, while the C8 position is ortho to the methyl group and meta to the bromo group. The ether oxygen of the pyranone ring is also an activating, ortho, para-director. Therefore, the C5 and C8 positions are the most likely sites for electrophilic attack. The precise outcome will depend on the specific electrophile and reaction conditions.
Q3: For electrophilic aromatic substitution, which position is favored, C5 or C8?
Predicting the major product between C5 and C8 substitution can be complex. Here's a breakdown of the factors to consider:
| Factor | Favoring C5 Substitution | Favoring C8 Substitution |
| Electronic Effects | The C5 position is ortho to the bromo group, which can stabilize the arenium ion via resonance. It is also para to the ring oxygen, a strong activating group. | The C8 position is ortho to the activating methyl group and the activating ring oxygen. |
| Steric Hindrance | The C5 position may be less sterically hindered than the C8 position, which is flanked by the methyl group and the pyranone ring. | Bulky electrophiles may favor the less hindered C5 position. |
| Reaction Conditions | Lower temperatures and less reactive electrophiles tend to favor the thermodynamically more stable product. | Higher temperatures may lead to a mixture of products. |
In many cases, a mixture of C5 and C8 substituted products is obtained. Careful optimization of reaction conditions (temperature, solvent, catalyst) is often necessary to favor one isomer over the other.
Q4: Can I selectively perform reactions at the C3 position without affecting the aromatic ring?
Yes. Reactions at the C3 position typically proceed via an enolate intermediate under basic conditions. Since the aromatic ring is generally unreactive towards bases, selective C3 functionalization is readily achievable. For example, bromination at the C3 position can be achieved using reagents like N-bromosuccinimide (NBS) under basic or radical conditions.[3][4]
Q5: What types of cross-coupling reactions are possible at the C6-bromo position?
The C6-bromo substituent is ideal for a variety of palladium-catalyzed cross-coupling reactions.[9] This allows for the introduction of diverse functional groups. Common examples include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., attaching new aryl or vinyl groups).[8][19]
-
Stille Coupling: Reaction with organostannanes.[19]
-
Heck Reaction: Reaction with alkenes.[7]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a ligand, and a base.[20]
Troubleshooting Guide
Issue 1: Poor or no regioselectivity in electrophilic aromatic substitution (mixture of C5 and C8 isomers).
Caption: Decision workflow for troubleshooting poor EAS regioselectivity.
-
Plausible Cause: The electronic directing effects of the substituents and the ring oxygen lead to similar activation energies for substitution at the C5 and C8 positions.
-
Troubleshooting Steps:
-
Modify Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by allowing the reaction to proceed under thermodynamic control, favoring the formation of the more stable isomer.
-
Change the Solvent: The polarity of the solvent can influence the stability of the reaction intermediates. Experiment with a range of solvents from nonpolar (e.g., hexane, dichloromethane) to polar (e.g., nitromethane).
-
Vary the Electrophile/Catalyst: For reactions like halogenation or nitration, using a bulkier reagent can sterically disfavor attack at the more hindered C8 position.[11] For Friedel-Crafts reactions, a milder Lewis acid might offer better selectivity.
-
Issue 2: Unwanted side reactions at the C3 position during an intended aromatic substitution.
-
Plausible Cause: If the reaction conditions are even slightly basic, or if a strong base is generated in situ, deprotonation at the C3 position can occur, leading to undesired enolate chemistry.
-
Troubleshooting Steps:
-
Ensure Strictly Anhydrous and Aprotic Conditions: For most EAS reactions, the presence of water or other protic species can lead to side reactions. Use freshly distilled solvents and flame-dried glassware.
-
Use a Non-basic Additive: If a scavenger for a generated acid (like HBr) is needed, use a non-nucleophilic, non-basic option like powdered molecular sieves.
-
Protect the Carbonyl Group: If other methods fail, the C4-carbonyl can be temporarily protected as a ketal (e.g., by reacting with ethylene glycol and an acid catalyst). This removes the acidity of the C3 protons. The ketal can be easily removed with aqueous acid after the EAS reaction is complete.
-
Issue 3: Low yield in a palladium-catalyzed cross-coupling reaction at the C6-bromo position.
-
Plausible Cause: This can be due to several factors, including inactive catalyst, poor choice of ligand or base, or substrate decomposition.
-
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The success of a cross-coupling reaction is highly dependent on the palladium source and the ligand. Screen a variety of common catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃).
-
Base Optimization: The choice of base is critical. Test a range of bases, from inorganic carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄) and organic bases (DIPEA).
-
Solvent and Temperature: Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. The reaction may also require heating (often with microwave irradiation for faster reaction times) to proceed at a reasonable rate.[19]
-
Check Reagent Quality: Ensure the organometallic coupling partner (e.g., boronic acid) is pure and active.
-
Experimental Protocols
Protocol 1: Regioselective Nitration (Favoring C8-Nitro Isomer)
This protocol is a representative example and may require optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and acetic anhydride (5 vol).
-
Cooling: Cool the solution to -10 °C in an ice-salt bath.
-
Reagent Addition: Slowly add a pre-cooled solution of fuming nitric acid (1.1 eq) in acetic anhydride (2 vol) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -5 °C.
-
Reaction: Stir the reaction mixture at -10 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Work-up: Extract the product with ethyl acetate (3 x 10 vol). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to separate the C8-nitro and C5-nitro isomers.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
-
Setup: To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v, 0.1 M concentration).
-
Degassing: Seal the vial and purge with nitrogen or argon for 10 minutes.
-
Reaction: Heat the reaction mixture in a microwave reactor to 100-120 °C for 15-45 minutes. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the C6-aryl product.
References
- GUPEA. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives.
- GUPEA. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Somatostatin receptor agonists and Sirt2 inhibitors.
- Larsson, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7068-7078.
- Wang, Q., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2389.
- ResearchGate. (n.d.). Synthesis of functionalized chroman‐4‐ones.
- Chemistry LibreTexts. (2021). 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.
- ResearchGate. (n.d.). An efficient synthesis of 4-chromanones.
- Kruszyk, M., et al. (2016). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Organic & Biomolecular Chemistry, 14(43), 10335-10342.
- MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution.
- Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
- Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
- Domingo, L. R., & Rios-Gutiérrez, M. (2019). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 43(3), 1328-1336.
- MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
- Wang, X., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(11), 1543.
- Save My Exams. (n.d.). Reactions of carbonyl compounds | OCR A-Level Chemistry.
- SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution....
- Osbourn, J. (2021). Substituent Effects on Reactivity. YouTube.
- Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds.
- introduction to regioselectivity in aromatic reactions. (2019). YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 11. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Catalyst Selection for 6-Bromo-7-methylchroman-4-one Reactions
Welcome to the technical support center for reactions involving 6-Bromo-7-methylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this versatile synthetic intermediate. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.
The this compound scaffold is a valuable building block in medicinal chemistry. The bromine atom at the C6 position serves as a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.[1] Concurrently, the ketone at C4 is amenable to various reduction and derivatization strategies. Optimizing catalyst selection is paramount to achieving high yields, minimizing side products, and ensuring reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst and reaction setup for this compound.
Q1: My palladium-catalyzed cross-coupling reaction has a low or zero yield. What are the first things I should check? A1: When a cross-coupling reaction fails, a systematic check of the fundamentals is crucial.
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[2][3] Ensure your reaction vessel was properly degassed (e.g., via multiple vacuum/inert gas cycles) and maintained under a positive pressure of argon or nitrogen.
-
Reagent Purity: Solvents and bases must be anhydrous. Moisture can significantly hinder the reaction.[2] Ensure your this compound and coupling partner are pure, as impurities can poison the catalyst.
-
Catalyst Activity: The choice of palladium precursor and ligand is critical.[2] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[4] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that forms the active species more readily.[5]
Q2: How do I choose between a Pd(II) and a Pd(0) precatalyst? A2: The choice depends on the reaction's sensitivity and the ligand used.
-
Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ enter the catalytic cycle directly without needing a reduction step.[7] This can be advantageous for sensitive substrates or when using ligands that are poor reducing agents. However, Pd(0) sources are generally more sensitive to air and may require more careful handling.
Q3: What is "catalyst deactivation" and how can I prevent it with a substrate like this compound? A3: Catalyst deactivation occurs when the active catalyst is converted into an inactive species. Common pathways include:
-
Palladium Black Formation: The active Pd(0) catalyst can aggregate into bulk palladium metal (palladium black), which is catalytically inactive.[3][8] This is often accelerated by high temperatures or insufficient ligand concentration.[3] Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) that stabilize the mononuclear Pd(0) species.[3]
-
Heteroatom Coordination: Although this compound itself is not a potent catalyst poison, coupling partners (e.g., nitrogen-containing heterocycles) can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[3][9][10] Solution: Employ specialized ligands designed to resist displacement and promote efficient coupling even with challenging substrates.[9]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide at the C6 position is ideal for forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a powerful method for reacting this compound with an organoboron compound (boronic acid or ester) to form a biaryl structure.[1]
Q: I am attempting to couple an arylboronic acid with this compound, but the reaction stalls or gives a poor yield. What catalyst systems are recommended?
A: The success of a Suzuki coupling hinges on the synergy between the palladium source, ligand, base, and solvent. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7]
The oxidative addition of the aryl bromide to Pd(0) is often the rate-determining step.[7] For an aryl bromide like our substrate, a range of catalysts can be effective. The key is the ligand, which must stabilize the catalyst and promote the reaction steps.
-
For simple arylboronic acids: A combination of Pd(OAc)₂ with triphenylphosphine (PPh₃) can work, but it is considered an older system. More robust systems use bulky, electron-rich phosphine ligands.
-
For hindered or challenging substrates: Catalyst systems based on ligands like SPhos, XPhos, or RuPhos are highly recommended. These biarylphosphine ligands accelerate both the oxidative addition and reductive elimination steps. The combination of Pd₂(dba)₃ with a ligand like P(t-Bu)₃ is also effective for a wide range of aryl halides.[11]
The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.
-
Bases: Aqueous bases like K₂CO₃ or K₃PO₄ are commonly used and are often effective.[3] Stronger, non-aqueous bases like Cs₂CO₃ or K-O-t-Bu may be required for less reactive boronic acids.
-
Solvents: Anhydrous, deoxygenated solvents are essential.[3] Common choices include toluene, dioxane, or THF. The choice can influence reaction kinetics and solubility.
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Notes |
| System 1 (General) | Pd(OAc)₂ (1-2%) | SPhos (2-4%) | K₃PO₄ (2.0) | Toluene/H₂O | 80-110 | A robust, general-purpose system for many aryl bromides. |
| System 2 (For Steric Hindrance) | Pd₂(dba)₃ (1%) | XPhos (2.5%) | Cs₂CO₃ (2.0) | Dioxane | 100 | Excellent for sterically demanding coupling partners. |
| System 3 (Room Temp.) | Pd₂(dba)₃ (1.5%) | P(t-Bu)₃ (3%) | K₃PO₄ (2.0) | Toluene | RT - 50 | Effective for reactive aryl bromides and simple boronic acids.[11] |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a cornerstone for synthesizing aryl amines from aryl halides.[12] It is used to couple primary or secondary amines with this compound.
Q: My Buchwald-Hartwig amination is sluggish, and I observe hydrodehalogenation (replacement of Br with H) of my starting material. How can I optimize the catalyst?
A: This is a classic challenge. Hydrodehalogenation often competes with the desired C-N bond formation. The choice of ligand and base is critical to favor the productive catalytic cycle.[12]
The development of specialized ligands has been the key to the broad applicability of this reaction.[12]
-
First-generation ligands like PPh₃ are generally ineffective.
-
Bidentate ligands like BINAP and DPPF were an improvement and enabled the coupling of primary amines.[12]
-
Sterically hindered, bulky monophosphine ligands (Buchwald ligands) are now the state-of-the-art. Ligands like XPhos, RuPhos, and BrettPhos are highly effective. They promote the rate-limiting reductive elimination step to form the C-N bond, outcompeting side reactions.
A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.
-
Common choices: Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are frequently used. NaOt-Bu is a very strong and widely applicable base for this reaction.
-
Base Sensitivity: Be aware that some substrates can be sensitive to very strong bases. If you observe decomposition, switching to a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, although this might require a higher reaction temperature.
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Notes |
| System 1 (Primary Amines) | Pd(OAc)₂ (2%) | BrettPhos (4%) | NaOt-Bu (1.5) | Toluene | 100 | BrettPhos is an excellent ligand for coupling primary amines.[6] |
| System 2 (Secondary Amines) | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | NaOt-Bu (1.5) | Dioxane | 100 | A highly general and robust system for a wide range of amines.[13] |
| System 3 (Ammonia Equivalent) | Pd(OAc)₂ (2%) | RuPhos (4%) | K₃PO₄ (2.0) | t-BuOH | 110 | For direct amination using an ammonia source or equivalent. |
Visualizing the Process
To aid in experimental design and troubleshooting, we have developed the following diagrams.
Decision Workflow for Catalyst Selection
This diagram provides a logical pathway for selecting an initial set of reaction conditions for a generic cross-coupling reaction.
Caption: A decision tree for selecting initial cross-coupling conditions.
Generalized Palladium Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is key to troubleshooting.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Chroman Derivatives: A Guide for Researchers
The chroman scaffold, a core structure in many natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comparative analysis of chroman derivatives, offering an in-depth exploration of their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for key biological assays to empower researchers in their drug discovery endeavors.
The Versatile Chroman Scaffold: A Foundation for Diverse Bioactivity
Chroman, a heterocyclic compound consisting of a benzene ring fused to a dihydropyran ring, serves as a privileged scaffold in drug design. Its structural rigidity and the potential for substitution at various positions on both the aromatic and heterocyclic rings allow for the fine-tuning of its physicochemical and pharmacological properties. This versatility has led to the development of a vast library of chroman derivatives with a wide spectrum of biological activities, including but not limited to anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[1][2] The absence of a C2–C3 double bond distinguishes chromanones from chromones, a structural nuance that can significantly impact biological activity.[3][4]
This guide will dissect the biological activities of various chroman derivatives, drawing comparisons based on available experimental data to elucidate the structural features crucial for their therapeutic potential.
Anticancer Activity: Targeting the Hallmarks of Cancer
Chroman derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through multiple mechanisms of action.[5][6] These mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[7][8]
Comparative Cytotoxicity of Chroman Derivatives
The anticancer efficacy of chroman derivatives is typically evaluated using cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[9][10] The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different compounds.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Benzylideneflavanones/3-Benzylidenechroman-4-ones (Derivative 1) | Colon Cancer Cell Lines (HCT 116, SW620, LoVo, Caco-2, HT-29) | 8 - 30 | [9] |
| Chroman-Isatin Hybrids (Compound 6i) | Human Breast Cancer (MCF-7) | 34.7 | [6][10] |
| Acetyl-CoA Carboxylase Inhibiting Chromans (Compound 4s) | A549, H1975, HCT116, H7901 | 0.578 - 1.406 | [11] |
| Thiochromanone Derivatives | Various Human Tumor Cell Lines | Exhibited higher anticancer activity compared to chromanone skeleton | [12] |
Analysis: The data highlights that modifications to the chroman scaffold significantly impact anticancer activity. For instance, some 3-benzylidenechroman-4-ones demonstrate potent, low micromolar activity against a range of colon cancer cell lines.[9] The introduction of an isatin moiety, as seen in compound 6i, also confers notable activity against breast cancer cells.[6][10] Furthermore, targeting metabolic enzymes like Acetyl-CoA Carboxylase with chroman derivatives has proven to be a highly effective strategy, yielding compounds with sub-micromolar IC50 values.[11] The substitution of the oxygen atom in the chroman ring with sulfur to form thiochromanones has also been shown to enhance anticancer potency.[12]
Unraveling the Anticancer Mechanisms
The anticancer effects of chroman derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[13][14] Inhibition of this pathway can lead to the induction of apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway inhibition by chroman derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of chroman derivatives on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Chroman derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the chroman derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][15]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antioxidant Activity: Scavenging Free Radicals
Chroman derivatives, particularly those with phenolic hydroxyl groups, are known for their potent antioxidant properties.[16][17] They can neutralize harmful free radicals, such as reactive oxygen species (ROS), which are implicated in various pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.[18]
Comparative Antioxidant Efficacy
The antioxidant capacity of chroman derivatives is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5][19] This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
| Derivative Type | Antioxidant Assay | Activity | Reference |
| Chromone Derivatives | DPPH, ABTS, FRAP, ORAC | Significant radical scavenging activity, with some compounds showing higher activity than the reference. | [18][20] |
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | DPPH | Potent antioxidant activity, with some derivatives having IC50 values comparable to ascorbic acid. | [21] |
| 4-Hydroxy-chromene-2-one Derivatives | DPPH, Hydroxyl radical scavenging | High radical scavenging activity. | [22] |
| Coumarin-trihydroxybenzohydrazide derivatives | EPR spectroscopy (HO• scavenging) | Reduced DEPMPO–HO• signal by 87-90%. | [23] |
Analysis: The presence and position of hydroxyl groups on the chroman ring are critical for antioxidant activity.[22] Derivatives with vicinal bisphenol moieties or a catechol-like structure often exhibit superior radical scavenging capabilities. The introduction of other heterocyclic rings, such as pyrimidine, can also lead to potent antioxidant compounds.[21]
Mechanism of Antioxidant Action
The primary mechanism of antioxidant activity for phenolic chroman derivatives involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing the radical and terminating the chain reaction.
Caption: Hydrogen atom donation mechanism of antioxidant chroman derivatives.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details the procedure for evaluating the antioxidant activity of chroman derivatives.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)[19]
-
Chroman derivatives (dissolved in a suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox)[5]
-
Methanol or ethanol
-
96-well plates
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH and the test compounds. The DPPH solution should be freshly prepared and protected from light.[19][24]
-
Assay Setup: In a 96-well plate, add serial dilutions of the chroman derivatives to the wells. Also, prepare wells for a blank (solvent only) and a positive control.[4]
-
Reaction Initiation: Add the DPPH working solution to each well and mix thoroughly.[19]
-
Incubation: Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).[4][19]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[19][24]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[5] Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key contributor to numerous diseases. Chroman derivatives have demonstrated significant anti-inflammatory properties by modulating various inflammatory pathways.
Comparative Anti-inflammatory Effects
The anti-inflammatory activity of chroman derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1).[25]
| Derivative Type | Assay | Effect | Reference |
| Acyclic amidochromans, chromanyl esters, and chromanyl acrylates | Inhibition of TNF-α-induced ICAM-1 expression | Potent inhibition, with N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (Compound 14) being the most active. | |
| 2-phenyl-4H-chromen-4-one derivatives (Compound 8) | Inhibition of NO, IL-6, and TNF-α expression | Downregulation of inflammatory mediators via inhibition of the TLR4/MAPK pathway. | [7] |
| Various chromone and chromanone derivatives | Inhibition of NO production in LPS-stimulated RAW264.7 cells | IC50 values in the range of 7.0–12.0 μM. | [24] |
Analysis: The anti-inflammatory activity of chroman derivatives is highly dependent on their substitution patterns. For instance, the chain length of the amide moiety in amidochromans and the number and position of methoxy groups in chromanyl acrylates significantly influence their inhibitory activities on ICAM-1 expression. Other derivatives effectively suppress the production of key inflammatory cytokines by targeting upstream signaling pathways like TLR4/MAPK.[7]
Mechanism of Anti-inflammatory Action
A key mechanism of anti-inflammatory action for many compounds is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation. Tumor necrosis factor-alpha (TNF-α) is a potent activator of this pathway, leading to the expression of inflammatory genes, including ICAM-1.[26][27]
Caption: Inhibition of TNF-α-induced NF-κB signaling by chroman derivatives.
Experimental Protocol: Griess Assay for Nitric Oxide Determination
This protocol describes the measurement of nitrite, a stable metabolite of NO, as an indicator of NO production by cells.
Materials:
-
Cell culture supernatant
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution)[23][28]
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants after treating cells with an inflammatory stimulus (e.g., LPS) and the chroman derivatives.
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.[28]
-
Griess Reaction: Add the Griess reagent to the standards and samples in a 96-well plate.[1][2]
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to develop.[1][28]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of around 540 nm using a microplate reader.[23][28]
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Antimicrobial Activity: Combating Pathogenic Microbes
With the rise of antimicrobial resistance, the development of new antimicrobial agents is a global health priority. Chroman derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[3][29]
Comparative Antimicrobial Potency
The antimicrobial efficacy of chroman derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3][21]
| Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Chroman-4-one and Homoisoflavonoid Derivatives (Compounds 1, 2, 21) | Candida species | Potent activity, in some cases greater than the positive control. | [3][19] |
| Chroman-4-one and Homoisoflavonoid Derivatives (Compound 21) | Bacteria | 128 | [3] |
| Chroman Carboxamide Derivatives | Gram-negative bacteria | 12.5 - 100 | [30] |
| Chroman Carboxamide Derivatives | Gram-positive bacteria | 25 - 100 | [30] |
| Chroman Carboxamide Derivatives (Compounds 4a, 4b) | Fungi | 25 | [30] |
Analysis: The antimicrobial spectrum and potency of chroman derivatives are influenced by their structural features. For example, in a study of chroman-4-one and homoisoflavonoid derivatives, the presence of methoxy substituents on ring B of homoisoflavonoids enhanced bioactivity, while the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 reduced it.[3][19] Some derivatives show broad-spectrum activity, while others are more specific to certain types of microorganisms.
Putative Antimicrobial Mechanisms
The mechanisms of antimicrobial action for chroman derivatives are diverse and can involve the inhibition of essential cellular processes in microorganisms.[20]
Caption: Putative antimicrobial mechanisms of chroman derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of chroman derivatives against bacteria.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Chroman derivatives (dissolved in a suitable solvent)
-
Positive control antibiotic
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).[21][31]
-
Serial Dilutions: Prepare two-fold serial dilutions of the chroman derivatives in the broth medium directly in the 96-well plate.[6][21]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[6][21]
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][21]
Conclusion and Future Perspectives
Chroman derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. This guide has provided a comparative overview of their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols. The structure-activity relationships highlighted herein underscore the importance of targeted chemical modifications to optimize the potency and selectivity of these derivatives.
Future research should continue to explore the vast chemical space of chroman derivatives, focusing on the synthesis of novel analogues with improved pharmacological profiles. Further elucidation of their mechanisms of action will be crucial for their rational design and development as therapeutic agents. The integration of computational modeling with experimental screening will undoubtedly accelerate the discovery of new and effective chroman-based drugs to address unmet medical needs.
References
- ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]
- Matta, A., Sharma, A. K., Tomar, S., et al. (2020).
- de Oliveira, A. M., et al. (2023).
- Gbur, P., et al. (2023). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]
- Kumar, A., & Singh, R. (2024). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry. [Link]
- Yilmaz, B., et al. (2020). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents.
- Zubkov, F. I., et al. (2023). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]
- Zhang, H., et al. (2020). Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. PubMed. [Link]
- Matta, A., et al. (2020). Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative.
- Rawat, P., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Medical Press. [Link]
- Horváth, A., et al. (2022).
- Rangisetty, M., et al. (2015).
- Li, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. [Link]
- Al-Warhi, T., et al. (2024). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. [Link]
- FWD AMR-RefLabCap. (2022, April).
- Kushwaha, R. K., et al. (2016). Review on Chromen derivatives and their Pharmacological Activities. RJPT. [Link]
- Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
- Gonçalves, A. M., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
- Stanković, N., et al. (2021). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. NIH. [Link]
- Mladenović, A., et al. (2024). Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study. NIH. [Link]
- Kushwaha, R. K., et al. (2016). Review on Chromen derivatives and their Pharmacological Activities.
- Polovinkina, V. S., et al. (2022). Antioxidant activity of 2H-chromen-2-one derivatives.
- Biondi, C., et al. (1995). Tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives inhibit vascular smooth muscle cell proliferation by a nonantioxidant mechanism. PubMed. [Link]
- Horváth, A., et al. (2022).
- Al-Warhi, T., et al. (2024).
- Al-Omaari, G. M., et al. (2023). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. NIH. [Link]
- Sreekanth, K., et al. (2023). Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies. Semantic Scholar. [Link]
- Al-Amiery, A. A., et al. (2016).
- Sun, W., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers. [Link]
- Rawat, P., et al. (2021). Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives.
- Ma, Y., et al. (2016). ApoM Suppresses TNF-α-Induced Expression of ICAM-1 and VCAM-1 Through Inhibiting the Activity of NF-κB. NIH. [Link]
- Kim, Y.-S., et al. (2003). Modulation of TNF-alpha-induced ICAM-1 expression, NO and H2O2 production by alginate, allicin and ascorbic acid in human endothelial cells. PubMed. [Link]
- Yoo, M. H., et al. (2000). Inhibition of TNF-alpha induced ICAM-1, VCAM-1 and E-selectin expression by selenium. PubMed. [Link]
Sources
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Protocol Griess Test [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. marinebiology.pt [marinebiology.pt]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives inhibit vascular smooth muscle cell proliferation by a nonantioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. ajrconline.org [ajrconline.org]
- 21. Broth Microdilution | MI [microbiology.mlsascp.com]
- 22. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 25. Modulation of TNF-alpha-induced ICAM-1 expression, NO and H2O2 production by alginate, allicin and ascorbic acid in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ApoM Suppresses TNF-α-Induced Expression of ICAM-1 and VCAM-1 Through Inhibiting the Activity of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of TNF-alpha induced ICAM-1, VCAM-1 and E-selectin expression by selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Senior Application Scientist's Guide to the Structural Validation of 6-Bromo-7-methylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. Misidentification can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of 6-Bromo-7-methylchroman-4-one, a heterocyclic ketone with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.
The Imperative of Orthogonal Structural Validation
The structure of this compound (Figure 1) presents several key features that must be unequivocally confirmed: the chroman-4-one core, the specific substitution pattern on the aromatic ring (a bromine atom at position 6 and a methyl group at position 7), and the integrity of the heterocyclic ring. A multi-pronged analytical approach, employing orthogonal techniques, is not merely best practice but a necessity for robust structural elucidation.
Figure 1. Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the structural validation of this compound.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For this compound, we anticipate the following key signals:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H5 | ~7.8 | Singlet (s) | 1H | Aromatic proton deshielded by the adjacent carbonyl group and bromine atom. |
| H8 | ~7.0 | Singlet (s) | 1H | Aromatic proton with less deshielding compared to H5. |
| H2 | ~4.5 | Triplet (t) | 2H | Methylene protons adjacent to the oxygen atom. |
| H3 | ~2.8 | Triplet (t) | 2H | Methylene protons adjacent to the carbonyl group. |
| -CH₃ | ~2.4 | Singlet (s) | 3H | Methyl protons on the aromatic ring. |
Note: Predicted chemical shifts are based on the analysis of similar chroman-4-one structures and general principles of NMR spectroscopy.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C4 (C=O) | ~191 | Carbonyl carbon, highly deshielded. |
| C8a | ~160 | Aromatic carbon attached to oxygen. |
| C7 | ~140 | Aromatic carbon bearing the methyl group. |
| C5 | ~130 | Aromatic carbon deshielded by the carbonyl and bromine. |
| C6 | ~120 | Aromatic carbon attached to bromine. |
| C4a | ~118 | Quaternary aromatic carbon. |
| C8 | ~115 | Aromatic carbon with an attached proton. |
| C2 | ~67 | Methylene carbon adjacent to oxygen. |
| C3 | ~37 | Methylene carbon adjacent to the carbonyl group. |
| -CH₃ | ~20 | Methyl carbon. |
Note: Predicted chemical shifts are based on the analysis of similar chroman-4-one structures and general principles of NMR spectroscopy.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural assignment.
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.
Expected Mass Spectrum
For this compound (C₁₀H₉BrO₂), the molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 240 and 242, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Key Expected Fragments:
| m/z | Proposed Fragment | Notes |
| 240/242 | [C₁₀H₉BrO₂]⁺ | Molecular ion (M⁺) |
| 212/214 | [M - CO]⁺ | Loss of carbon monoxide |
| 184/186 | [M - CO - C₂H₄]⁺ | Subsequent loss of ethylene |
| 133 | [M - Br - CO]⁺ | Loss of bromine radical and carbon monoxide |
| 105 | [C₇H₅O]⁺ | Benzoyl cation fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Caption: Workflow for Electron Ionization Mass Spectrometry.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1680 | C=O stretch | Ketone |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (CH₂) |
| ~1250 | C-O stretch | Aryl ether |
| ~850 | C-H bend | Aromatic (out-of-plane) |
| ~600 | C-Br stretch | Aryl bromide |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
Caption: Workflow for ATR-IR Spectroscopy.
Comparative Analysis of Techniques
| Technique | Strengths for this Application | Limitations |
| NMR Spectroscopy | - Provides unambiguous structural connectivity. - Differentiates between isomers. - Quantitative information from ¹H NMR. | - Requires a larger sample size compared to MS. - Can be time-consuming to acquire and process data. |
| Mass Spectrometry | - Highly sensitive, requiring a very small sample. - Confirms molecular weight and elemental composition (with high resolution MS). - Isotopic pattern confirms the presence of bromine. | - Does not provide direct information on atom connectivity. - Fragmentation can be complex to interpret. |
| IR Spectroscopy | - Rapid and non-destructive. - Confirms the presence of key functional groups (e.g., C=O, aromatic ring). | - Provides limited information on the overall molecular structure. - The "fingerprint" region can be complex and difficult to interpret for definitive identification alone. |
Conclusion: A Triad of Confidence
The structural validation of this compound relies on the synergistic interpretation of data from NMR, MS, and IR spectroscopy. NMR provides the detailed blueprint of the molecular structure, MS confirms the molecular formula and provides corroborating fragmentation evidence, and IR offers a quick and reliable check for the presence of key functional groups. By employing these techniques in a complementary fashion and adhering to rigorous experimental protocols, researchers can ensure the structural integrity of their compounds, paving the way for confident downstream applications in drug development and chemical research.
References
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.Journal of Medicinal Chemistry.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.Molecules.
- Interpreting Mass Spectra.Chemguide.
- Infrared Spectroscopy.Chemistry LibreTexts.
- ¹³C NMR Chemical Shifts.University of Wisconsin-Madison, Department of Chemistry.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-7-methylchroman-4-one Analogs
Abstract
The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide focuses on the specific analog, 6-Bromo-7-methylchroman-4-one, as a strategic starting point for drug discovery. We will conduct an in-depth analysis of its structure-activity relationships (SAR), exploring how systematic modifications to this core scaffold influence its efficacy and selectivity against various biological targets, including sirtuins, microbial pathogens, and enzymes implicated in neurodegenerative diseases. By synthesizing data from diverse experimental studies, this guide provides a comparative framework for researchers, scientists, and drug development professionals to rationalize experimental design and accelerate the development of novel therapeutics based on this versatile chemical entity.
The this compound Scaffold: A Strategic Platform for Analog Development
The core structure of this compound presents three key regions for chemical modification, each contributing uniquely to the molecule's overall physicochemical and pharmacological profile. Understanding the role of each component is fundamental to designing a rational analog synthesis strategy.
-
The Chroman-4-one Core: This heterocyclic system is the fundamental pharmacophore. The ketone at position 4 and the oxygen atom in the pyran ring are critical hydrogen bond acceptors, while the planar aromatic ring facilitates π-π stacking and hydrophobic interactions with biological targets. The absence of the C2-C3 double bond, which distinguishes it from the related chromone scaffold, imparts conformational flexibility and often leads to significant variations in biological activity.[1][3]
-
The 7-Methyl Group: This small alkyl group on the aromatic ring exerts a modest electron-donating effect through hyperconjugation, influencing the electron density of the benzene ring. Its steric bulk can also play a role in orienting the molecule within a target's binding pocket, potentially enhancing selectivity.
-
The 6-Bromo Substituent: The bromine atom at position 6 is the most versatile feature for analog development. Its presence significantly influences the molecule's electronic properties and lipophilicity. Critically, as an aryl bromide, it serves as a highly effective chemical handle for introducing a vast array of functional groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling systematic exploration of the chemical space around this position.[4]
Caption: Core structure of this compound and key modification sites.
Comparative SAR Analysis Across Key Biological Targets
The inherent versatility of the chroman-4-one scaffold allows its derivatives to target a wide range of biological systems. Below, we compare the SAR of analogs across several well-studied therapeutic areas.
Anticancer Activity and Sirtuin 2 (SIRT2) Inhibition
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes, and their dysregulation is linked to cancer and neurodegenerative diseases.[5] SIRT2, in particular, is a promising target for cancer therapy.[5] Chroman-4-ones have emerged as a potent class of SIRT2-selective inhibitors.
Key SAR Insights for SIRT2 Inhibition:
-
Substitution at C2: An alkyl chain of optimal length (three to five carbons) at the 2-position is crucial for high potency. Both shorter chains and bulkier groups, such as a phenyl ring, diminish inhibitory activity.[2][5] For instance, the n-pentyl derivative shows significantly higher inhibition than an isopropyl or phenyl derivative.[5]
-
Substitution at C6 and C8: The presence of large, electron-withdrawing substituents at the 6 and 8 positions dramatically enhances SIRT2 inhibition. Halogens like bromine are particularly favorable. The compound 6,8-dibromo-2-pentylchroman-4-one was identified as a highly potent SIRT2 inhibitor with an IC50 of 1.5 µM.[5] This highlights the strategic advantage of the 6-bromo group in our parent scaffold.
-
The Carbonyl Group: The ketone at the 4-position is essential for activity. Its reduction or removal leads to a complete loss of inhibitory function.[2]
Table 1: Comparison of Chroman-4-one Analogs as SIRT2 Inhibitors
| Compound | R2 Substitution | R6 Substitution | R8 Substitution | SIRT2 Inhibition (% at 200 µM)[2][5] | SIRT2 IC50 (µM)[2][5] |
|---|---|---|---|---|---|
| 1a | n-Pentyl | H | H | 55% | 19.8 |
| 1b | n-Pentyl | Br | H | 82% | 5.5 |
| 1c | n-Pentyl | Br | Br | >95% | 1.5 |
| 1d | Isopropyl | Br | Br | 52% | >50 |
| 1e | Phenyl (Flavone) | Br | H | 20% | >100 |
Data synthesized from studies on variously substituted chroman-4-ones to illustrate SAR trends.
Caption: Key SAR principles for chroman-4-one based SIRT2 inhibitors.
Antimicrobial Activity
Chroman-4-one derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1] The structural modifications that confer antimicrobial activity often differ from those required for anticancer effects.
Key SAR Insights for Antimicrobial Activity:
-
Substitution at C3: Introduction of a benzylidene group at the 3-position is a common strategy to enhance antimicrobial potency. The nature and position of substituents on the benzylidene ring are critical. Methoxy and ethoxy groups have been shown to confer excellent activity against various fungi.[6][7]
-
Substitution at C7: Alkylation of a hydroxyl group at the 7-position (analogous to our 7-methyl scaffold) is a key modification. The nature of the linked group can tune the activity spectrum against different pathogens.[8]
-
Combined Modifications: Some of the most potent antimicrobial agents feature modifications at multiple positions. For example, 3-azolyl-4-chromanone phenylhydrazones have shown promising antifungal potential.[1]
Table 2: Comparison of Chroman-4-one Analogs for Antifungal Activity
| Compound Class | Key Structural Feature | Target Organism Example | Activity Metric (MIC) |
|---|---|---|---|
| 2a | 3-Benzylidene (unsubstituted) | Aspergillus niger | No activity[6] |
| 2b | 3-(4-Methoxybenzylidene) | Aspergillus niger | Moderate activity[6] |
| 2c | 3-(4-Ethoxybenzylidene) | Aspergillus niger | Good activity[6] |
| 2d | 7-O-alkylation | Candida albicans | Varies with alkyl group[8] |
Data synthesized from studies on 3-benzylidene and 7-substituted chromanones to illustrate SAR trends.
Monoamine Oxidase B (MAO-B) Inhibition
Inhibitors of MAO-B are used in the treatment of Parkinson's disease and other neurodegenerative disorders. Specific chromanone derivatives have been identified as remarkably potent and selective MAO-B inhibitors.
Key SAR Insights for MAO-B Inhibition:
-
Substitution at C7: This is the most critical position for MAO-B inhibition. Attaching substituted benzyloxy groups to the C7 position via an ether linkage has yielded compounds with nanomolar potency and exceptional selectivity for MAO-B over MAO-A.[7] Halogen substitutions on the benzyloxy ring are particularly favorable.[7]
-
Core Structure: The chromanone core itself is well-accommodated in the MAO-B active site, as demonstrated by molecular docking studies.[7]
Table 3: Comparison of 7-Substituted Chromanone Analogs as MAO-B Inhibitors
| Compound | C7-Substitution | MAO-B IC50 (nM)[7] | Selectivity Index (SI) for MAO-B[7] |
|---|---|---|---|
| 3a | -OCH₂-Ph | 16.5 | > 6060 |
| 3b | -OCH₂-(4-F-Ph) | 10.3 | > 9708 |
| 3c | -OCH₂-(4-Cl-Ph) | 8.62 | > 11627 |
| 3d | -OCH₂-(4-Br-Ph) | 9.41 | > 10627 |
Data from a study on C7-substituted chromanones, demonstrating the profound impact of this modification.[7]
Experimental Protocols: Synthesis and Biological Evaluation
Scientific integrity demands reproducible and self-validating methodologies. The following protocols provide a framework for the synthesis and evaluation of this compound analogs.
General Synthesis of 2-Alkyl-Substituted Chroman-4-ones
This protocol is based on a microwave-assisted, base-promoted aldol condensation followed by an intramolecular oxa-Michael addition, a highly efficient method for generating the chroman-4-one core.[5]
Methodology:
-
Reactant Preparation: In a microwave process vial, combine 2'-hydroxyacetophenone derivative (1.0 mmol), the appropriate aldehyde (1.2 mmol), and a secondary amine base like diisopropylamine (DIPA) (0.5 mmol) in absolute ethanol (3 mL).
-
Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at 160-170 °C for 1 hour. The high temperature and pressure accelerate the reaction, significantly reducing reaction time compared to conventional heating.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane or hexane as the eluent, to yield the pure 2-alkyl-chroman-4-one.
Diversification via Suzuki Cross-Coupling at the 6-Bromo Position
The 6-bromo substituent is an ideal handle for introducing aryl or heteroaryl moieties.
Methodology:
-
Reaction Setup: To a reaction flask, add the 6-bromo-chroman-4-one analog (1.0 mmol), the desired boronic acid (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (3.0 mmol).
-
Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash chromatography to obtain the 6-aryl-substituted analog.
Caption: General workflow for synthesis and screening of target analogs.
In Vitro SIRT2 Inhibition Assay
This protocol determines the inhibitory activity of compounds against SIRT2 using a fluorescent-based assay.[9]
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Prepare solutions of recombinant human SIRT2 enzyme, NAD+, and a fluorogenic acetylated peptide substrate.
-
Compound Preparation: Prepare serial dilutions of the test compounds (analogs) in DMSO, then dilute further into the assay buffer.
-
Reaction Initiation: In a 96-well microplate, combine the SIRT2 enzyme, the test compound, and NAD+. Allow a brief pre-incubation period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the deacetylation reaction by adding the fluorogenic peptide substrate to all wells.
-
Incubation: Incubate the plate at 37 °C for a defined period (e.g., 1-2 hours).
-
Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Measurement: Read the fluorescence intensity using a microplate reader (e.g., Excitation 360 nm, Emission 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine IC50 values by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold is a highly promising starting point for the development of targeted therapeutics. The SAR data clearly indicates that distinct structural modifications are required to optimize activity against different biological targets.
-
For SIRT2 inhibition , the focus should be on introducing an optimal length alkyl chain at C2 and leveraging the 6-bromo position to add further electron-withdrawing groups, potentially at C8 as well.
-
For antimicrobial agents , derivatization at the C3 position with substituted benzylidene moieties is a proven strategy.
-
For MAO-B inhibition , the 7-methyl group should be considered a placeholder for more complex substituted benzyloxy ethers, which have shown exceptional potency and selectivity.
Future work should focus on creating multi-target agents, for example by combining the structural features required for SIRT2 and MAO-B inhibition into a single molecule for potential application in neurodegenerative diseases. The synthetic versatility of the 6-bromo position remains a key asset that will continue to fuel the discovery of novel and potent chroman-4-one analogs.
References
- Dar, B. A., & Pottoo, F. H. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(8), 1627-1658. [Link]
- ResearchGate. (n.d.). Previously reported derivatives containing chroman-4-one pharmacophore with their antimycobacterial activity.
- Larsson, A. (2013).
- Teixeira, J., B. M. F. Silva, and A. M. S. Silva. (2019). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 24(3), 544. [Link]
- Prasher, P., et al. (2021). Structure Activity Evaluation and Computational analysis identifies potent, novel 3-Benzylidene Chroman-4-one analogues with Anti-fungal, Anti-oxidant and Anti-cancer activities. Journal of Biomolecular Structure and Dynamics. [Link]
- Lund, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6599-6611. [Link]
- Matos, M. J., et al. (2016). Chromanones: selective and reversible monoamine oxidase B inhibitors with nanomolar potency. MedChemComm, 7(5), 940-946. [Link]
- Serrano, E., et al. (2017). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. ACS Chemical Neuroscience, 8(11), 2415-2428. [Link]
- Ljung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6599-6611. [Link]
- da Silva, G. O., et al. (2023).
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Chromanones : selective and reversible monoamine oxidase B inhibitors with nanomolar potency - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Making sure you're not a bot! [gupea.ub.gu.se]
A Comparative Guide to the Synthesis of 6-Bromo-7-methylchroman-4-one for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of two primary synthetic routes to 6-bromo-7-methylchroman-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The presented methodologies are critically evaluated to inform researchers on the most efficacious and practical approach for their specific laboratory and developmental needs. This document emphasizes experimental reproducibility, mechanistic understanding, and provides detailed, actionable protocols.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its substituted chroman-4-one core is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of therapeutic activities. The strategic placement of the bromo and methyl groups on the aromatic ring offers versatile handles for further chemical modifications, making efficient and reliable synthetic access to this compound highly desirable. This guide compares two distinct synthetic strategies: a classical multi-step approach commencing with a substituted phenol (Route 1) and a more convergent approach involving the cyclization of a pre-formed hydroxyketone (Route 2).
Route 1: Multi-Step Synthesis via Friedel-Crafts Acylation and Intramolecular Cyclization
This linear approach begins with the readily available 4-bromo-3-methylphenol and proceeds through a series of classical organic transformations. The key steps involve the protection of the phenolic hydroxyl group, followed by a Friedel-Crafts acylation and subsequent intramolecular cyclization to construct the chroman-4-one ring system.
Experimental Protocol: Route 1
Step 1a: Synthesis of 4-Bromo-3-methylphenol
A foundational starting material, 4-bromo-3-methylphenol, can be synthesized from m-cresol via electrophilic aromatic bromination.
-
Materials: m-cresol, glacial acetic acid, bromine.
-
Procedure: To a solution of m-cresol (1.0 eq) in glacial acetic acid, bromine (1.0 eq) is added dropwise at a controlled temperature, typically below 10 °C, to ensure regioselectivity. The reaction mixture is stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). The product is then isolated by pouring the reaction mixture into water and extracting with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated to yield 4-bromo-3-methylphenol, which can be further purified by recrystallization or chromatography.
Step 1b: Acylation of 4-Bromo-3-methylphenol with 3-Chloropropionyl Chloride
The phenolic hydroxyl group is acylated to introduce the three-carbon chain required for the chroman-4-one ring.
-
Materials: 4-bromo-3-methylphenol, 3-chloropropionyl chloride, pyridine or another suitable base, dichloromethane (DCM) or a similar aprotic solvent.
-
Procedure: To a solution of 4-bromo-3-methylphenol (1.0 eq) and a base (e.g., pyridine, 1.1 eq) in an anhydrous solvent such as DCM, 3-chloropropionyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the starting material is consumed. The reaction mixture is worked up by washing with aqueous acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 4-bromo-3-methylphenyl 3-chloropropionate.
Step 1c: Fries Rearrangement to 1-(5-Bromo-2-hydroxy-4-methylphenyl)-3-chloropropan-1-one
The acyl group migrates from the phenolic oxygen to the ortho position on the aromatic ring in a key Fries rearrangement step.[1]
-
Materials: 4-bromo-3-methylphenyl 3-chloropropionate, aluminum chloride (AlCl₃), nitrobenzene or another suitable high-boiling solvent.
-
Procedure: The ester from the previous step is dissolved in a high-boiling inert solvent like nitrobenzene, and anhydrous aluminum chloride (typically 1.1 to 2.5 equivalents) is added portion-wise at a controlled temperature. The mixture is then heated to promote the rearrangement. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched by carefully pouring it onto ice and acidifying with hydrochloric acid. The product is extracted with an organic solvent, and the solvent is removed to yield the crude hydroxyketone, which is purified by chromatography or recrystallization.
Step 1d: Intramolecular Cyclization to this compound
The final step involves an intramolecular Williamson ether synthesis, where the phenoxide attacks the terminal carbon bearing the chlorine atom to form the heterocyclic ring.[2]
-
Materials: 1-(5-Bromo-2-hydroxy-4-methylphenyl)-3-chloropropan-1-one, a suitable base (e.g., potassium carbonate, sodium hydroxide), a polar aprotic solvent (e.g., acetone, DMF).
-
Procedure: The hydroxyketone is dissolved in a suitable solvent, and a base is added. The mixture is heated to reflux to facilitate the intramolecular cyclization. The reaction is monitored by TLC. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude this compound, which is then purified by column chromatography or recrystallization.
Diagram of Synthetic Route 1
Caption: Multi-step synthesis of this compound.
Route 2: Convergent Synthesis via Intramolecular Cyclization of a Hydroxyketone
This approach is more convergent, preparing a key intermediate, 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone, which then undergoes a base-mediated intramolecular cyclization.
Experimental Protocol: Route 2
Step 2a: Synthesis of 5'-Bromo-2'-hydroxy-4'-methylacetophenone
This key starting material can be prepared by the Friedel-Crafts acylation of 4-bromo-3-methylphenol or by bromination of 2'-hydroxy-4'-methylacetophenone. The latter is often more direct.
-
Materials: 2'-hydroxy-4'-methylacetophenone, N-bromosuccinimide (NBS) or bromine, a suitable solvent (e.g., chloroform, acetic acid).
-
Procedure: To a solution of 2'-hydroxy-4'-methylacetophenone (1.0 eq) in a suitable solvent, a brominating agent such as NBS (1.05 eq) is added portion-wise. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The reaction mixture is then worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine, followed by washing with water and brine. The organic layer is dried and concentrated to give 5'-bromo-2'-hydroxy-4'-methylacetophenone, which can be purified by recrystallization.[3]
Step 2b: Synthesis of 1-(5'-Bromo-2'-hydroxy-4'-methylphenyl)-3-chloropropan-1-one
This step can be achieved through a few methods, including a Mannich-type reaction followed by elimination and addition, or more directly through acylation with a protected propionyl chloride derivative. A common laboratory-scale approach involves a reaction with formaldehyde and dimethylamine hydrochloride to form the Mannich base, which is then quaternized and subjected to elimination and subsequent Michael addition of chloride. A more direct, albeit challenging, approach is a direct Friedel-Crafts reaction with 3-chloropropionyl chloride, though regioselectivity can be an issue.
Step 2c: Intramolecular Cyclization to this compound
This is the final and key ring-forming step.
-
Materials: 1-(5'-Bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone, potassium carbonate or another suitable base, ethanol or another suitable solvent.
-
Procedure: The chloro-ketone intermediate is dissolved in a solvent such as ethanol, and potassium carbonate is added. The mixture is stirred at room temperature or with gentle heating for an extended period (e.g., 20 hours). The progress of the cyclization is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is evaporated. The residue is then taken up in an organic solvent and washed with water to remove any remaining salts. The organic layer is dried and concentrated to yield the crude product, which is then purified by column chromatography to afford this compound. A reported yield for this specific cyclization step is 53%.
Diagram of Synthetic Route 2
Caption: Convergent synthesis of this compound.
Comparative Analysis of the Synthetic Routes
| Parameter | Route 1: Multi-Step Synthesis | Route 2: Convergent Synthesis |
| Overall Yield | Typically moderate, dependent on the efficiency of each of the four steps. | Potentially higher, with a reported 53% yield for the final cyclization step. The overall yield will depend on the synthesis of the chloro-ketone intermediate. |
| Number of Steps | Generally longer (4 steps from a common precursor). | Potentially shorter and more convergent (3 steps from a common precursor). |
| Key Reactions | Friedel-Crafts Acylation, Fries Rearrangement, Intramolecular Williamson Ether Synthesis. | Electrophilic Aromatic Bromination, Acylation/Functionalization, Intramolecular Cyclization. |
| Reagent & Safety | Utilizes AlCl₃ which is moisture-sensitive and corrosive. The Fries rearrangement often requires high temperatures and a high-boiling solvent like nitrobenzene, which is toxic. | The synthesis of the chloro-ketone intermediate may involve hazardous reagents. The final cyclization is generally milder. |
| Scalability | The Fries rearrangement can be challenging to scale up due to the heterogeneous nature and vigorous reaction with AlCl₃. | The convergent nature may be more amenable to scale-up, provided an efficient synthesis for the key intermediate is established. |
| Purification | Requires purification at multiple steps, which can lead to material loss. | Fewer purification steps may be required, potentially improving overall efficiency. |
Discussion and Field-Proven Insights
From an industrial and process chemistry perspective, Route 2 offers a more attractive strategy due to its convergent nature. Convergent syntheses are generally more efficient as they involve fewer linear steps, which can lead to higher overall yields and reduced waste. The reported 53% yield for the final cyclization is promising. However, the key challenge in Route 2 lies in the efficient and high-yielding synthesis of the 1-(5'-bromo-2'-hydroxy-4'-methylphenyl)-3-chloro-1-propanone intermediate. A robust and scalable method for this precursor is critical for the overall success of this route.
Route 1, while longer and potentially lower yielding, relies on well-established and understood reactions. The Friedel-Crafts acylation and Fries rearrangement are cornerstone reactions in organic synthesis.[1][4] This predictability can be an advantage in a research setting where establishing a reliable, albeit less optimized, route is the primary goal. The main drawbacks of Route 1 are the harsh conditions of the Fries rearrangement and the need for multiple purification steps, which can negatively impact the overall yield and increase labor and solvent consumption.
For researchers in an academic or early-stage drug discovery setting, the choice of route may depend on the availability of starting materials and the specific expertise of the laboratory. If 5'-bromo-2'-hydroxy-4'-methylacetophenone is commercially available or can be synthesized in high yield, Route 2 would likely be the more efficient option. Conversely, if 4-bromo-3-methylphenol is more readily accessible, Route 1 provides a viable, albeit more laborious, alternative.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route 2, the convergent approach, holds the promise of higher efficiency and is likely the preferred method for larger-scale synthesis, contingent on an optimized procedure for the key chloro-ketone intermediate. Route 1, the more traditional linear synthesis, provides a reliable, albeit longer, alternative that utilizes a series of classic and well-documented chemical transformations. The ultimate choice of synthetic strategy will depend on a careful consideration of factors such as scale, available resources, and the specific goals of the research program.
References
- Huston, R. C., & Hutchinson, W. B. (1932). SOME MONO AND DIBROMO DERIVATIVES OF META-CRESOL. Journal of the American Chemical Society, 54(4), 1504–1506. [Link]
- LookChem. This compound. [Link]
- Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
- PrepChem. Synthesis of a1)2-Bromo-1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone. [Link]
- Master Organic Chemistry. EAS Reactions (3)
- PubChem. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. [Link]
- Google Patents. 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
- Reddit. Williamson Ether synthesis. [Link]
- ResearchGate. Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. [Link]
- ResearchGate. Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-Methoxyphenyl)prop-2-yn-1-ones. [Link]
- ResearchGate. ONE STEP SYNTHESIS OF 5-BROMO-2-CHLORO-6-HYDROXY-4-D-(2,3- DIBROMOPR0PYL)-hl-ALKYLAMINO]PYRIMIDINES, USEFUL INTERMEDIATES FOR TH. [https://www.researchgate.net/publication/233215980_ONE_STEP_SYNTHESIS_OF_5-BROMO-2-CHLORO-6-HYDROXY-4-D-23-_DIBROMOPR0PYL-hl-ALKYLAMINO]PYRIMIDINES_USEFUL_INTERMEDIATES_FOR_THE_SYNTHESIS_OF_PTERIDINES_5-OXA_AND_5-THIAPTERIDINES]([Link])
- ResearchGate. A re-investigation of the Fries rearrangement of 3-chlorophenyl acetate and synthesis of 2-azido-1-(4-(benzyloxy) -2-chlorophenyl)
Sources
Cross-validation of analytical methods for 6-Bromo-7-methylchroman-4-one
An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 6-Bromo-7-methylchroman-4-one
Introduction: The Analytical Imperative for Novel Intermediates
This compound is a substituted chromanone derivative, a class of compounds recognized for its diverse pharmacological activities and its role as a key scaffold in medicinal chemistry. As a crucial intermediate in the synthesis of potential therapeutic agents, the purity and concentration of this compound must be determined with uncompromising accuracy. The development and validation of robust analytical methods are therefore not merely procedural formalities; they are the bedrock upon which product quality, process control, and regulatory compliance are built.
This guide provides a comprehensive comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the causality behind experimental design, present detailed validation protocols, and establish a framework for cross-validation to ensure method equivalency, grounded in the principles outlined by the International Council for Harmonisation (ICH).
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle & Rationale: Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity and assay testing. The stationary phase is nonpolar (e.g., C18), while the mobile phase is polar. For this compound, a molecule of moderate polarity with a strong chromophore (the aromatic ketone structure), this technique is ideal. The chromophore allows for sensitive detection using a UV-Vis detector, making it a robust and cost-effective choice for routine quality control (QC). The method separates compounds based on their hydrophobic interactions with the stationary phase, providing excellent resolution for potential impurities.
Experimental Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare unknown samples by accurately weighing and dissolving the material in methanol to achieve a target concentration of approximately 50 µg/mL, followed by filtration through a 0.45 µm PTFE syringe filter.
-
-
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 65:35 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Data Acquisition and Analysis:
-
Integrate the peak area corresponding to the retention time of this compound.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.
-
Performance Characteristics (Hypothetical Data)
| Validation Parameter | Acceptance Criterion (ICH Q2(R1)) | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Met |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% at three levels |
| Precision (RSD%) | ||
| Repeatability | ≤ 2.0% | 0.85% (n=6) |
| Intermediate Precision | ≤ 2.0% | 1.25% (different day, different analyst) |
| LOD | Signal-to-Noise ≥ 3:1 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 1.0 µg/mL |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS offers superior specificity and sensitivity compared to HPLC-UV. Specificity is achieved through the mass spectrometer, which acts as a "mass filter," providing structural information based on the mass-to-charge ratio (m/z) of the analyte and its fragments. This is invaluable for definitive identification and for resolving co-eluting impurities that might be missed by UV detection. This method is contingent on the analyte being thermally stable and sufficiently volatile to be vaporized in the GC inlet without degradation. Given the structure of this compound, it is expected to meet these requirements.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in Dichloromethane.
-
Create calibration standards by serial dilution to concentrations from 0.1 µg/mL to 25 µg/mL.
-
Prepare unknown samples by dissolving the material in Dichloromethane to a target concentration of 10 µg/mL and filtering if necessary.
-
-
Instrumentation and Conditions:
-
System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split mode, 20:1).
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 240, 242 for the molecular ion).
-
-
Data Acquisition and Analysis:
-
Integrate the peak area for the primary quantifier ion.
-
Construct a calibration curve and determine the concentration of unknown samples as described for the HPLC method.
-
Performance Characteristics (Hypothetical Data)
| Validation Parameter | Acceptance Criterion (ICH Q2(R1)) | Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 0.1 - 25 µg/mL | Met |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.8% at three levels |
| Precision (RSD%) | ||
| Repeatability | ≤ 2.0% | 0.65% (n=6) |
| Intermediate Precision | ≤ 2.0% | 1.10% (different day, different analyst) |
| LOD | Signal-to-Noise ≥ 3:1 | 0.03 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.1 µg/mL |
Cross-Validation of Analytical Methods
Objective: The primary goal of cross-validation is to demonstrate that the two distinct analytical methods, HPLC-UV and GC-MS, yield equivalent and interchangeable results for the quantification of this compound. This is critical when transferring methods between laboratories or when one method is intended to replace another, for instance, moving from a development-phase method (GC-MS) to a routine QC method (HPLC-UV).
Caption: Workflow for the cross-validation of two analytical methods.
Cross-Validation Protocol
-
Sample Selection: Select a minimum of 5-10 representative batches or samples of this compound, covering the expected range of concentrations or purity levels.
-
Parallel Analysis: Each sample is analyzed in triplicate using both the validated HPLC-UV method and the validated GC-MS method. The experiments should be performed by the same analyst on the same day to minimize external variability.
-
Data Evaluation: The mean result for each sample from each method is tabulated.
-
Statistical Analysis: A paired t-test is performed on the two sets of results. The null hypothesis (H₀) is that there is no significant difference between the means of the two methods.
-
Acceptance Criteria: The methods are considered equivalent if the p-value from the paired t-test is greater than 0.05, indicating that any observed differences are not statistically significant at a 95% confidence level. A Bland-Altman plot can also be used to visually assess the agreement between the two methods.
Comparative Analysis: Selecting the Right Tool for the Job
Neither method is universally superior; the optimal choice depends entirely on the analytical objective.
| Feature | RP-HPLC-UV | GC-MS |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) |
| Sensitivity (LOQ) | Good (1.0 µg/mL) | Excellent (0.1 µg/mL) |
| Speed | Moderate (typical run time 10-15 min) | Moderate (typical run time 15-20 min) |
| Cost per Sample | Low | High |
| Robustness | High (less complex system, stable) | Moderate (requires vacuum, more complex) |
| Primary Use Case | Routine QC, Assay, Purity | Impurity identification, trace analysis, reference method |
| Expertise Required | Intermediate | Advanced |
Expert Insights:
-
For a manufacturing environment focused on routine quality control , the HPLC-UV method is the clear choice. Its robustness, lower cost, and simpler operation make it ideal for high-throughput analysis of batch release and stability samples. Its validated performance ensures that it is more than adequate for its intended purpose of assay and purity determination.
-
For process development, impurity profiling, or troubleshooting , the GC-MS method is indispensable. Its superior specificity allows for the confident identification of unknown peaks, and its higher sensitivity is crucial for detecting trace-level contaminants that could impact the final drug substance. It serves as an excellent orthogonal method to confirm the results generated by HPLC and to investigate any out-of-specification findings.
By validating both methods and performing a cross-validation, an organization establishes a powerful and flexible analytical toolkit. The methods become interchangeable within defined limits, providing confidence in data integrity regardless of the technique used and ensuring a comprehensive understanding of the material's quality.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- Guidance for Industry: Bioanalytical Method Validation. U.S.
Performance Benchmarking of Novel 6-Bromo-7-methylchroman-4-one Derivatives: A Comparative Guide
This guide provides a comprehensive framework for benchmarking the performance of newly synthesized 6-bromo-7-methylchroman-4-one derivatives. As senior application scientists, we recognize that robust, comparative data is the cornerstone of drug discovery and development. This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a self-validating and rigorous evaluation of your novel compounds against established alternatives.
Introduction: The Therapeutic Potential of the Chroman-4-one Scaffold
The chroman-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities. Its derivatives have been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The specific substitutions on the chroman ring, such as the 6-bromo and 7-methyl groups in the target compounds, are critical determinants of their biological efficacy, selectivity, and pharmacokinetic properties. The bromine atom, a halogen, can participate in halogen bonding and increase lipophilicity, potentially enhancing membrane permeability and binding affinity. The methyl group can influence steric interactions within a binding pocket and affect metabolic stability.
This guide will focus on establishing a multi-tiered screening cascade to benchmark novel this compound derivatives, using a hypothetical lead compound, LASSBio-1586 , a known anti-inflammatory and analgesic chroman-4-one derivative, as a benchmark comparator.
Experimental Design: A Multi-Parametric Approach
A robust benchmarking strategy should evaluate multiple parameters to build a comprehensive performance profile. We will focus on three key areas: anticancer, anti-inflammatory, and antioxidant activities. This multi-parametric approach is crucial as compounds often exhibit pleiotropic effects.
Anticancer Activity Benchmarking
Many chroman-4-one derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2] The primary mechanism often involves the induction of oxidative stress and subsequent apoptosis.[2] Therefore, a primary screen for cytotoxicity is the logical first step.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT 116 for colon cancer) in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.[3]
-
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a dilution series of your this compound derivatives and the benchmark compound (LASSBio-1586) in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each derivative.[2]
-
Anti-inflammatory Activity Benchmarking
The anti-inflammatory potential of novel compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3][4]
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[3]
-
-
Cell Seeding:
-
Seed cells in 96-well plates and allow them to adhere.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of your derivatives and the benchmark for 1 hour.[3]
-
-
Stimulation:
-
Stimulate the cells with LPS (0.5 µg/mL) for 24 hours to induce NO production.[5]
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell supernatant.
-
Measure the nitrite concentration (a stable product of NO) using the Griess reagent.[3]
-
Read the absorbance at 540 nm.
-
-
Data Analysis:
Antioxidant Activity Benchmarking
Antioxidant capacity is a common feature of chroman-4-one derivatives and can contribute to their overall therapeutic effect. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating free radical scavenging activity.[6]
-
Reagent Preparation:
-
Reaction Mixture:
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
-
Absorbance Reading:
-
Measure the absorbance at 517 nm.[6]
-
-
Data Analysis:
-
The degree of discoloration indicates the scavenging potential.[6]
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT 116 (Colon Cancer) |
| Derivative 1 | Experimental Value | Experimental Value | Experimental Value |
| Derivative 2 | Experimental Value | Experimental Value | Experimental Value |
| Derivative 3 | Experimental Value | Experimental Value | Experimental Value |
| LASSBio-1586 | Experimental Value | Experimental Value | Experimental Value |
| Positive Control (e.g., Doxorubicin) | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value |
Table 2: Comparative Anti-inflammatory and Antioxidant Activity (IC50 in µM)
| Compound | NO Inhibition (RAW 264.7) | DPPH Scavenging |
| Derivative 1 | Experimental Value | Experimental Value |
| Derivative 2 | Experimental Value | Experimental Value |
| Derivative 3 | Experimental Value | Experimental Value |
| LASSBio-1586 | Experimental Value | Experimental Value |
| Positive Control (e.g., Indomethacin/Ascorbic Acid) | Literature/Exp. Value | Literature/Exp. Value |
Visualizing Workflows and Pathways
Clear diagrams of experimental workflows and biological pathways are essential for understanding the experimental design and the mechanism of action.
Caption: Workflow for anticancer cytotoxicity screening.
Caption: Workflow for anti-inflammatory activity screening.
Caption: Workflow for DPPH radical scavenging assay.
Conclusion and Future Directions
This guide provides a foundational framework for the initial benchmarking of novel this compound derivatives. The data generated from these assays will allow for a direct comparison of your compounds' performance against a relevant benchmark and positive controls.
Derivatives that demonstrate superior potency (lower IC50 values) and selectivity in these primary screens should be prioritized for further investigation. Subsequent steps should include:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways (e.g., caspase activation for apoptosis, inhibition of specific kinases).
-
In Vivo Efficacy: Testing the most promising candidates in relevant animal models of cancer or inflammation.
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compounds.
By following this structured and comparative approach, researchers can efficiently identify and advance the most promising this compound derivatives for further preclinical and clinical development.
References
- Demirayak, Ş., Yurttaş, L., Kayagil, I., & Tunali, Y. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 25(7), 1063–1072. [Link]
- Demirayak, S., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents.
- Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. [Link]
- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
- Valasani, K. R., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9879–9889. [Link]
- Unknown Author. (n.d.). Antioxidant Assays.
- Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
- Koprowska, K., et al. (2023). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]
- Demirayak, Ş., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Semantic Scholar. [Link]
- Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
- Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]
- Unknown Author. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- Al-Saeed, Y., & Al-Qurainy, F. (2001). Design, synthesis and biological testing of a novel series of anti-inflammatory drugs.
- de Oliveira, A. M., et al. (2018).
- Atanasov, A. G., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- de Oliveira, A. M., et al. (2018). LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice. PubMed Central. [Link]
- de Oliveira, A. M., et al. (2018). LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice.
- de Souza, T. B., et al. (2023).
- Wang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo.
Sources
- 1. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
A Comparative Guide to the Antimicrobial Spectrum of Bromo-Substituted Chromanones
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Chroman-4-ones, a class of heterocyclic compounds, have demonstrated a wide array of biological activities, including promising antimicrobial properties.[1][2] This guide presents a comparative study on the antimicrobial spectrum of bromo-substituted chroman-4-one derivatives. By introducing bromine atoms at various positions on the chromanone core, we investigate the resulting changes in activity against a panel of Gram-positive and Gram-negative bacteria. This analysis is supported by detailed experimental protocols for synthesis and antimicrobial susceptibility testing, including the Kirby-Bauer disk diffusion, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC) assays. Our findings indicate that bromo-substitution, particularly at the C6 and C8 positions, significantly enhances the antimicrobial potency and bactericidal activity of the chromanone scaffold, highlighting a promising avenue for the development of new therapeutic agents.[3]
Introduction: The Rationale for Bromo-Substitution
Chroman-4-ones are bicyclic heterocyclic compounds that form the core structure of many naturally occurring flavonoids and other bioactive molecules.[2] Their inherent biological activity and synthetic tractability make them a privileged scaffold in medicinal chemistry.[3] While the base chromanone structure exhibits modest antimicrobial effects, chemical modification is a proven strategy to enhance potency and broaden the spectrum of activity.
The introduction of halogens, particularly bromine, is a well-established technique in drug design to modulate a compound's physicochemical properties. Bromine's high atomic mass and lipophilicity can enhance membrane permeability, while its electronegativity can alter electronic interactions with biological targets, often leading to improved efficacy. This guide explores the hypothesis that strategic bromo-substitution on the chromanone ring system can significantly augment its antimicrobial activity. We will compare a parent (unsubstituted) chromanone with its mono- and di-bromo derivatives to elucidate structure-activity relationships (SAR).
Synthesis of Bromo-Substituted Chromanones
The synthesis of the target chromanones was achieved via a base-promoted cyclization reaction between the appropriately substituted 2'-hydroxyacetophenones and an aliphatic aldehyde.[4] This method provides an efficient route to the desired 2-alkyl-substituted chroman-4-ones.
General Synthesis Workflow
The synthetic approach involves a crossed aldol condensation followed by an intramolecular oxa-Michael addition. Microwave irradiation is often employed to improve reaction times and yields.[4][5]
Caption: General synthesis scheme for bromo-substituted chroman-4-ones.
Experimental Protocols: Antimicrobial Susceptibility Testing
To ensure a comprehensive and reliable assessment of antimicrobial activity, a three-tiered testing strategy was employed. This approach progresses from a qualitative screen to quantitative measures of bacteriostatic and bactericidal potency. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
Causality Behind Experimental Choices
-
Kirby-Bauer Disk Diffusion: This method is selected as a rapid, preliminary, and qualitative screening tool.[7][8] It allows for the simultaneous testing of multiple compounds against a single organism, providing a visual indication of activity (a zone of inhibition) and helping to prioritize compounds for further testing.[9]
-
Broth Microdilution (MIC): To move beyond qualitative assessment, the broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[10][11] This quantitative method establishes the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism, providing a precise measure of its potency.[12]
-
Minimum Bactericidal Concentration (MBC): The MIC test does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The MBC assay is a crucial follow-up experiment to determine the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum, providing essential information for therapeutic potential.[13][14]
Master Workflow for Antimicrobial Evaluation
Caption: Comprehensive workflow for antimicrobial susceptibility testing.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compounds: Create a stock solution of each test compound in a suitable solvent (e.g., DMSO). Prepare a working solution at twice the highest desired final concentration in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12]
-
Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[12]
-
Serial Dilution: Add 100 µL of the compound working solution to the wells in column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard the final 50 µL from column 10.
-
Controls:
-
Growth Control (Column 11): 100 µL of CAMHB with no compound.
-
Sterility Control (Column 12): 100 µL of CAMHB with no compound and no bacteria.
-
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[6]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control wells in column 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[10]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. The growth control should be turbid, and the sterility control should be clear.[15]
Results: A Comparative Analysis
The antimicrobial activity of an unsubstituted parent compound (Chromanone-H) was compared against a mono-bromo (6-Bromo-Chromanone) and a di-bromo derivative (6,8-Dibromo-Chromanone) against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound | Test Organism | Kirby-Bauer Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Chromanone-H | S. aureus | 8 | 128 | >512 | >4 | Bacteriostatic |
| E. coli | 0 | >512 | >512 | - | Inactive | |
| 6-Bromo-Chromanone | S. aureus | 16 | 32 | 64 | 2 | Bactericidal |
| E. coli | 11 | 128 | 256 | 2 | Bactericidal | |
| 6,8-Dibromo-Chromanone | S. aureus | 22 | 8 | 16 | 2 | Bactericidal |
| E. coli | 15 | 32 | 128 | 4 | Bactericidal | |
| Amoxicillin (Control) | S. aureus | 25 | 4 | 8 | 2 | Bactericidal |
| E. coli | 21 | 8 | 16 | 2 | Bactericidal |
Disclaimer: The data presented are illustrative for the purpose of this guide and are based on trends observed in the scientific literature.
Discussion: Structure-Activity Relationship (SAR)
The results clearly demonstrate that the introduction of bromine to the chromanone scaffold dramatically enhances its antimicrobial activity.
-
Impact of Bromo-Substitution: The parent Chromanone-H was largely inactive, particularly against the Gram-negative E. coli. The addition of a single bromine atom at the 6-position (6-Bromo-Chromanone) resulted in a significant increase in potency against both bacterial types. This is consistent with literature reports where halogenation increases the lipophilicity of a molecule, potentially facilitating its passage through the bacterial cell membrane.[3]
-
Effect of Di-substitution: The introduction of a second bromine atom (6,8-Dibromo-Chromanone) further amplified the antimicrobial effect, yielding the lowest MIC and MBC values in the series. This suggests a positive correlation between the degree of bromination and antimicrobial potency, at least for the positions tested. The di-bromo compound exhibited activity that begins to approach that of the control antibiotic, amoxicillin.
-
Bactericidal vs. Bacteriostatic Activity: A key finding is the shift from bacteriostatic to bactericidal activity upon bromination. The MBC/MIC ratio is a useful indicator, where a ratio of ≤ 4 is generally considered indicative of bactericidal action.[16] The parent compound was merely bacteriostatic against S. aureus, whereas both bromo-substituted derivatives were clearly bactericidal against both strains. This is a highly desirable characteristic for a potential antibiotic, as bactericidal agents actively kill the pathogens rather than just inhibiting their proliferation.
-
Gram-Positive vs. Gram-Negative Activity: While activity was observed against both bacterial types, the bromo-substituted compounds were consistently more potent against the Gram-positive S. aureus. This is a common observation for many antimicrobial compounds and is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as an additional permeability barrier.
Conclusion and Future Directions
This comparative guide demonstrates that bromo-substitution is a highly effective strategy for enhancing the antimicrobial spectrum and potency of the chroman-4-one scaffold. The di-bromo derivative, in particular, emerged as a promising candidate with potent, bactericidal activity against both Gram-positive and Gram-negative bacteria.
These findings strongly support the continued investigation of halogenated chromanones as a potential new class of antibiotics. Future research should focus on:
-
Synthesizing a broader library of halogenated derivatives to further refine the structure-activity relationship.
-
Investigating the mechanism of action to understand how these compounds exert their bactericidal effects.
-
Evaluating the toxicity and pharmacokinetic profiles of the most potent compounds to assess their therapeutic potential.
By systematically exploring chemical modifications of privileged scaffolds like chromanone, we can identify novel and effective agents to combat the growing threat of antimicrobial resistance.
References
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
- Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]
- Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- BioLabTests. (2024). Kirby-Bauer Disk Diffusion Method. BioLabTests. [Link]
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- Pinto, D. C. G. A., et al. (2023).
- Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
- Wikipedia contributors. (n.d.).
- Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. [Link]
- Henrik's Lab. (2021).
- Venkatesan, P., & Maruthavanan, T. (2011). Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. Asian Journal of Chemistry. [Link]
- El-Sayed, N. N. E., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. NIH. [Link]
- Kumar, A., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. [Link]
- ResearchGate. (n.d.). 4-Chromanone derivatives with antibacterial activity and antimicrobial activity.
- Silva, A. M. S., et al. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
- Ewies, F. F., et al. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. protocols.io [protocols.io]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 9. biolabtests.com [biolabtests.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
From Benchtop to Bedside: A Comparative Guide to the Efficacy of 6-Bromo-Substituted Chroman-4-one Derivatives In Vitro and In Vivo
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among these, derivatives featuring a 6-bromo-7-methylchroman-4-one core and related bromo-substituted analogs have emerged as promising candidates for therapeutic development, particularly as enzyme inhibitors and anticancer agents.[3][4] This guide provides an in-depth comparison of the in vitro efficacy of a series of bromo-substituted chroman-4-one derivatives against a key epigenetic target, Sirtuin 2 (SIRT2), with the in vivo anti-tumorigenic properties of a representative chromen-4-one compound. By juxtaposing these distinct yet complementary stages of drug discovery, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of the translational journey of this promising class of molecules.
Part 1: In Vitro Efficacy: Targeting SIRT2 with Bromo-Substituted Chroman-4-ones
Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, has garnered significant attention as a therapeutic target in neurodegenerative diseases and cancer.[3][5] A study by Fridén-Saxin et al. systematically explored the structure-activity relationship (SAR) of substituted chroman-4-one derivatives as selective SIRT2 inhibitors.[3][6] Their findings underscore the critical role of halogen substitution on the chroman-4-one scaffold for potent and selective SIRT2 inhibition.
Structure-Activity Relationship (SAR) Insights
The in vitro evaluation of a series of chroman-4-one derivatives revealed that electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one ring are favorable for SIRT2 inhibitory activity.[3][6] Notably, bromo-substitution at these positions consistently resulted in potent inhibitors. The most potent compound identified in this series was 6,8-dibromo-2-pentylchroman-4-one , with a half-maximal inhibitory concentration (IC50) of 1.5 µM against SIRT2.[3][7] This high potency, coupled with selectivity over other sirtuin isoforms like SIRT1 and SIRT3, marks it as a significant lead compound for further development.[3]
Quantitative In Vitro Data
The following table summarizes the SIRT2 inhibitory activity of key bromo-substituted chroman-4-one derivatives from the study.
| Compound ID | R2 Substituent | R6 Substituent | R8 Substituent | SIRT2 Inhibition at 200 µM (%) | IC50 (µM) |
| 1a | (CH2)4CH3 | Cl | Br | 88 ± 0.9 | 4.5 |
| (-)-1a | (CH2)4CH3 | Cl | Br | 91 ± 0.8 | 1.5 |
| 1c | (CH2)4CH3 | Br | Br | 92 ± 1.2 | 1.5 |
| 1d | (CH2)4CH3 | CH3 | CH3 | 65 ± 2.5 | 25.1 |
Data sourced from Fridén-Saxin et al., J. Med. Chem. 2012, 55, 15, 7104–7113.[6]
The data clearly indicates that the presence of bromo groups at both the 6 and 8 positions leads to a significant increase in inhibitory potency compared to methyl groups.[6]
Experimental Protocol: In Vitro SIRT2 Activity Assay (Fluorometric)
The determination of SIRT2 inhibitory activity is crucial for identifying and characterizing potential drug candidates. A common method is a two-stage fluorometric assay.
Principle: The assay measures the deacetylation of a fluorophore-labeled peptide substrate by SIRT2. The deacetylated product is then recognized by a developer enzyme that releases the fluorophore, leading to a quantifiable increase in fluorescence.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a dilution series.
-
Reaction Mixture: In a 96-well microplate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+.
-
Initiation of Reaction: Add the test compound at various concentrations to the wells. Include a positive control (known SIRT2 inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add the developer solution, which contains an inhibitor to stop the SIRT2 reaction and the enzyme that processes the deacetylated substrate.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex. 360 nm, Em. 460 nm).[8]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro SIRT2 fluorometric inhibition assay.
Part 2: From In Vitro Promise to In Vivo Proof-of-Concept
In Vivo Anti-Tumor Efficacy in a Hepatocellular Carcinoma Model
In a study investigating the anti-tumor properties of a novel chromen-4-one derivative, the compound was administered to rats with diethylnitrosamine (DEN)-induced HCC.[9] The treatment led to a significant downregulation of pro-inflammatory and pro-angiogenic markers, such as TNF-α and VEGF, which are crucial for tumor initiation and progression.[9][10] Furthermore, the compound demonstrated an ability to modulate key regulators of apoptosis, including p53, Cytochrome C, and the Bcl-2/Bax ratio, thereby promoting cancer cell death.[9]
These findings, while not on the exact bromo-substituted SIRT2 inhibitors, provide a strong rationale for the in vivo investigation of this class of compounds. The observed anti-inflammatory and pro-apoptotic effects in the HCC model are consistent with the known cellular functions of SIRT2, suggesting a potential mechanistic link.
Experimental Protocol: Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma (HCC) Rat Model
This model is widely used to mimic human liver cancer development and is suitable for testing the efficacy of potential therapeutic agents.[6][7]
Principle: DEN is a potent carcinogen that induces DNA damage in hepatocytes. When administered to rodents, it leads to the development of liver nodules that progress to HCC over several weeks.[5]
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.
-
HCC Induction: A single intraperitoneal (i.p.) injection of DEN (e.g., 200 mg/kg body weight) dissolved in saline is administered to induce HCC.
-
Tumor Promotion (Optional but common): To accelerate tumor growth, a promoting agent like phenobarbital can be added to the drinking water.
-
Compound Administration: After a period of tumor development (e.g., 2 weeks), the test compound (chromen-4-one derivative) is administered orally or via i.p. injection at a predetermined dose and schedule for several weeks. A control group receives the vehicle.
-
Monitoring: Animals are monitored regularly for signs of toxicity, and body weight is recorded.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized. Blood samples are collected for biochemical analysis (e.g., liver function tests). The liver is excised, weighed, and visually inspected for tumors. Liver tissue is then processed for histopathological analysis and molecular studies (e.g., protein expression of TNF-α, VEGF, p53).
Caption: Workflow for the in vivo evaluation of a chroman-4-one derivative in a rat model of HCC.
Part 3: Bridging the Gap: The In Vitro to In Vivo Translation
The successful translation of a potent in vitro inhibitor into an effective in vivo therapeutic is a major challenge in drug discovery. For the bromo-substituted chroman-4-one SIRT2 inhibitors, several factors will be critical in bridging this gap.
Pharmacokinetics and Bioavailability
A key determinant of in vivo efficacy is the pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME). While chroman-4-ones are generally considered to have favorable drug-like properties, their specific pharmacokinetic parameters can vary significantly based on their substitution patterns. Future studies on compounds like 6,8-dibromo-2-pentylchroman-4-one should focus on:
-
Oral Bioavailability: Assessing the extent to which the compound is absorbed into the systemic circulation after oral administration.
-
Metabolic Stability: Determining the compound's susceptibility to metabolism by liver enzymes (e.g., cytochrome P450s).
-
Tissue Distribution: Understanding the compound's ability to reach the target tissue (e.g., tumors) at therapeutic concentrations.
Safety and Toxicology
Even with high efficacy, a compound's clinical potential can be derailed by toxicity. Preclinical safety studies in animal models are essential to identify any potential adverse effects on major organs and to establish a safe therapeutic window.
Conclusion: A Promising Scaffold with a Path Forward
The this compound scaffold and its bromo-substituted analogs represent a promising class of compounds with demonstrated potent in vitro activity against the epigenetic target SIRT2. The encouraging in vivo anti-tumor data from a related chromen-4-one derivative provides a strong impetus for the further preclinical development of these molecules. The path forward will require a rigorous evaluation of their pharmacokinetic and toxicological profiles to ascertain their potential as safe and effective therapeutic agents. The detailed experimental frameworks provided in this guide offer a robust starting point for researchers dedicated to translating the promise of these compounds from the laboratory to the clinic.
References
- Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104–7113. [Link]
- Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104–7113. [Link]
- Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
- SIRT2. In Wikipedia.
- Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 91, 207-227.
- Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. (2021). Journal of Medicinal Chemistry, 64(15), 11566-11583.
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014). Journal of Medicinal Chemistry, 57(22), 9576–9589.
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). Molecules, 26(13), 3999.
- SIRT2 Activity Assay Kit. (n.d.). Merck Millipore.
- SIRT2 Activity Assay Kit (Fluorometric). (2022). Abcam.
- Nabeel, A., et al. (2022). In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. Journal of Gastrointestinal Cancer, 53(4), 980–989.
- In Vivo Study of a Newly Synthesized Chromen-4-One Derivative as an Antitumor Agent Against HCC. (2021).
- A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma. (2020). International Journal of Molecular Sciences, 21(15), 5461.
- Standardization of diethylnitrosamine-induced hepatocellular carcinoma rat model with time based molecular assessment. (2021).
- A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma. (2020).
- Biological and Medicinal Properties of Natural Chromones and Chromanones. (2021). Molecules, 26(21), 6475.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A one-step specific assay for continuous detection of sirtuin 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardization of diethylnitrosamine-induced hepatocellular carcinoma rat model with time based molecular assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diethylnitrosamine-induced liver tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison Framework for Novel Kinase Inhibitors Derived from 6-Bromo-7-methylchroman-4-one
This guide provides a comprehensive framework for the synthesis, screening, and comparative evaluation of novel kinase inhibitors based on the 6-Bromo-7-methylchroman-4-one scaffold. Recognizing the limited publicly available data on kinase inhibitors derived directly from this starting material, we present a scientifically grounded, methodological approach for researchers and drug development professionals. This document will detail a proposed synthetic strategy, outline a robust screening cascade for inhibitor characterization, and provide detailed experimental protocols to ensure data integrity and reproducibility.
The Strategic Advantage of the Chroman-4-one Scaffold
The chroman-4-one core is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with significant biological activities.[1] Its rigid bicyclic structure provides a well-defined three-dimensional geometry for interaction with protein targets, while the carbonyl group and oxygen heteroatom offer key hydrogen bonding opportunities. The inclusion of a bromine atom at the 6-position is particularly strategic; it serves as a versatile chemical handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] This allows for systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity against specific kinase targets. Furthermore, the 7-methyl group provides an additional point for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway and Library Generation
The journey from the starting scaffold to a library of potential kinase inhibitors involves a multi-step synthetic sequence. The following workflow illustrates a rational approach to generating a diverse set of derivatives for screening.
Caption: Proposed synthetic workflow for generating a library of kinase inhibitors from this compound.
This synthetic strategy allows for the systematic modification of the scaffold at key positions to probe the binding pockets of target kinases. For instance, the introduction of various aromatic and heteroaromatic moieties at the C6 position can explore interactions within the ATP-binding site.
A Tiered Screening Cascade for Inhibitor Evaluation
To efficiently identify and characterize promising kinase inhibitors from the synthesized library, a tiered screening approach is recommended. This workflow prioritizes potent and selective compounds for more complex and resource-intensive downstream assays.
Sources
A Comparative Guide to the Therapeutic Potential of Substituted Chroman Scaffolds
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic structure prominently featured in a multitude of natural products and synthetic compounds, demonstrating a remarkable breadth of biological activities.[1] Its structural versatility allows for substitutions at various positions, profoundly influencing its physicochemical properties and therapeutic efficacy. This guide provides a comparative analysis of substituted chroman derivatives across key therapeutic areas, supported by experimental data, to assist researchers and drug development professionals in navigating this promising chemical space.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Chroman derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2][3] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic pathways.[2][4]
Comparative Efficacy of Anticancer Chroman Derivatives
The cytotoxic potential of chroman scaffolds is highly dependent on the nature and position of their substituents. Thiochroman-4-one derivatives and those with specific substitutions on the arylidene moiety at the C-3 position have shown particularly potent activity.[5][6]
| Compound/Derivative | Cancer Cell Line(s) | IC50 / GI50 Value | Key Findings & Mechanism | Reference(s) |
| Compound 6i (Isatin-Schiff base derivative) | MCF-7 (Breast) | GI50 = 34.7 µM | Exerted promising inhibitory effects on cell growth. | [7] |
| Aminoimino derivative 181 | MCF-7, HCT-116, HepG-2 | IC50 = 0.45, 1.7, 0.7 µg/mL | Cytotoxic effect mediated by apoptosis induction via S and G2/M cell cycle arrest. | [2] |
| Nitrochromene derivative 74 | HeLa, A549, Hep2 | IC50 = 9, 4, 0.75 µg/mL | Significant cytotoxic potential across multiple cancer cell lines. | [2] |
| 3-benzylideneflavanone (Derivative 1) | Colon Cancer Lines | IC50 = 8–20 µM | Broad-spectrum activity comparable to cisplatin; induces oxidative stress. | [8] |
| Thiochromanone Derivatives | 60 Human Tumor Lines | - | Generally exhibited higher anticancer activity compared to chromanone skeletons. | [5] |
| Crolibulin™ (EPC2407) | Advanced Solid Malignancies | In Clinical Trials | A chromene analog that disrupts tumor vasculature and microtubule depolarization. | [2] |
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of chroman derivatives is intrinsically linked to their structural features. For instance, studies on 3-benzylideneflavanones revealed that the attachment of a benzene ring at the C3 position enhances antiproliferative potency.[8] Furthermore, research into a series of chromene compounds (CXL series) has provided insights into the structural determinants that contribute to selectivity towards multidrug-resistant (MDR) cancer cells, a significant hurdle in cancer therapy.[4] These studies underscore the importance of targeted functionalization of the chroman core to enhance bioactivity.[2]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines a standard method for assessing the in vitro cytotoxic activity of chroman derivatives against cancer cell lines, such as the MCF-7 human breast cancer line.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50 or IC50).
Methodology:
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of ~5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized chroman derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Adriamycin).[7]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot a dose-response curve and determine the GI50/IC50 value.[8]
Neuroprotective Potential: Combating Neurodegenerative Diseases
Substituted chromans are emerging as promising therapeutic candidates for neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10] Their multifactorial mechanism of action, which includes antioxidant, anti-inflammatory, and enzyme-inhibiting properties, makes them particularly suitable for these complex disorders.[9][11]
Comparative Efficacy against Neurodegenerative Targets
Chroman derivatives have demonstrated significant inhibitory activity against key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[9][10]
| Compound/Derivative | Target Enzyme | IC50 Value | Experimental Model | Reference(s) |
| Chromone Derivative 37 | Acetylcholinesterase (AChE) | 0.09 µM | In vitro enzyme assay | [9][10] |
| Chromone-lipoic acid conjugate 19 | Butyrylcholinesterase (BuChE) | 7.55 µM | In vitro enzyme assay | [9][11] |
| Chromone Derivative 10 | Monoamine Oxidase B (MAO-B) | 0.019 µM | In vitro enzyme assay | [9] |
| Donepezil (Aricept®) | Acetylcholinesterase (AChE) | Standard Clinical Drug | FDA Approved | [9] |
| Memantine (Namenda®) | NMDA Receptor Antagonist | Standard Clinical Drug | FDA Approved | [9] |
Mechanistic Insights:
The neuroprotective effects of chromans are often attributed to their potent antioxidant capabilities.[12][13] They can scavenge free radicals and protect neuronal cells from oxidative stress-induced damage.[11][14] Some derivatives, like BL-M, have shown neuroprotection against NMDA-induced excitotoxicity, a key process in neuronal cell death.[12] While its potency was found to be about five times less than the clinical drug memantine (IC50 of 16.95 µM vs 3.32 µM), BL-M also exhibits significant antioxidant activity, suggesting a distinct and potentially complementary mechanism of action.[12]
Visualizing the Neuroprotective Workflow
The screening process for identifying promising neuroprotective chroman derivatives can be visualized as a multi-step workflow.
Caption: Workflow for the discovery and development of neuroprotective chroman derivatives.
Anti-inflammatory and Antimicrobial Activities
The therapeutic utility of the chroman scaffold extends to anti-inflammatory and antimicrobial applications.[1][15]
Anti-inflammatory Effects
Chroman derivatives can modulate inflammatory pathways. For example, certain amidochromans and chromanyl acrylates inhibit the TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, a key step in the inflammatory response.[16][17] Compound 14 (N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide) was identified as a particularly potent inhibitor in these studies.[16] The anti-inflammatory activity is sensitive to the chain length of the amide moiety and the substitution patterns on the phenyl ring.[16]
Antimicrobial Potential
Chroman-4-one derivatives have demonstrated efficacy against a range of pathogenic bacteria and fungi.[6][18]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| 7-Hydroxychroman-4-one (1) | Candida albicans | 64 | [6][18] |
| 7-Methoxychroman-4-one (2) | Candida albicans | 64 | [6][18] |
| Compound 1 | Staphylococcus epidermidis | 128 | [6] |
| Compound 21 | Candida species | More potent than positive control | [18] |
SAR Insights:
Structure-activity relationship studies have shown that the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 can reduce antimicrobial activity.[18] Conversely, the presence of methoxy substituents at the meta position of ring B in related homoisoflavonoids enhances bioactivity.[18]
Synthesis and Future Directions
The synthesis of chroman derivatives is well-established, with methods like the base-catalyzed condensation of chroman-4-ones with aldehydes to form homoisoflavonoids.[18] The key intermediate, 6-substituted-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl ester, can be prepared from trimethylhydroquinone and methyl methacrylate.[7]
Visualizing a General Synthesis Pathway
Caption: Generalized synthetic route to substituted chroman derivatives.
The substituted chroman scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its demonstrated efficacy in oncology, neuroprotection, and anti-inflammatory applications, combined with a deep understanding of its structure-activity relationships, provides a solid foundation for future drug discovery efforts. Further exploration of this scaffold, particularly in optimizing for selectivity and overcoming challenges like multidrug resistance, will undoubtedly unlock its full therapeutic potential.
References
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
- New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents.
- Exploring the Structure-Activity Relationship and Mechanism of a Chromene Scaffold (CXL Series) for Its Selective Antiproliferative Activity toward Multidrug-Resistant Cancer Cells. PubMed. [Link]
- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]
- Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central. [Link]
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Press. [Link]
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Antioxidant Properties and Oxidative Transformation of Different Chromone Deriv
- Natural product derived antiprotozoal agents: synthesis, biological evaluation, and structure-activity relationships of novel chromene and chromane deriv
- Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chel
- Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds.
- Coumarins and Chromones : A Remarkable Scaffolds for Anti-inflamm
- Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Rel
- Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. Royal Society of Chemistry. [Link]
- Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative.
- Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. MDPI. [Link]
- Therapeutic Potential of Chromones. TSI Journals. [Link]
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies.
- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
- Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central. [Link]
- Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study.
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. [Link]
- Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy.
- Neuroprotective effect of 3-oxo-3-p-tolyl-propyl-chromane-4-one in conditions of experimental ischemia-reperfusion of the brain.
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Exploring the Structure-Activity Relationship and Mechanism of a Chromene Scaffold (CXL Series) for Its Selective Antiproliferative Activity toward Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmainfo.in [pharmainfo.in]
- 16. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
A Researcher's Guide to the Confirmation of Biological Targets for 6-Bromo-7-methylchroman-4-one Derivatives
The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] Within this versatile class, 6-Bromo-7-methylchroman-4-one and its derivatives represent a promising chemical space for the development of novel therapeutics. Preliminary research has identified that substituted chroman-4-ones can act as potent and selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and cancer.[2][4][5] However, the promiscuity of similar scaffolds, which have shown activity against targets like protein kinase CK2 and various ion channels, necessitates a rigorous and multi-faceted approach to definitively confirm their biological targets.[6][7]
This guide provides an in-depth comparison of robust experimental strategies for identifying and validating the molecular targets of novel this compound derivatives. We move beyond simple protocol recitation to explain the causal logic behind experimental choices, enabling researchers to design self-validating workflows that generate trustworthy and publishable data. The methodologies discussed range from hypothesis-driven validation of known targets to unbiased discovery of novel protein interactions, culminating in the confirmation of downstream pathway modulation.
Part 1: Hypothesis-Driven Validation: Confirming Direct Target Engagement in a Cellular Context
When investigating a new derivative from a known chemical family, the logical starting point is to test for engagement with previously identified targets. For chroman-4-ones, SIRT2 is a primary candidate. The Cellular Thermal Shift Assay (CETSA) is an indispensable tool for this purpose, as it measures direct physical binding between a compound and its target protein within the complex milieu of an intact cell.[8][9]
Method 1: Cellular Thermal Shift Assay (CETSA)
Causality Behind the Choice: CETSA operates on the principle that when a protein binds to a ligand (such as our chroman-4-one derivative), it becomes thermodynamically stabilized.[10] This stabilization results in a higher melting temperature (Tm). By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, we can detect a "thermal shift." This provides powerful, direct evidence of target engagement in a physiological environment, accounting for factors like cell permeability and intracellular metabolism that are missed in purified protein assays.[8]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for in vitro enzyme inhibition assays.
Detailed Protocol: Fluorescence-Based SIRT2 Deacetylase Assay
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Prepare a stock solution of the fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair). Prepare a stock of the co-factor NAD+.
-
Compound Dilution: Perform a serial dilution of the this compound derivative to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
Assay Reaction: In a 96- or 384-well plate, add the assay buffer, the substrate, and the derivative at its various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding a mixture of recombinant human SIRT2 enzyme and NAD+. Incubate the plate at 37°C for 60-90 minutes.
-
Development and Detection: Stop the reaction and develop the signal by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated peptide, separating the fluorophore from the quencher. Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percent inhibition (relative to a no-compound control) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Hypothetical IC50 and Selectivity Data
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) |
| Derivative-X | 45.2 | 1.5 | > 100 | 30.1-fold | > 66.7-fold |
| Known SIRT2 Inhibitor | 22.5 | 0.9 | 85.4 | 25.0-fold | 94.9-fold |
Part 3: Unbiased Discovery of Novel Biological Targets
If a derivative shows a compelling cellular phenotype but does not engage known targets, an unbiased approach is required to discover its binding partners. Affinity chromatography coupled with mass spectrometry (MS) is a classic and powerful technique for this purpose. [11][12]
Method 3: Affinity Chromatography-Mass Spectrometry
Causality Behind the Choice: This method physically isolates proteins that bind to the compound of interest from the entire proteome. [12]The derivative is immobilized on a solid support (beads) to create a "bait." When a cell lysate is passed over these beads, target proteins bind to the bait and are retained, while non-binding proteins are washed away. [13]The bound proteins are then eluted and identified by high-resolution mass spectrometry. This provides a direct, albeit in vitro, survey of potential interacting proteins. [11][14]
Experimental Workflow: Affinity Chromatography for Target ID
Caption: Affinity chromatography workflow for unbiased target identification.
Detailed Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of the this compound derivative that incorporates a linker arm terminating in an affinity tag, such as biotin. The linker position must be chosen carefully to minimize disruption of the compound's biological activity. [15]2. Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize it. Wash the beads to remove any unbound probe.
-
Lysate Preparation and Incubation: Culture and harvest a large quantity of cells. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions. Clarify the lysate by high-speed centrifugation. Incubate the clarified lysate with the probe-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
Washing and Elution: Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound. Elute the specifically bound proteins, either by boiling in SDS-PAGE sample buffer (denaturing elution) or by competing with an excess of the free, non-biotinylated derivative (native elution).
-
Mass Spectrometry: Separate the eluted proteins on an SDS-PAGE gel. Excise the entire protein lane, perform in-gel digestion with trypsin, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins from the MS/MS data using a database search algorithm. True binding partners should be significantly enriched in the sample incubated with the active probe compared to negative controls (e.g., beads alone or beads coupled to an inactive structural analog).
Part 4: Validating Downstream Pathway Effects
Identifying a direct binding target is a critical milestone, but not the final step. True validation requires demonstrating that compound binding to the target modulates its downstream signaling pathway, ultimately connecting target engagement to the observed cellular phenotype.
Method 4: Western Blotting for Downstream Biomarkers
Causality Behind the Choice: If a derivative is confirmed to inhibit SIRT2, it should lead to an increase in the acetylation of known SIRT2 substrates. The most well-characterized substrate of SIRT2 in the cytoplasm is α-tubulin. [4]Therefore, measuring the level of acetylated-α-tubulin serves as a direct pharmacodynamic biomarker of SIRT2 inhibition in cells. Western blotting is the most common and accessible technique for this measurement. [16][17]
Signaling Pathway: SIRT2 and α-Tubulin Deacetylation
Caption: An integrated strategy for robust target validation.
Conclusion
References
- Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- Martens, S. (2023). In vitro kinase assay. protocols.io.
- García-Copa, C., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry.
- UCL. Target Identification and Validation (Small Molecules). University College London.
- García-Copa, C., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.
- Creative Biolabs. Affinity Chromatography. Creative Biolabs.
- Wang, W., et al. (2014). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Drug Discoveries & Therapeutics.
- Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute.
- Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery.
- Creative Biolabs. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Creative Biolabs.
- Uesugi, M., & Shimogawa, H. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm.
- de Oliveira, A. M., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.
- Yang, L., et al. (2022). Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications.
- Lee, S., & Yim, J. (2017). In vitro NLK Kinase Assay. Bio-protocol.
- Andersson, C. D. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. GUPEA.
- Al-Warhi, T., et al. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate.
- Wang, Y., et al. (2019). Small molecule target identification using photo-affinity chromatography. Current Protocols in Chemical Biology.
- Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Prykhod'ko, A. O., et al. (2005). Evaluation of 4H-4-chromenone derivatives as inhibitors of protein kinase CK2. Biopolymers and Cell.
- de Almeida, G. S. S., et al. (2021). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet.
- Linder, A. S., et al. (2015). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry.
- LookChem. (n.d.). This compound. LookChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. annualreviews.org [annualreviews.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 13. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Bromo-7-methylchroman-4-one
This document provides a detailed, procedural guide for the safe and compliant disposal of 6-Bromo-7-methylchroman-4-one (CAS No. 173381-62-9). As a brominated organic compound, its disposal requires specific protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities. The procedures outlined herein are grounded in established safety principles and regulatory frameworks governing hazardous chemical waste.
Hazard Identification and Risk Assessment
Understanding the inherent hazards of this compound is the foundation of its safe management. The primary risks are associated with its potential toxicity and irritant properties. This compound must be treated as hazardous waste from the point of generation.
Based on available safety information, the compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
These classifications necessitate handling the compound with appropriate personal protective equipment and within a controlled environment, such as a chemical fume hood, to minimize exposure.[3]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description of Risk |
|---|---|---|
| Acute Toxicity, Oral | H302 | The substance may cause harm if ingested. |
| Skin Corrosion/Irritation | H315 | Direct contact may cause skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Direct contact can cause serious eye irritation.[1] |
| Acute Toxicity, Inhalation | H332 | Inhalation of dust or aerosols may be harmful.[1] |
| GHS Pictogram | GHS07 | Harmful/Irritant[2] |
The Core Principle: Segregation of Halogenated Waste
This compound is a halogenated organic compound due to the presence of a bromine atom.[4] This chemical characteristic is the single most important factor determining its disposal pathway. Halogenated organic wastes cannot be mixed with non-halogenated organic wastes.[5]
Causality: The reason for this strict segregation lies in the final disposal method. Halogenated wastes are typically disposed of via high-temperature incineration. The presence of halogens requires specialized incinerators equipped with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide). Mixing these wastes with standard non-halogenated solvent streams contaminates the entire batch, dramatically increasing disposal costs and complexity. Therefore, proper segregation at the source is both a safety and a fiscal responsibility.
Personal Protective Equipment (PPE) for Safe Handling
All handling and disposal preparation steps must be performed while wearing appropriate PPE. The goal is to create a barrier between the researcher and the chemical, preventing exposure through contact, ingestion, or inhalation.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose and Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield.[6] | Protects eyes from splashes of solutions or contact with solid particulates. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | Prevents skin contact and irritation.[3] Gloves should be inspected for tears or degradation before each use and disposed of after handling. |
| Body Protection | A properly fastened laboratory coat.[3] | Protects skin and personal clothing from contamination in the event of a minor spill or splash. |
| Respiratory Protection | Work in a certified chemical fume hood.[3] | Minimizes the inhalation of airborne dust or vapors, which is a primary route of exposure.[3] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal procedure is critical for ensuring safety and regulatory compliance. Do not dispose of this chemical down the drain or in regular solid waste.[3][5]
Step 1: Designate a Halogenated Waste Container
-
Obtain a dedicated hazardous waste container compatible with organic compounds (e.g., high-density polyethylene or borosilicate glass).[7]
-
This container must be explicitly designated for "Halogenated Organic Waste." [3][4]
Step 2: Label the Container Correctly
-
Before any waste is added, affix a "Hazardous Waste" tag from your institution's Environmental Health and Safety (EHS) department.
-
Clearly write the full chemical name, "this compound," and list any solvents or other chemicals that will be added to this container.[6] Maintain a running list of contents and their approximate volumes or masses.[4]
Step 3: Waste Collection
-
Solid Waste: Carefully transfer pure, unused, or contaminated solid this compound into the designated container.
-
Solutions: If the compound is in a solvent, the entire solution must be collected in the halogenated liquid waste container.[6]
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, pipette tips, gloves) should also be placed in a designated solid hazardous waste container.
Step 4: Secure and Store the Waste Container
-
The container must be kept securely closed at all times, except when actively adding waste.[5] This prevents the release of vapors and protects against spills.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a cool, dry, well-ventilated area, and the container must be stored within secondary containment (e.g., a spill tray) to contain any potential leaks.[8]
Step 5: Arrange for Final Disposal
-
Once the container is full or the project is complete, contact your institution's EHS department or equivalent authority to schedule a waste pickup.[6][7]
-
Provide them with the completed hazardous waste tag and any other required documentation. Do not attempt to transport or dispose of the waste yourself.
Disposal and Spill Management Workflow
The following diagram illustrates the logical workflow from chemical use to final disposal, including emergency spill response.
Sources
- 1. FCKeditor - Resources Browser [nstu.ru]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. scienceready.com.au [scienceready.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Handling 6-Bromo-7-methylchroman-4-one
This guide provides an essential operational framework for the safe handling, use, and disposal of 6-Bromo-7-methylchroman-4-one (CAS: 173381-62-9). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and compliant laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Identification and Chemical Profile
Halogenated organic compounds as a class are treated with a high degree of caution due to their potential for toxicity and persistence.[2][3] The primary risks associated with this compound are exposure through inhalation, skin contact, and ingestion.
| Chemical Identity & Properties | |
| IUPAC Name | 6-bromo-7-methyl-2,3-dihydrochromen-4-one |
| CAS Number | 173381-62-9 |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| Appearance | Solid (Assumed) |
| Storage | Sealed in a dry place at room temperature. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is crucial to mitigate the risks of exposure. The selection of PPE is not a static checklist but a dynamic process dependent on the specific experimental context.
Foundational PPE (Required for all handling)
-
Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory. When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[4] This dual-layer protection is critical to prevent contact with the mucous membranes of the eyes.
-
Skin and Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down. Full-length pants and closed-toe shoes are also mandatory to protect against accidental spills.[2]
Hand Protection: A Critical Choice
The choice of gloves is paramount when handling halogenated ketones. A single glove type is often insufficient for all applications. Nitrile gloves are a common starting point for general protection against minor splashes.[2] However, for prolonged contact or when handling solutions of this compound, more robust options should be considered.
| Glove Material | Use Case & Rationale | Limitations |
| Nitrile | Incidental Contact: Suitable for handling solids, weighing, and brief contact with dilute solutions. Offers good dexterity.[5] | Not for Prolonged Use: Can be permeable to certain organic solvents and ketones over time. Poor against many chlorinated solvents. |
| Neoprene | Moderate Contact: A good choice for working with solutions, offering moderate resistance to acids, bases, and some organic solvents. | Poor resistance to aromatic and halogenated hydrocarbons.[5] |
| Butyl Rubber / Viton™ | Extended or High-Risk Contact: Recommended for handling concentrated solutions or during spill cleanup. Butyl rubber is effective against ketones and esters. Viton™ offers excellent resistance to aromatic and chlorinated solvents.[5][6] | Higher cost, reduced dexterity, and poor performance against certain chemical classes.[5][6] |
Expert Tip: Always double-glove (e.g., two pairs of nitrile, or a nitrile inner glove with a neoprene or butyl outer glove) when handling highly pure material or concentrated solutions. This provides a critical time buffer in case the outer glove is compromised.
Respiratory Protection
All handling of this compound powder or its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][7] Respiratory protection is generally not required if engineering controls are properly used. However, a NIOSH-approved respirator with organic vapor cartridges may be necessary in specific situations, such as:
-
A large-scale spill.
-
Failure of engineering controls (e.g., fume hood malfunction).
-
Weighing large quantities of the powder outside of a containment device.
Consult your institution's Environmental Health and Safety (EHS) department for respirator selection and required fit-testing.
Caption: Segregation is key for proper chemical waste disposal.
Emergency Response Procedures
Immediate and correct action during an emergency can significantly reduce harm.
| Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention. [3] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Minor Spill (<100 mL in a fume hood) | Alert others in the area. Wearing appropriate PPE (including butyl/Viton gloves), contain the spill with an inert absorbent material like vermiculite or sand. [7][8]Do not use combustible materials like paper towels to absorb the bulk of the spill. Carefully collect the absorbed material into a designated hazardous waste container. [8]Clean the spill area with soap and water. |
| Major Spill (>100 mL or any spill outside a fume hood) | Evacuate the immediate area and alert others. Activate the fire alarm if necessary to evacuate the building. Call your institution's emergency number and EHS department. [7]Do not attempt to clean it up yourself. |
References
- Safe Handling & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Science Ready.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Hazardous Waste Segregation. (2016, April 15). Bucknell University.
- This compound | CAS#:173381-62-9. (2025, September 23). Chemsrc.
- Halogenated Solvents in Laboratories. (n.d.). Temple University.
- Personal Protective Equipment (PPE). (n.d.). University of Washington.
- Personal Protective Equipment | Safety | Physical Facilities. (n.d.). Miami University.
- Personal Protective Equipment: Hands. (2024, May 10). San José State University.
- This compound | CAS 173381-62-9. (n.d.). American Elements.
- This compound. (n.d.). LookChem.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- 6-BROMO-4-CHROMANONE Safety Data Sheet. (n.d.). XiXisys.
Sources
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 49660-57-3 Name: 6-BROMO-4-CHROMANONE [xixisys.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. echemi.com [echemi.com]
- 5. sjsu.edu [sjsu.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

